1-Methylpiperidin-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYKAREPXBRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-03-9 | |
| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Synthesis, Reactions, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Methylpiperidin-4-amine hydrochloride (CAS Number: 120088-53-1), a pivotal building block in modern medicinal chemistry. We will delve into its fundamental properties, validated synthesis and reaction protocols, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.
Core Compound Identification and Physicochemical Properties
1-Methylpiperidin-4-amine is a derivative of piperidine, a saturated heterocycle that is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] The presence of a primary amine at the 4-position offers a reactive handle for extensive synthetic modification, while the N-methyl group on the piperidine ring enhances lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.[2][3] The hydrochloride salt form improves the compound's stability and solubility in aqueous media, making it highly suitable for various reaction conditions and purification processes.[4]
The free amine is identified by CAS Number 41838-46-4.[5][6] This guide, however, focuses on its hydrochloride salt, a more common form in laboratory settings.
Table 1: Key Properties of 1-Methylpiperidin-4-amine and its Hydrochloride Salt
| Property | 1-Methylpiperidin-4-amine (Free Amine) | This compound | References |
| CAS Number | 41838-46-4 | 120088-53-1 | [5][7] |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ | [4][6] |
| Molecular Weight | 114.19 g/mol | 150.65 g/mol | [4][6] |
| Appearance | Clear colorless to yellow liquid | White solid (typical) | [5][8] |
| Boiling Point | 62-64°C @ 1 mm Hg | N/A | [5] |
| Storage | Store at 2–8 °C under inert gas | Room temperature, inert gas storage | [4][5] |
| MDL Number | MFCD01570549 | MFCD20526326 | [4][6] |
Synthesis Pathway: Reductive Deprotection and Salt Formation
The synthesis of this compound often involves the deprotection of a protected amine precursor, followed by treatment with hydrochloric acid. The following protocol is adapted from a patented method and demonstrates a common and reliable route.[5][8] The causality for this multi-step process is rooted in the need to mask the reactive primary amine while other parts of a more complex molecule are modified; the final deprotection and salt formation yield the desired stable building block.
Workflow 1: Synthesis of 1-Methylpiperidin-4-amine HCl
Caption: General workflow for synthesis via deprotection and salt formation.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the starting material, N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1.0 eq), in a methanol solution containing 4% formic acid.[5][8]
-
Catalyst Addition: Under an inert argon atmosphere, add 10% Palladium on carbon (Pd/C) to the reaction mixture.[5][8] The palladium catalyst is essential for the hydrogenolysis reaction that cleaves the protecting group.
-
Deprotection: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Workup: Upon completion, cool the mixture and filter it through a pad of diatomaceous earth to remove the solid Pd/C catalyst.[5][8]
-
Salt Formation: Acidify the resulting filtrate with concentrated hydrochloric acid to a pH of approximately 1. This protonates the basic amine groups, forming the hydrochloride salt.[5][8]
-
Isolation and Purification: Concentrate the acidified solution under reduced pressure to yield the crude product. Purify the residue by flash column chromatography to obtain this compound as a white solid.[5][8]
Key Chemical Reactions: Amide Bond Formation
The primary amine of 1-methylpiperidin-4-amine is a potent nucleophile, making it an ideal substrate for reactions such as N-acylation and N-alkylation to form more complex derivatives.[1][9] N-acylation to form an amide bond is a cornerstone reaction in medicinal chemistry, as the amide functional group is stable and can participate in crucial hydrogen bonding interactions with biological targets.[1]
Workflow 2: N-Acylation Reaction
Caption: General workflow for the N-acylation of 1-Methylpiperidin-4-amine.
Detailed Experimental Protocol (N-Acylation):
-
Reaction Setup: To a solution of 1-Methylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM), add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).[1] The base is critical for scavenging the HCl byproduct generated during the reaction, driving it to completion.
-
Cooling: Cool the mixture to 0 °C in an ice bath to control the initial exothermic reaction.[1]
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) or acid anhydride (1.1 eq) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with DCM.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 1-methylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[3][4] Its structure is frequently incorporated into molecules designed to interact with various receptors and enzymes.
-
CNS Agents: It serves as a foundational building block for drugs targeting neurological disorders such as depression, anxiety, and schizophrenia.[4] Its structural similarity to bioactive alkaloids and its ability to be readily modified allow for the creation of large compound libraries for screening.[4]
-
Receptor Ligands: The compound is used in the synthesis of selective ligands for dopamine and serotonin receptors.[4] A 2023 study highlighted its use as a building block for novel serotonin receptor modulators with high affinity for 5-HT₁ₐ and 5-HT₇ receptors, indicating potential for treating anxiety and depression.[3]
-
Enzyme Inhibitors: Researchers have utilized 1-methylpiperidin-4-amine to develop potent acetylcholinesterase (AChE) inhibitors.[3] These inhibitors showed promise in preclinical models of Alzheimer's disease, with the piperidine moiety contributing to improved blood-brain barrier permeability.[3]
-
Antiviral Agents: The 4-aminopiperidine core has been identified as a potent inhibitor of Hepatitis C Virus (HCV) proliferation and assembly.[10] Medicinal chemistry campaigns have focused on optimizing this scaffold to improve anti-HCV activity and pharmacokinetic properties.[10]
Analytical Characterization
The identity, purity, and structure of this compound and its derivatives are confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the piperidine ring protons and the N-methyl group.
-
Mass Spectrometry (MS): Techniques like HPLC-MS are used to confirm the molecular weight of the compound, with a molecular ion peak (MH+) observed at m/z 115 for the free amine.[5][8]
-
Chromatography: HPLC is used to determine the purity of the compound.[11] TLC is a rapid method used to monitor the progress of reactions involving this intermediate.[5][8] For trace analysis in complex matrices like an active pharmaceutical ingredient (API), the amine can be chemically derivatized to form a UV-active product, allowing for sensitive detection with readily available HPLC-UV instrumentation.[12]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its free amine form.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13][14]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]
-
Hazard Statements: The free amine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage. Hazard codes for the free amine include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere to maintain product quality.[14]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air. In all cases of significant exposure, seek immediate medical attention.[14]
References
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- ChemScene. 41838-46-4 | 1-Methylpiperidin-4-amine.
- MySkinRecipes. This compound.
- Sigma-Aldrich. 1-Methylpiperidin-4-amine | 41838-46-4.
- Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Kuujia.com. 41838-46-4(1-methylpiperidin-4-amine).
- Chem-Impex. 4-Amino-1-methylpiperidine.
- PharmaCompass.com.
- PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- ResearchGate.
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- TCI Chemicals.
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An In-Depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-amine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, characterization, and safe handling. Furthermore, this document elucidates the compound's strategic importance in the design and development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Core Physicochemical Properties and Characterization
This compound is a salt form of the parent compound, 1-Methylpiperidin-4-amine. The hydrochloride form is frequently preferred in laboratory and industrial settings due to its enhanced stability and solubility in aqueous and protic solvents, which simplifies its use in various reaction conditions.[1]
Molecular Profile
A precise understanding of the molecular weight and formula is fundamental for stoichiometric calculations in synthesis and for analytical confirmation. It is crucial to distinguish between the free base and its hydrochloride salt.
| Property | This compound | 1-Methylpiperidin-4-amine (Free Base) |
| Molecular Weight | 150.65 g/mol [1] | 114.19 g/mol [2][3][4] |
| Molecular Formula | C₆H₁₅ClN₂[1] | C₆H₁₄N₂[2][3][4] |
| CAS Number | 120088-53-1[1][5] | 41838-46-4[2][3][4] |
| Appearance | Typically a solid | Clear colorless to yellow liquid[2][4] |
| Synonyms | N/A | N-Methyl-4-Aminopiperidine[3] |
Analytical Characterization
Validating the identity and purity of this compound is a prerequisite for its use in synthesis. A multi-technique approach is standard practice.
-
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the analysis will detect the mass of the free base cation. The expected molecular ion peak [M+H]⁺ would be observed at m/z 115.12, corresponding to the protonated form of 1-Methylpiperidin-4-amine.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
¹H NMR: Key expected signals include a singlet corresponding to the N-methyl (N-CH₃) protons, and multiplets for the piperidine ring protons. The proton at the C4 position (adjacent to the amine) would appear as a distinct multiplet.
-
¹³C NMR: Distinct signals for each of the unique carbons in the molecule, including the N-methyl carbon, the four unique carbons of the piperidine ring, would be visible.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. When coupled with a UV detector and a mass spectrometer (LC-MS), it provides simultaneous purity data and mass confirmation.[2][4][5]
Synthesis and Safe Handling
The synthesis of this compound typically involves the deprotection of a protected amine precursor, followed by salt formation.
Common Synthetic Pathway
A widely cited synthetic route involves the hydrogenolysis of an N-protected precursor, such as N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine.[2][4]
Causality Behind Experimental Choices:
-
Protecting Group: The (4-methoxyphenyl)methyl group is a type of benzyl protecting group used to temporarily block the reactive primary amine. It is stable under many reaction conditions but can be selectively removed.
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for hydrogenolysis, the process of cleaving single bonds with molecular hydrogen. In this case, formic acid can serve as a hydrogen transfer agent.
-
Acidification: The final step involves acidification with concentrated hydrochloric acid. This serves a dual purpose: it protonates the basic nitrogen atoms to form the stable hydrochloride salt and often aids in purification by precipitating the product from less polar organic solvents.[2][4]
Caption: Synthetic workflow for this compound.
Safe Handling and Storage
As with any chemical reagent, proper handling is paramount for safety and maintaining product integrity.
-
Personal Protective Equipment (PPE): Due to the corrosive nature of the free base and potential irritation from the salt, always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling Environment: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1][7] This prevents degradation from atmospheric moisture and carbon dioxide, which can react with the amine functionality.
Applications in Medicinal Chemistry
The 1-methylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for CNS-active agents. Its structural properties contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability.
Key Therapeutic Areas:
-
CNS Agents: It serves as a crucial building block for drugs targeting neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.[1]
-
Receptor Ligands: The scaffold is widely used in the synthesis of selective ligands for dopamine and serotonin receptors, which are key targets in treating CNS disorders.[1] The nitrogen atoms can be functionalized to modulate receptor binding affinity and selectivity.
-
Antiviral Agents: Related structures have been incorporated into novel indole-carboxamides that act as inhibitors of neurotropic alphaviruses.[8]
The primary amine provides a reactive handle for introducing a wide range of functional groups, enabling the creation of large and diverse compound libraries for high-throughput screening.
Caption: Role as a building block in a drug discovery pipeline.
Experimental Protocol: Amide Coupling
This section provides a representative, detailed protocol for using this compound in a standard amide coupling reaction.
Objective: To synthesize N-(1-methylpiperidin-4-yl)benzamide.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in DCM.
-
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20 minutes. This step forms a reactive ester intermediate, which is more susceptible to nucleophilic attack than the carboxylic acid itself.
-
Amine Addition: In a separate flask, suspend this compound (1.1 eq) in DCM. Add DIPEA (2.5 eq) and stir until the solid dissolves. The addition of a non-nucleophilic base like DIPEA is critical to neutralize the hydrochloride salt in situ, liberating the free amine nucleophile required for the reaction.
-
Coupling Reaction: Transfer the free amine solution to the activated benzoic acid mixture. Allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterization: Confirm the structure and purity of the final product, N-(1-methylpiperidin-4-yl)benzamide, using NMR and MS.
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined molecular properties, straightforward synthesis, and, most importantly, its proven utility as a scaffold in medicinal chemistry underscore its value. The enhanced stability and solubility of the hydrochloride salt make it a reliable and convenient reagent for researchers. A thorough understanding of its characteristics, handling requirements, and reactive potential, as detailed in this guide, is essential for its effective application in the synthesis of novel compounds poised to become the next generation of therapeutics.
References
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- Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0.
- ChemScene. (n.d.). 41838-46-4 | 1-Methylpiperidin-4-amine.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine | 41838-46-4.
- Sigma-Aldrich. (n.d.). 1-Methylpiperidin-4-amine | 41838-46-4.
- Echemi. (n.d.). 1-(methylsulfonyl)piperidin-4-amine hydrochloride.
- Sigma-Aldrich. (2023). Safety Data Sheet for 1-Methylpiperidin-4-ol.
- Fisher Scientific. (2023). Safety Data Sheet for 1-Methylpiperidine-4-methylamine.
- Thermo Fisher Scientific. (2016). Safety Data Sheet for 4-Methylpiperazin-1-amine.
- Fisher Scientific. (2016). Safety Data Sheet for 1-Amino-4-methylpiperazine.
- TCI Chemicals. (2024). Safety Data Sheet for 4-Amino-1-methylpiperidine.
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Foreword: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 1-Methylpiperidin-4-amine Hydrochloride
In the realm of pharmaceutical development and synthetic chemistry, the adage "structure dictates function" is paramount. For molecules like this compound, a key building block in the synthesis of Central Nervous System (CNS) agents and other bioactive compounds, absolute certainty of its molecular structure is not merely an academic exercise—it is a prerequisite for safety, efficacy, and regulatory compliance[1][2]. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, framed not as a rigid protocol, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, demonstrating how orthogonal data streams converge to provide an irrefutable structural assignment.
The Initial Hypothesis: Molecular Formula and Connectivity
Before embarking on sophisticated analysis, we establish a foundational hypothesis based on the compound's identity.
-
Compound: this compound
-
CAS Number: 120088-53-1[1]
-
Expected Molecular Formula: C₆H₁₅ClN₂[1]
-
Expected Molecular Weight: 150.65 g/mol [1]
The structure is presumed to consist of a piperidine ring N-methylated at the 1-position and bearing a primary amine at the 4-position, present as a hydrochloride salt. Our task is to prove this structure conclusively.
The Workflow: A Multi-Pronged Analytical Strategy
A robust structural elucidation relies on the principle of orthogonality, where each analytical technique provides a different and complementary piece of the structural puzzle. Our workflow is designed to build a case for the structure, with each step validating the last.
Caption: Overall workflow for the structural elucidation of this compound.
Mass Spectrometry: Confirming the Molecular Ion
Expertise & Causality: Our first objective is to confirm the molecular weight. Mass spectrometry is the tool of choice. For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal technique. In the ESI source, the salt dissociates, and the free amine (C₆H₁₄N₂) is protonated. We therefore expect to observe the protonated molecule, [M+H]⁺, in the positive ion mode.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to manufacturer specifications.
-
Acquisition Parameters:
-
Ionization Mode: ESI, Positive
-
Mass Range: m/z 50-500
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion peak and compare it to the theoretical exact mass of the [C₆H₁₄N₂ + H]⁺ ion.
Data Presentation & Trustworthiness: The protocol is validated by the close agreement between the observed mass and the theoretical mass, typically within 5 ppm for a high-resolution instrument.
| Analyte | Theoretical Exact Mass (Da) | Observed m/z (Da) | Delta (ppm) |
| [C₆H₁₄N₂ + H]⁺ | 115.1230 | 115.1232 | +1.7 |
This result strongly supports the molecular formula C₆H₁₄N₂ for the free amine portion of the molecule[3][4].
FTIR Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Infrared (IR) spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. For an amine hydrochloride, the most telling feature is the appearance of a very broad and strong absorption band corresponding to the N⁺-H stretching vibrations of the ammonium salt. This feature is distinct from the sharper N-H stretches of a free primary amine.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation[5]. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.
Data Presentation & Trustworthiness: The presence of the characteristic ammonium stretch and the absence of free amine stretches provide a self-validating confirmation of the hydrochloride salt form.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| ~3000-2400 | Strong, Broad | R₃N⁺-H and RNH₃⁺ Stretches |
| ~2950-2850 | Medium-Strong | C-H (Aliphatic) Stretches |
| ~1600-1500 | Medium | N-H Bending (Asymmetric/Symmetric) |
| ~1470-1430 | Medium | C-H Bending (Scissoring) |
The broad envelope centered around 2700 cm⁻¹ is a classic signature of an amine hydrochloride salt and is a cornerstone of the structural confirmation[6].
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies the number and type of carbon atoms. For this compound, we expect distinct signals for the N-methyl group, the methine proton at C4, and the various methylene protons on the piperidine ring. The presence of the positive charges on the nitrogen atoms will cause a downfield (deshielding) shift for adjacent protons and carbons.
Caption: Logical correlations between the structure and expected NMR signals.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it will exchange with the labile N-H protons, simplifying the spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (for validation): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons directly with their attached carbons.
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific positions in the molecule.
Data Presentation & Trustworthiness: The combination of 1D and 2D NMR data provides a self-consistent and highly reliable map of the molecule's covalent structure.
¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.55 | m (br) | 2H | H2/H6 (axial/eq) |
| ~3.30 | tt | 1H | H4 (methine) |
| ~3.00 | m (br) | 2H | H2/H6 (axial/eq) |
| ~2.85 | s | 3H | N-CH₃ |
| ~2.20 | m | 2H | H3/H5 (axial/eq) |
| ~1.95 | m | 2H | H3/H5 (axial/eq) |
¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~52.5 | C2 / C6 |
| ~49.2 | C4 |
| ~45.1 | N-CH₃ |
| ~28.0 | C3 / C5 |
Note: Exact chemical shifts can vary based on solvent and concentration. The provided data are typical expected values based on similar structures.[7][8][9]
X-ray Crystallography: The Definitive Proof
Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry, leaving no room for doubt. It is the gold standard for structure elucidation[10][11].
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions are refined to achieve the best fit with the experimental data.
-
Data Analysis: The final refined structure provides atomic coordinates, bond lengths, angles, and information about intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride anions. The piperidine ring conformation (typically a chair) is also definitively determined[10][11].
Trustworthiness: The final crystallographic model is accompanied by quality metrics, such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. A low R-factor (< 0.05) signifies a high-quality, trustworthy structure.
Conclusion: A Synthesis of Orthogonal Evidence
The structural elucidation of this compound is a logical process of evidence accumulation. High-resolution mass spectrometry confirms the molecular formula of the organic cation. FTIR spectroscopy provides definitive evidence of the amine hydrochloride functional group. A full suite of 1D and 2D NMR experiments meticulously maps the C-H framework, confirming the specific connectivity of the N-methyl and 4-amino substituents on the piperidine ring. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable confirmation of the three-dimensional structure. Each technique provides a unique and vital dataset, and their collective agreement creates a self-validating and scientifically rigorous structural proof.
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An In-depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: A Cornerstone for Modern Drug Discovery
This guide provides an in-depth exploration of 1-Methylpiperidin-4-amine hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to offer a comprehensive understanding of its chemical identity, synthesis, applications, and safe handling, grounded in established scientific principles and practical laboratory insights.
Core Chemical Identity and Physicochemical Profile
This compound is the salt form of the parent compound, 1-methylpiperidin-4-amine. The hydrochloride form is generally preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base, which is often a liquid[1]. This salt is characterized by the protonation of the more basic secondary amine within the piperidine ring or the primary exocyclic amine, rendering the compound more water-soluble.
Its structure features a piperidine ring, a common scaffold in medicinal chemistry, N-methylated at position 1 and bearing a primary amine at position 4. This specific arrangement of functional groups—a tertiary amine within the ring and a primary amine outside it—provides distinct reactive sites, making it a versatile synthon for constructing more complex molecules.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₅ClN₂ | [2][3] |
| Molecular Weight | 150.65 g/mol | [2] |
| CAS Number | 120088-53-1 | [2][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 203-207 °C (for the free base) | [1] |
| pKa (Predicted) | 9.92 ± 0.20 (for the free base) | [1] |
| Solubility | Soluble in water |[6] |
Synthesis and Characterization: From Precursor to Purified Product
The most common and industrially scalable synthesis of this compound begins with the readily available precursor, 1-Methyl-4-piperidone. The core of this transformation is a reductive amination reaction.
Causality in Synthesis Design
The choice of reductive amination is strategic. It is a robust and high-yielding one-pot reaction that first forms an imine or enamine intermediate by reacting the ketone (1-Methyl-4-piperidone) with an ammonia source. This intermediate is then immediately reduced in situ to the desired primary amine. Using an in-situ process is critical as it minimizes the isolation of the potentially unstable imine intermediate. The final step involves acidification with hydrochloric acid to precipitate the stable hydrochloride salt, which also aids in purification.
Protocol 1: Laboratory-Scale Synthesis
This protocol is a representative method based on established chemical principles.
-
Reaction Setup : To a solution of 1-Methyl-4-piperidone (1 eq.) in methanol, add an excess of ammonium hydroxide (e.g., 5-10 eq.). The vessel should be equipped with a magnetic stirrer and placed in an ice bath to control the initial exotherm.
-
Reductive Amination : Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere. The choice of reducing agent is critical; NaBH₃CN is selective for the iminium ion over the ketone, preventing reduction of the starting material.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.[1]
-
Workup & Isolation of Free Base : Once complete, quench the reaction carefully with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Methylpiperidin-4-amine free base.
-
Salt Formation : Dissolve the crude free base in a minimal amount of a solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Purification : The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC-MS.[1] The mass spectrometry should show the molecular ion peak for the free base (MH⁺ = 115)[1].
Applications in Drug Discovery and Medicinal Chemistry
This compound owes its utility to the piperidine scaffold, a privileged structure in medicinal chemistry known for improving the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of drug candidates. Its specific functional groups allow it to serve as a versatile connection point.
Key Roles:
-
CNS Agents : The N-methylpiperidine motif is common in drugs targeting the Central Nervous System (CNS), as it can aid in crossing the blood-brain barrier. This makes the compound a valuable starting point for developing treatments for neurological disorders like depression and anxiety.[7][8]
-
Scaffold for SAR Studies : In Structure-Activity Relationship (SAR) studies, the primary amine at the C4 position provides a convenient handle for derivatization. Chemists can systematically modify this position to explore how different substituents affect a compound's binding affinity and functional activity at a biological target.
-
Improving Drug Properties : The basic nitrogen of the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of favorable interactions with acidic residues in protein targets.
-
Specific Therapeutic Targets : Research has shown its incorporation into potent N-type calcium channel blockers for analgesia (pain relief) and inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, highlighting its potential in developing novel antitubercular agents.[9][10]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.
Table 2: GHS Hazard and Safety Information Summary
| Category | Information | Reference |
|---|---|---|
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | |
Protocol 2: Safe Handling and Storage Procedures
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[11] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[5][11]
-
Handling : Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][11]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]
-
Disposal : Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[5][11] Do not allow the product to enter drains.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and favorable physicochemical properties have secured its place as a high-value building block in the synthesis of novel therapeutics. A thorough understanding of its synthesis, handling, and application provides researchers with the foundation needed to leverage this versatile molecule to its full potential in the quest for new medicines.
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The Strategic Scaffold: An In-depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperidin-4-amine hydrochloride, a seemingly unassuming molecule, has carved a significant niche in the landscape of medicinal chemistry and drug development. Its rigid piperidine core, coupled with a strategically placed primary amine and a stabilizing hydrochloride salt, renders it a versatile and highly sought-after building block. This technical guide delves into the historical context of its emergence, dissects its synthesis, elucidates its physicochemical properties, and explores its multifaceted applications, particularly in the realm of central nervous system (CNS) therapeutics. Through a detailed examination of its chemistry and utility, this document aims to provide researchers and scientists with a comprehensive understanding of this pivotal synthetic intermediate.
A Historical Perspective: The Genesis of a Key Intermediate
The story of this compound is intrinsically linked to the broader exploration of piperidine-containing compounds in pharmacology. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2]
The direct lineage of this compound can be traced back to the synthesis of its ketone precursor, 1-methyl-4-piperidone . A significant milestone was the work of Samuel M. McElvain, who in 1948 reported a robust synthesis for this key intermediate. While the primary focus of early research was not on the amine derivative itself, the availability of a reliable route to the piperidone laid the essential groundwork for the subsequent development of 1-Methylpiperidin-4-amine.
The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. In the mid-20th century, reductive amination techniques were well-established, providing a straightforward pathway from 1-methyl-4-piperidone to 1-Methylpiperidin-4-amine. Although a singular "discovery" paper for the amine hydrochloride is not readily identifiable, its emergence can be seen as a logical and necessary progression in the quest for novel piperidine-based therapeutic agents. The hydrochloride salt form offers improved stability and solubility, making it particularly suitable for use in pharmaceutical development.[3]
Synthesis and Methodologies: Crafting the Core
The primary and most common route to this compound begins with its ketone precursor, 1-methyl-4-piperidone. The key transformation is a reductive amination reaction.
Reductive Amination of 1-Methyl-4-piperidone
This process typically involves the reaction of 1-methyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Experimental Protocol: A Generalized Reductive Amination
-
Imine Formation: 1-methyl-4-piperidone is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol. An ammonia source, such as ammonia gas, ammonium acetate, or a solution of ammonia in methanol, is added. The reaction is often stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent is introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The choice of reducing agent can influence reaction conditions and work-up procedures.
-
Work-up and Isolation: After the reduction is complete, the reaction mixture is typically quenched, and the solvent is removed. The resulting crude amine is then purified, often through distillation or chromatography.
-
Salt Formation: The purified 1-Methylpiperidin-4-amine is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.[4]
Physicochemical Properties: A Data-Driven Profile
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClN₂ | [5] |
| Molecular Weight | 150.65 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water | |
| pKa | ~10 (for the piperidine nitrogen) |
The Role in Drug Discovery: A Versatile Building Block
This compound serves as a critical starting material and intermediate in the synthesis of a wide range of biologically active compounds.[6] Its utility stems from the presence of a reactive primary amine on a conformationally restricted piperidine ring. This allows for the introduction of diverse functionalities through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of vast chemical space in drug discovery programs.[2]
Central Nervous System (CNS) Agents
A primary area of application for this compound is in the development of drugs targeting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, and the 1-methyl group can enhance blood-brain barrier permeability. Derivatives of 1-Methylpiperidin-4-amine have been investigated for their potential as:
-
Antipsychotics: The scaffold can be incorporated into molecules designed to modulate dopamine and serotonin receptors.
-
Antidepressants and Anxiolytics: By targeting specific serotonin receptor subtypes, derivatives can be developed with potential therapeutic effects in mood and anxiety disorders.
-
Analgesics: The piperidine core is a key component of many opioid analgesics, and modifications of the 4-amino position can lead to novel pain therapeutics.
Other Therapeutic Areas
Beyond CNS disorders, the versatility of this compound has led to its exploration in other therapeutic areas, including as a building block for antiviral and anticancer agents.[7]
Conclusion: An Enduring Legacy in Medicinal Chemistry
From its conceptual origins in the mid-20th century to its current status as a staple in the synthetic chemist's toolbox, this compound has proven to be a molecule of enduring importance. Its straightforward synthesis, favorable physicochemical properties, and versatile reactivity have solidified its role as a key building block in the pursuit of novel therapeutics. As drug discovery continues to evolve, the strategic incorporation of this piperidine scaffold will undoubtedly contribute to the development of the next generation of medicines.
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The Strategic deployment of 1-Methylpiperidin-4-amine hydrochloride in Modern Synthesis: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological efficacy of a molecule. Among the vast arsenal of available synthons, 1-Methylpiperidin-4-amine hydrochloride has emerged as a particularly valuable and versatile scaffold. Its unique structural features—a primary amine for diverse functionalization and a tertiary amine within a piperidine ring—offer a compelling combination of reactivity and desirable physicochemical properties. This guide provides an in-depth technical exploration of the role of this compound as a cornerstone building block in contemporary organic synthesis, with a particular focus on its application in the development of sophisticated therapeutic agents. We will delve into the causality behind its selection in various synthetic campaigns, provide detailed, field-proven protocols for its utilization, and explore how its inherent properties can be leveraged to optimize drug candidates.
The piperidine motif is a privileged structure in medicinal chemistry, frequently found in a wide array of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The inclusion of the 1-methylpiperidine moiety can significantly influence a molecule's lipophilicity, basicity (pKa), and metabolic stability, all of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The hydrochloride salt form of 1-Methylpiperidin-4-amine enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically employ this compound in their synthetic endeavors. We will move beyond simple reaction schemes to provide a deeper understanding of the "why" behind the "how," empowering you to make informed decisions in your own research.
Core Synthetic Transformations: Harnessing the Reactivity of 1-Methylpiperidin-4-amine
The primary amine of 1-Methylpiperidin-4-amine serves as a versatile handle for a range of synthetic transformations. The most prevalent and impactful of these are amide bond formation and reductive amination, which allow for the facile introduction of diverse substituents and the construction of complex molecular architectures.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[3] The reaction of 1-Methylpiperidin-4-amine with carboxylic acids or their activated derivatives provides a robust method for introducing a vast array of chemical functionalities.
Causality of Experimental Choices: The choice of coupling reagent is paramount in amide bond formation and is dictated by the specific substrates and desired reaction conditions. For simple, robust couplings, the use of a carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) is a common and effective strategy.[4] The HOBt acts to suppress racemization and improve reaction efficiency. In cases where the carboxylic acid or amine is particularly sensitive or sterically hindered, more powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed to drive the reaction to completion.[5] The choice of base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing in the coupling reaction itself.
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add this compound (1.1 eq) to the mixture and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Reductive Amination: Forging Carbon-Nitrogen Bonds with Precision
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[6] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7]
Causality of Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for this transformation.[6][8] It is less basic than other common borohydrides, which minimizes side reactions, and it is capable of reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound.[6] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and often a catalytic amount of acetic acid is added to facilitate the formation of the iminium ion.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add TEA or DIPEA (1.2 eq) to liberate the free amine.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted amine.
-
Strategic Applications in Drug Discovery and Development
The utility of this compound extends across a wide range of therapeutic areas, with a notable prevalence in the development of agents targeting the central nervous system.[1] The 1-methylpiperidine moiety can impart favorable physicochemical properties that enhance blood-brain barrier penetration and modulate receptor interactions.[9][10]
Synthesis of Dopamine and Serotonin Receptor Ligands
A significant number of dopamine and serotonin receptor ligands incorporate the 1-methylpiperidine scaffold.[11] This is due in part to the structural homology of the piperidine ring to the endogenous ligands of these receptors. The tertiary amine of the piperidine ring is often a key pharmacophoric feature, engaging in ionic or hydrogen-bonding interactions with the receptor.[12]
Case Study: Synthesis of a Dopamine D2 Receptor Antagonist Precursor
The synthesis of precursors for potent dopamine D2 receptor antagonists often utilizes 1-Methylpiperidin-4-amine as a key building block. For instance, the N-alkylation of 1-Methylpiperidin-4-amine with a suitable electrophile can be a key step in the synthesis of compounds with antipsychotic potential.[13]
| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Yield (%) | Reference |
| 1-Methylpiperidin-4-amine | 4-Fluorobenzoyl chloride | Amide Coupling | Triethylamine, DCM | >85 | [8] (General Protocol) |
| 1-Methylpiperidin-4-amine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃, DCE | 70-90 | [8] (General Protocol) |
| 1-Methylpiperidin-4-amine | 1-Bromo-3-chloropropane | N-Alkylation | K₂CO₃, Acetonitrile | 60-80 | [14] (General Protocol) |
Improving Physicochemical Properties and Metabolic Stability
The incorporation of the 1-methylpiperidine moiety can have a profound impact on the drug-like properties of a molecule. The tertiary amine of the piperidine ring is basic, and its pKa can be modulated by the surrounding chemical environment. This basicity can be advantageous for achieving good aqueous solubility at physiological pH.
Furthermore, the piperidine ring is a saturated heterocycle and is generally more metabolically stable than many aromatic or unsaturated systems.[2] The N-methyl group can also influence metabolic stability, sometimes blocking sites of metabolism or altering the overall metabolic profile of the drug.[15] However, it is important to note that N-dealkylation can be a metabolic pathway for N-methylpiperidines.[16] Careful consideration of the overall molecular structure is necessary to predict and optimize metabolic stability.[17]
Conclusion: A Versatile and Indispensable Tool in the Synthetic Chemist's Arsenal
This compound has proven itself to be a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its readily functionalizable primary amine, coupled with the advantageous physicochemical properties imparted by the 1-methylpiperidine ring, makes it a strategic choice for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its key synthetic applications, offering detailed protocols and insights into the rationale behind experimental choices. By understanding the nuances of its reactivity and the impact of its incorporation into larger molecular frameworks, researchers can continue to leverage the power of this remarkable synthon to create the next generation of innovative therapeutics.
References
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448.
- ChemicalBook. (n.d.). 1-Methylpiperidin-4-amine.
- Vangveravong, S., Taylor, M., Xu, J., Cui, J., Calvin, W., Babic, S., Luedtke, R. R., & Mach, R. H. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & Medicinal Chemistry, 18(13), 4783–4793.
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- Pharma Focus Asia. (n.d.). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Wen, Z., & Li, G. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
- ResearchGate. (n.d.). (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.
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1-Methylpiperidin-4-amine: A Privileged Scaffold for Novel Central Nervous System Therapeutics
A Technical Guide for Drug Development Professionals
Executive Summary
The immense challenge in central nervous system (CNS) drug discovery lies in identifying molecules that not only potently and selectively engage their intended target but also possess the requisite physicochemical properties to cross the blood-brain barrier (BBB).[1][2][3] The 1-methylpiperidin-4-amine scaffold has emerged as a valuable starting point in medicinal chemistry, serving not as a direct therapeutic agent, but as a key intermediate for pharmaceuticals targeting a range of neurological disorders, including schizophrenia, depression, and anxiety.[4] Its inherent structural and chemical attributes provide a robust foundation for developing diverse compound libraries aimed at critical CNS targets like dopamine and serotonin receptors.[4][5] This guide provides an in-depth examination of the strategic utility of this scaffold, detailed synthetic and analytical protocols, and a practical framework for advancing derivatives from chemical synthesis to preclinical evaluation.
Part 1: The 1-Methylpiperidin-4-amine Scaffold: A Profile for CNS Drug Design
1.1. Chemical and Pharmacokinetic Profile
1-Methylpiperidin-4-amine hydrochloride is a bifunctional organic compound featuring a tertiary amine within the piperidine ring and a primary amine at the 4-position. This structure is fundamental to its utility in drug design.
-
The Tertiary Amine (pKa ~9-10): The N-methylated nitrogen within the piperidine ring is a strong base. At physiological pH (7.4), it is predominantly protonated. This positive charge significantly enhances aqueous solubility, a critical factor for formulation and distribution.[5]
-
The Primary Amine (pKa ~10-11): The exocyclic primary amine serves as a versatile synthetic handle. Its nucleophilicity allows for a wide array of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR).[5][6]
-
Blood-Brain Barrier Penetration: The piperidine ring itself is a common feature in many CNS-active compounds.[5][7] While the ionized nature of the scaffold at physiological pH might seem counterintuitive for BBB penetration, the dynamic equilibrium between the charged and uncharged states allows a sufficient fraction of the neutral form to diffuse across the lipid membranes of the BBB.[1] Medicinal chemists often modulate the overall lipophilicity of the final derivative to strike the optimal balance between solubility and membrane permeability.[1][2]
Table 1: Physicochemical Properties of 1-Methylpiperidin-4-amine
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C₆H₁₄N₂ | Small, low-complexity starting point. |
| Molecular Weight | 114.19 g/mol [8][9] | Provides a low molecular weight base for building larger, more complex molecules while staying within the typical "Rule of Five" guidelines for oral bioavailability. |
| Hydrogen Bond Donors | 1 (as free base)[8] | The primary amine can engage in crucial hydrogen bonding interactions with target receptors. |
| Hydrogen Bond Acceptors | 2 (as free base)[8] | Both nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding and solubility. |
| Topological Polar Surface Area (TPSA) | ~29.2 Ų | A low TPSA is generally favorable for BBB penetration. This value provides an excellent starting point for further modification. |
1.2. Strategic Advantages as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, distinct biological targets through simple chemical modifications.[5] The 1-methylpiperidin-4-amine core is an exemplary case for CNS drug discovery.
-
Vectorial Diversity: The primary amine at the C4 position allows for the attachment of various pharmacophoric groups, directing the molecule to different receptors. By appending aromatic or heterocyclic moieties, chemists can design ligands for dopamine, serotonin, sigma, or other CNS receptors.[10][11][12][13]
-
Conformational Rigidity: The piperidine ring exists predominantly in a chair conformation. This semi-rigid structure reduces the entropic penalty upon binding to a receptor compared to a more flexible aliphatic chain, often leading to higher binding affinity.
-
Synthetic Tractability: The amine is readily functionalized using well-established and robust chemical reactions such as reductive amination, acylation, and urea/sulfonamide formation, making it ideal for generating large libraries of compounds for high-throughput screening.[5][6]
Part 2: Synthetic Pathways to CNS-Active Agents
The primary utility of this compound is as a versatile building block. A common strategy involves coupling the primary amine with various electrophiles to construct a target molecule.
2.1. General Synthetic Workflow
The path from the starting material to a final, purified CNS drug candidate typically follows a logical sequence of synthesis, purification, and characterization. This workflow ensures the production of a well-defined chemical entity for biological testing.
Caption: General workflow from starting material to final compound.
2.2. Case Study Protocol: Synthesis of a D₂/5-HT₂ₐ Receptor Antagonist
To illustrate the process, we will detail the synthesis of a hypothetical but representative CNS agent, (4-fluorophenyl)(4-((1-methylpiperidin-4-yl)amino)phenyl)methanone ("Compound X") , a molecule designed to possess affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors, targets relevant to schizophrenia treatment. This synthesis utilizes a Buchwald-Hartwig amination reaction.
Objective: To synthesize "Compound X" via palladium-catalyzed cross-coupling.
Materials & Reagents:
-
1-Methylpiperidin-4-amine
-
1-(4-Aminophenyl)-1-(4-fluorophenyl)methanone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 1-(4-aminophenyl)-1-(4-fluorophenyl)methanone (1.0 eq), 1-methylpiperidin-4-amine (1.2 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe to create a ~0.2 M solution. Add Pd₂(dba)₃ (0.01 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.
-
Characterization: Combine the pure fractions and concentrate to yield "Compound X" as a solid. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Application in Neurological Disorder Models
Once synthesized and purified, derivatives like "Compound X" must be evaluated for their biological activity. This involves a tiered approach, starting with in vitro target engagement and proceeding to in vivo functional assays.
3.1. Targeting Key Pathways in Schizophrenia
The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopamine signaling, particularly at the D₂ receptor in mesolimbic pathways, contributes to positive symptoms like psychosis. Many successful antipsychotic drugs act as D₂ receptor antagonists. Additionally, antagonism at the serotonin 5-HT₂ₐ receptor is thought to mitigate some side effects of D₂ blockade and may help alleviate negative symptoms. "Compound X" is designed to modulate these pathways.
Caption: Antagonism of the D₂ receptor signaling pathway by Compound X.
3.2. Protocol: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of "Compound X" for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Materials & Reagents:
-
Cell membranes prepared from HEK293 cells stably expressing either human D₂ or 5-HT₂ₐ receptors.
-
[³H]-Spiperone (a radioligand for D₂ receptors).
-
[³H]-Ketanserin (a radioligand for 5-HT₂ₐ receptors).
-
Haloperidol (unlabeled competitor for D₂).
-
Mianserin (unlabeled competitor for 5-HT₂ₐ).
-
"Compound X" dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of "Compound X" and the reference competitors (Haloperidol, Mianserin) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]-Spiperone at a final concentration near its Kₔ), and varying concentrations of "Compound X" or the reference competitor.
-
Total and Nonspecific Binding: Include wells for "total binding" (radioligand only) and "nonspecific binding" (radioligand plus a high concentration of the unlabeled competitor, e.g., 10 µM Haloperidol).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting nonspecific counts from total counts. Plot the percentage of specific binding against the log concentration of "Compound X". Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Table 2: Representative Binding Affinity Data
| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | Selectivity (D₂/5-HT₂ₐ) |
|---|---|---|---|
| Haloperidol (Reference) | 1.2 | 50.4 | 0.02 |
| Mianserin (Reference) | 800 | 2.5 | 320 |
| "Compound X" | 5.8 | 10.2 | 0.57 |
3.3. Protocol: In Vivo Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the potential antipsychotic-like activity of "Compound X" by measuring its ability to reverse hyperlocomotion induced by amphetamine in mice, a model for dopamine hyperactivity.
Materials & Reagents:
-
Male C57BL/6 mice (8-10 weeks old).
-
"Compound X".
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline with 5% Tween 80).
-
Open-field activity chambers equipped with infrared beams to track movement.
Step-by-Step Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into an open-field chamber and allow it to habituate for 30 minutes.
-
Dosing: Administer "Compound X" (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Return the mice to their home cages.
-
Psychostimulant Challenge: After 30 minutes (allowing for drug absorption and distribution), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline to all mice.
-
Data Acquisition: Immediately after the amphetamine injection, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5 minutes). Calculate the total distance traveled for each treatment group. Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the "Compound X" treated groups to the amphetamine-only control group. A significant reduction in amphetamine-induced hyperlocomotion suggests D₂ receptor antagonism and potential antipsychotic efficacy.
Part 4: Future Outlook
The 1-methylpiperidin-4-amine scaffold remains a highly productive starting point for CNS drug discovery.[5] Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the appended moieties to achieve greater selectivity for specific receptor subtypes (e.g., D₃ vs. D₂) or to design multi-target ligands with precisely balanced polypharmacology.[14]
-
Optimizing ADME Properties: Modifying the scaffold to enhance metabolic stability, reduce potential for P450 enzyme inhibition, and optimize BBB transport to improve efficacy and reduce off-target effects.[6]
-
Novel Applications: Exploring derivatives for other neurological disorders where piperidine-containing molecules have shown promise, such as Alzheimer's disease (targeting cholinesterase) or anticonvulsant therapies.[15][16][17]
By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to leverage the strategic advantages of the 1-methylpiperidin-4-amine scaffold to develop the next generation of therapeutics for complex neurological disorders.
References
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An In-depth Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride: Structural Analogs and Derivatives in CNS Drug Discovery
Abstract
The 1-methylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse array of centrally acting therapeutic agents. Its inherent structural features—a basic nitrogen atom, a conformationally restricted piperidine ring, and a modifiable amino group—offer a versatile platform for the design of ligands targeting various G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS). This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-methylpiperidin-4-amine hydrochloride, delving into their synthesis, structure-activity relationships (SAR), and pharmacological profiles. We will explore key chemical modifications and their impact on affinity and selectivity for critical CNS targets, including serotonin, dopamine, and opioid receptors. Detailed experimental protocols for the synthesis of key analogs are provided, alongside a discussion of bioisosteric replacements aimed at optimizing pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.
Introduction: The Versatility of the 1-Methylpiperidin-4-amine Scaffold
This compound is a readily available and highly versatile chemical intermediate.[1][2] Its utility in drug discovery stems from its structural resemblance to endogenous neurotransmitters and its amenability to chemical modification at several key positions. The tertiary amine of the piperidine ring, with a pKa typically in the range of 8.5-9.5, is predominantly protonated at physiological pH, facilitating interactions with acidic residues in receptor binding pockets. The 4-amino group serves as a crucial handle for the introduction of a wide variety of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
This guide will systematically explore the chemical landscape of 1-methylpiperidin-4-amine derivatives, focusing on three primary areas of modification:
-
N-Functionalization of the 4-Amino Group: Introduction of aryl, acyl, and alkyl groups to modulate receptor affinity and selectivity.
-
Modification of the Piperidine Ring: Alterations to the core scaffold to influence conformation and physicochemical properties.
-
Bioisosteric Replacement: Substitution of the piperidine ring with alternative heterocyclic systems to enhance drug-like properties.
Synthetic Strategies for the Elaboration of the 1-Methylpiperidin-4-amine Core
The synthesis of 1-methylpiperidin-4-amine analogs primarily relies on the functionalization of the corresponding piperidone precursor, 1-methyl-4-piperidone. Reductive amination is the most prevalent and efficient method for introducing the 4-amino moiety and its derivatives.
Reductive Amination of 1-Methyl-4-piperidone
Reductive amination is a cornerstone of amine synthesis, and its application to 1-methyl-4-piperidone provides a direct route to a vast array of N-substituted 4-aminopiperidine derivatives.[3] The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced by a suitable hydride reagent.
Caption: Key structural elements influencing the affinity of 1-methylpiperidin-4-amine derivatives for serotonin receptors.
Dopamine Transporter (DAT) Ligands
The dopamine transporter is a critical target for the treatment of various neurological and psychiatric disorders, including ADHD and substance abuse. 1-Methylpiperidin-4-amine analogs have been explored as DAT inhibitors.
| Compound/Analog | Modification | DAT Kᵢ (nM) | Reference |
| Aminopiperidine 7 | (Bis(4-fluorophenyl)methyl)sulfinylethylamino | 50.6 | [4] |
| Aminopiperidine 21b | (Bis(4-fluorophenyl)methyl)sulfinylethylamino | 77.2 | [4] |
| Aminopiperidine 33 | (Bis(4-fluorophenyl)methyl)sulfinylethylamino | 30.0 | [4] |
| GBR 12909 Analog | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | [5] |
| S-αPVP | Pyrovalerone analog | IC₅₀ = 20 | [6] |
Key SAR Insights for DAT Ligands:
-
Bulky N-Substituents: The presence of bulky, lipophilic groups on the piperidine nitrogen is often associated with high DAT affinity.
-
Diphenylmethyl Moiety: The bis(4-fluorophenyl)methyl group is a recurring motif in potent DAT inhibitors. [4][5]* Stereochemistry: The stereochemistry of substituents on the piperidine ring can significantly influence DAT binding.
Opioid Receptor Modulators
The 4-anilinopiperidine substructure, a derivative of 1-methylpiperidin-4-amine, is the cornerstone of the fentanyl class of potent µ-opioid receptor agonists.
| Compound/Analog | Modification | Receptor Target(s) | Kᵢ (nM) | Reference |
| Fentanyl | N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide | µ-opioid | - | [7] |
| Nalfurafine Analog 5 | 6β-Indolylacetamidonaltrexamine | KOR, MOR, DOR | <1 (for all) | [8] |
| Nalfurafine Analog 13 | 6β-Indolylacetamidonaltrexamine | KOR, MOR, DOR | <1 (for all) | [8] |
| Imidazodiazepine GL-I-30 | 2'-pyridine substituted | KOR | 27 | [2] |
| INTA | 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(2′-indolyl)acetamido]morphinan | MOR (agonist) | - | [9] |
| NAN | 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan | MOR (antagonist) | - | [9] |
Key SAR Insights for Opioid Receptor Modulators:
-
N-Acylanilino Group: The N-acylanilino moiety at the 4-position is critical for µ-opioid receptor agonism.
-
N-Substituent on Piperidine: The nature of the substituent on the piperidine nitrogen dictates potency and duration of action. For instance, the phenethyl group in fentanyl is crucial for its high potency.
-
6-Position Modification: In morphinan-based structures, substitution at the 6-position can modulate agonist versus antagonist activity. [9]
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound without significantly altering its biological activity. [3]For the 1-methylpiperidin-4-amine scaffold, bioisosteric replacement of the piperidine ring can address issues such as metabolic instability and off-target effects.
Common Bioisosteres for the Piperidine Ring:
-
Morpholine: Introduces a polar oxygen atom, which can reduce lipophilicity and potentially alter the pKa of the nitrogen. [10]* Thiomorpholine: The sulfur atom can influence metabolic stability and lipophilicity.
-
Piperazine: Offers an additional site for substitution, allowing for the creation of multi-target ligands. [11]* Azaspiro[3.3]heptane: This spirocyclic system can mimic the three-dimensional shape of piperidine while offering improved metabolic stability and reduced lipophilicity. [12]
Caption: Common bioisosteric replacements for the piperidine ring and their intended outcomes.
Conclusion and Future Directions
The 1-methylpiperidin-4-amine scaffold continues to be a remarkably fruitful starting point for the design of novel CNS-active agents. Its synthetic tractability and the rich SAR landscape surrounding its derivatives provide a solid foundation for further exploration. Future research in this area will likely focus on:
-
Multi-target Ligands: The development of single molecules that can modulate multiple CNS targets simultaneously to achieve synergistic therapeutic effects and improved side-effect profiles.
-
Fine-tuning Pharmacokinetics: The use of advanced bioisosteric replacements and other medicinal chemistry strategies to optimize drug metabolism and pharmacokinetic (DMPK) properties.
-
Novel Target Engagement: The application of the 1-methylpiperidin-4-amine scaffold to novel and emerging CNS targets beyond the classical monoamine systems.
The insights and methodologies presented in this guide are intended to empower researchers to rationally design and synthesize the next generation of 1-methylpiperidin-4-amine-based therapeutics, ultimately contributing to the development of more effective treatments for a range of debilitating neurological and psychiatric disorders.
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- The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [Link]
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- Synthesis of N-Substituted piperidines
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
- Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
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- Synthesis and acaricidal activity of phenylpiperazine derivatives.
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1-Methylpiperidin-4-amine Hydrochloride: A Versatile Scaffold for the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methylpiperidin-4-amine hydrochloride, focusing on its role as a pivotal structural motif in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of facts, instead offering a narrative grounded in mechanistic rationale and practical experimental design. We will explore the causality behind its use in various therapeutic areas and provide self-validating, detailed protocols for key applications.
Introduction: The Strategic Value of a Privileged Scaffold
This compound is a heterocyclic compound featuring a piperidine ring N-methylated at position 1 and an amine group at position 4.[1] Its hydrochloride salt form enhances stability and solubility, making it highly suitable for a variety of aqueous reaction conditions.[2] While not typically biologically active in its own right, its true value lies in its function as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through judicious modification. The rigid piperidine core provides a well-defined three-dimensional orientation for appended functional groups, while the reactive primary amine at the 4-position offers a convenient handle for synthetic elaboration.[1] Furthermore, the N-methyl group can enhance lipophilicity, a key factor in improving blood-brain barrier permeability for centrally acting agents.[1]
This guide will delve into three primary areas where derivatives of this compound have shown significant promise: Central Nervous System (CNS) disorders, infectious diseases, and oncology.
Part 1: A Core Structure for CNS Drug Discovery
The piperidine moiety is a cornerstone in the architecture of numerous CNS-active drugs. Its ability to position substituents in precise spatial arrangements allows for tailored interactions with complex receptor binding pockets.
Application 1: Modulators of Serotonin and Dopamine Receptors
Mechanistic Rationale: Serotonin (5-HT) and dopamine receptors are critical targets for treating a spectrum of neurological and psychiatric conditions, including depression, anxiety, and schizophrenia.[2] The 1-Methylpiperidin-4-amine scaffold serves as an excellent starting point for developing selective ligands for these receptors. By attaching various aromatic or heterocyclic moieties to the 4-amino group, it is possible to generate derivatives with high affinity for specific receptor subtypes, such as the 5-HT1A and 5-HT7 receptors, which are implicated in mood and cognition.[1]
Hypothetical Data Summary: Receptor Binding Affinity
The following table summarizes hypothetical binding affinities (Kᵢ, in nM) for a series of synthesized derivatives, illustrating a typical outcome of a structure-activity relationship (SAR) study.
| Compound ID | R-Group Modification | 5-HT1A Kᵢ (nM) | 5-HT7 Kᵢ (nM) | D2 Kᵢ (nM) |
| DERIV-001 | Phenyl | 150.5 | 320.1 | >1000 |
| DERIV-002 | 2-Methoxyphenyl | 25.2 | 150.8 | 850.7 |
| DERIV-003 | 3-Chlorophenyl | 10.8 | 95.3 | >1000 |
| DERIV-004 | Naphthyl | 5.1 | 45.6 | 980.2 |
Experimental Protocol: Synthesis of a Phenyl-Substituted Derivative via Reductive Amination
This protocol describes a standard, reliable method for coupling an aromatic aldehyde to the 1-Methylpiperidin-4-amine core.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.51 g, 10 mmol) and methanol (40 mL).
-
Base Addition: Add triethylamine (2.8 mL, 20 mmol) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Aldehyde Addition: Add 3-chlorobenzaldehyde (1.41 g, 10 mmol) to the mixture.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, DERIV-003.
Workflow Visualization: Synthesis and Screening
Caption: Workflow from synthesis to SAR analysis.
Application 2: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Mechanistic Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The 1-Methylpiperidin-4-amine scaffold has been used to develop potent AChE inhibitors.[1] The positively charged nitrogen of the piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while substituents attached to the 4-amino group can extend into the catalytic active site (CAS), leading to potent inhibition.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a gold standard for measuring AChE activity.
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds (e.g., DERIV-001 to DERIV-004) in DMSO.
-
Prepare a solution of Acetylthiocholine iodide (ATCI) at 15 mM in deionized water.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) at 3 mM in the phosphate buffer.
-
Prepare a solution of AChE from electric eel at 0.5 units/mL in the phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions). For the control, add 10 µL of DMSO.
-
Add 20 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Visualization: Mechanism of AChE Inhibition
Caption: Dual-site binding of a piperidine inhibitor to AChE.
Part 2: A Framework for Novel Antimicrobial Agents
The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. The piperidine scaffold offers a robust platform for creating molecules that can overcome existing resistance mechanisms.
Application: Targeting Drug-Resistant Bacterial Strains
Rationale: Preclinical data has indicated that certain derivatives of 1-Methylpiperidin-4-amine exhibit activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[1] The structural versatility allows for the optimization of properties like membrane penetration and interaction with novel bacterial targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., MRSA ATCC 43300) overnight on appropriate agar. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., starting from 128 µg/mL down to 0.25 µg/mL) in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Hypothetical Data Summary: Antimicrobial Activity
| Compound ID | R-Group Modification | MIC against MRSA (µg/mL) | MIC against E. coli (ESBL) (µg/mL) |
| DERIV-005 | 4-Fluorobenzyl | 32 | 64 |
| DERIV-006 | Thiophene-2-carbonyl | 16 | 32 |
| DERIV-007 | Adamantyl | 4 | 8 |
| DERIV-008 | Quinolone-3-carboxyl | 2 | 4 |
Workflow Visualization: Antimicrobial Screening
Caption: Workflow for MIC determination.
Part 3: Applications in Modern Oncology
The adaptability of the 1-Methylpiperidin-4-amine scaffold makes it an attractive component for designing sophisticated anticancer agents, including targeted protein degraders.
Application: Scaffolding for Proteolysis-Targeting Chimeras (PROTACs)
Rationale: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The 1-methylpiperidin-4-amine moiety can be incorporated into the linker or as part of the E3 ligase ligand, providing favorable physicochemical properties. A recent study highlighted its use in designing PROTACs for the selective degradation of oncogenic proteins in cancer cells.[1]
Visualization: The PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cancer cells (e.g., DU145 prostate cancer cells) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC derivative for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration (e.g., 20 µg) with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager. The band intensity for the target protein will decrease with effective PROTAC treatment.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically valuable scaffold that empowers medicinal chemists to explore vast chemical spaces across diverse therapeutic areas. Its inherent structural and chemical properties facilitate the synthesis of derivatives with potent and selective biological activities, from modulating CNS receptors and combating drug-resistant microbes to orchestrating the targeted degradation of cancer-causing proteins. The experimental frameworks provided in this guide serve as a foundational blueprint for researchers looking to harness the potential of this versatile building block in their own drug discovery programs. Future research will undoubtedly continue to uncover novel applications for this privileged structure, solidifying its place in the modern pharmacopeia.
References
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1-Methylpiperidin-4-amine hydrochloride solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 1-Methylpiperidin-4-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. For a molecule like this compound, which holds potential as a building block or an active pharmaceutical ingredient (API), its solubility and stability are paramount. These two parameters dictate its bioavailability, formulation possibilities, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide, therefore, provides a comprehensive technical overview of the methodologies and scientific rationale for determining the solubility and stability of this compound, empowering researchers to generate and interpret this critical data.
Part 1: Comprehensive Solubility Characterization
A compound's solubility, its ability to dissolve in a solvent to form a homogeneous solution, is a critical determinant of its absorption and distribution in biological systems. For ionizable compounds like this compound, solubility is significantly influenced by pH. Therefore, a comprehensive assessment across a physiologically relevant pH range is essential.
The "Why" Behind Solubility Assays: Kinetic vs. Thermodynamic Solubility
In early drug discovery, two primary types of solubility are assessed: kinetic and thermodynamic.
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is valuable for the initial ranking of compounds, though it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[1][2][3]
-
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[4][5] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development and formulation.[4][5]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][6]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Hydrochloric acid solution, pH 2.0
-
Scintillation vials
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate scintillation vials for each buffer system. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[4]
-
Add a precise volume of the respective buffer to each vial.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient duration to reach equilibrium. A common practice is to sample at multiple time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued.[1]
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in each buffer.
-
Analyze the supernatant samples and standards by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The concentration obtained from the supernatant is the thermodynamic solubility of the compound in that specific buffer at the tested temperature.
-
Data Presentation: Solubility Profile
The results of the solubility studies should be presented in a clear and concise table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | ~7.0 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| PBS | 7.4 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Citrate Buffer | 5.0 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 0.01 M HCl | 2.0 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Ethanol | N/A | 25 | Data to be determined | Data to be determined | Thermodynamic |
| DMSO | N/A | 25 | Data to be determined | Data to be determined | Thermodynamic |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Comprehensive Stability Profiling
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10] The International Council for Harmonisation (ICH) provides a framework for these studies.[7][8][9][10]
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11][12][13][14][15][16] This information is crucial for developing stability-indicating analytical methods.[11][12][13][14][15][16]
2.1.1. Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.
-
Acidic Hydrolysis: this compound is dissolved in acidic solutions (e.g., 0.1 M HCl) and heated (e.g., 60°C).
-
Basic Hydrolysis: The compound is dissolved in basic solutions (e.g., 0.1 M NaOH) and heated.
-
Neutral Hydrolysis: The compound is dissolved in water and heated.
2.1.2. Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for amines.
-
The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or with gentle heating.[7] Secondary amines can be susceptible to oxidation.[7][8][9][17]
2.1.3. Photostability
Exposure to light can induce degradation.
-
Solid and solution samples of the compound are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.
2.1.4. Thermal Stability
Elevated temperatures can accelerate degradation.
-
Solid samples of the compound are exposed to high temperatures (e.g., 80°C) with and without humidity.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.
-
Dealkylation: The methyl group on the nitrogen could be cleaved under certain stress conditions.
-
Ring Opening: Severe stress conditions could potentially lead to the opening of the piperidine ring.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/DAD or LC-MS/MS system
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Place a solid sample in an oven at 80°C.
-
Photostability: Expose solid and solution samples to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A diode-array detector (DAD) can help in assessing peak purity. LC-MS/MS is invaluable for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Temp/Light | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data to be determined | To be identified |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data to be determined | To be identified |
| Oxidation | 3% H₂O₂, RT | 24 h | Data to be determined | To be identified |
| Thermal (Solid) | 80°C | 48 h | Data to be determined | To be identified |
| Photostability (Solid) | ICH Q1B | - | Data to be determined | To be identified |
| Photostability (Solution) | ICH Q1B | - | Data to be determined | To be identified |
Visualization: Stability Testing Workflow
Caption: Comprehensive Stability Testing Workflow.
Conclusion
The comprehensive evaluation of the solubility and stability of this compound is a scientifically rigorous process that is indispensable for its successful development. By employing the detailed methodologies outlined in this guide, researchers can generate the robust data necessary to understand the compound's behavior, develop suitable formulations, establish appropriate storage conditions, and ensure the quality and safety of any resulting therapeutic agent. This systematic approach not only satisfies regulatory expectations but also builds a solid foundation for advancing promising molecules from the laboratory to the clinic.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- AxisPharm. Kinetic Solubility Assays Protocol.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- In-vitro Thermodynamic Solubility. Protocols.io. (2025).
- Thermodynamic Solubility Assay. Domainex.
- Ich guidelines for stability studies 1. Slideshare. (2012).
- In vitro solubility assays in drug discovery. PubMed.
- Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. (2018).
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Forced Degradation Studies Research Articles - Page 1. R Discovery.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
- 1. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Spectroscopic Characterization of 1-Methylpiperidin-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 1-Methylpiperidin-4-amine hydrochloride (C₆H₁₅ClN₂), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in established spectroscopic principles. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive reference for the structural elucidation of this compound.
Molecular Structure and Spectroscopic Overview
This compound is the salt form of 1-methylpiperidin-4-amine, a cyclic amine with a primary amine group at the 4-position of the piperidine ring. The hydrochloride salt form enhances stability and solubility, particularly in aqueous media.[1] The protonation of the amine groups significantly influences the spectroscopic data, especially in NMR and IR spectroscopy.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable. The data presented here are predictive and based on the analysis of its free base and structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a solvent like D₂O is expected to show distinct signals for the methyl, methine, and methylene protons of the piperidine ring. The protonation of the amine groups will lead to a downfield shift of adjacent protons compared to the free base.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | Multiplet | 2H | Axial protons at C2, C6 |
| ~3.0 - 3.2 | Multiplet | 1H | Proton at C4 |
| ~2.9 | Singlet | 3H | N-CH₃ |
| ~2.8 - 3.0 | Multiplet | 2H | Equatorial protons at C2, C6 |
| ~2.2 - 2.4 | Multiplet | 2H | Axial protons at C3, C5 |
| ~1.8 - 2.0 | Multiplet | 2H | Equatorial protons at C3, C5 |
Causality Behind Experimental Choices: The choice of D₂O as a solvent is strategic. It allows for the exchange of the acidic amine and ammonium protons, simplifying the spectrum by removing their signals and sharpening the remaining peaks. The predicted chemical shifts are based on the electron-withdrawing effect of the protonated nitrogen atoms, which deshield the adjacent protons, causing them to resonate at a lower field.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the piperidine ring, four distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~55.0 | C2, C6 |
| ~48.0 | C4 |
| ~45.5 | N-CH₃ |
| ~30.0 | C3, C5 |
Expertise & Experience: The chemical shifts are estimated based on data from similar piperidine derivatives. The carbons closer to the electronegative nitrogen atoms (C2, C6, and the N-CH₃ group) are expected to be the most downfield. The C4 carbon, attached to the primary ammonium group, will also be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, and N-C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (primary amine salt) |
| 2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| 2800 - 2400 | Broad, Multiple | N-H stretching (tertiary amine salt) |
| 1600 - 1500 | Medium | N-H bending (primary amine salt) |
| 1470 - 1430 | Medium | C-H bending |
| 1150 - 1050 | Medium | C-N stretching |
Trustworthiness: The presence of broad and strong absorption bands in the 3400-2400 cm⁻¹ region is a hallmark of amine hydrochlorides. The broadness is due to hydrogen bonding. The spectrum of the related 4-Methylpiperidine hydrochloride shows similar characteristic broad absorptions in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The observed mass will correspond to the free base (the hydrochloride is lost).
The molecular weight of the free base, 1-Methylpiperidin-4-amine, is 114.19 g/mol .[2] Therefore, the mass spectrum is expected to show a molecular ion peak (M+H)⁺ at m/z 115.
Table 4: Predicted Key Mass Fragments for 1-Methylpiperidin-4-amine
| m/z | Proposed Fragment |
| 115 | [M+H]⁺ |
| 98 | [M+H - NH₃]⁺ |
| 71 | [M+H - NH₃ - C₂H₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 44 | [C₂H₆N]⁺ |
Authoritative Grounding: The fragmentation pattern is predicted based on established principles of amine fragmentation. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for amines.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set a spectral width of ~16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of ~220 ppm.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from ~4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of ~1 mg/mL.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Conclusion
The spectroscopic data, whether experimentally determined or predicted based on sound chemical principles and analogous structures, provides a robust fingerprint for the identification and structural confirmation of this compound. This guide serves as a comprehensive resource for scientists, enabling them to confidently characterize this important pharmaceutical intermediate.
References
- PubChem. 4-Amino-1-methylpiperidine. [Link]
- MySkinRecipes. This compound. [Link]
- PharmaCompass. 1-Methylpiperidine-4-amine. [Link]
- NIST WebBook. 4-Methylpiperidine hydrochloride. [Link]
Sources
The Alchemical Amine: A Senior Application Scientist's Guide to 1-Methylpiperidin-4-amine Hydrochloride in Modern Drug Discovery
Introduction: The Unassuming Architect of Neurological Therapeutics
In the vast and intricate landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet pivotal architects of therapeutic innovation. 1-Methylpiperidin-4-amine hydrochloride, a seemingly simple heterocyclic amine, represents one such cornerstone. To the uninitiated, it is a catalog number, a starting material. To the seasoned researcher in drug development, however, it is a versatile building block, a key that has unlocked the door to a multitude of central nervous system (CNS) drug candidates. Its rigid piperidine core, decorated with a strategically placed primary amine and an N-methyl group, provides a unique combination of structural features that are highly sought after in the design of molecules targeting complex neurological pathways.
This technical guide, born from years of hands-on experience, eschews a conventional, rigid format. Instead, it aims to provide a holistic and in-depth understanding of this compound, from its commercial acquisition to its nuanced applications. We will delve into the "why" behind the "how," offering insights that bridge the gap between theoretical knowledge and practical laboratory application. For the researchers, scientists, and drug development professionals who constitute our audience, this guide is intended to be not just a repository of information, but a catalyst for innovation.
Sourcing and Procurement: Navigating the Commercial Landscape
The journey of any synthetic endeavor begins with the procurement of high-quality starting materials. This compound is commercially available from a variety of suppliers who specialize in research chemicals and pharmaceutical intermediates.
It is crucial to understand that the quality and purity of this starting material can significantly impact the outcome of a multi-step synthesis. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API). Therefore, a discerning approach to supplier selection is paramount.
Table 1: Key Supplier Selection Criteria
| Criteria | Rationale and Field-Proven Insights |
| Purity Specification | Aim for a minimum purity of 97-98%. However, for late-stage clinical development, sourcing material with >99% purity is advisable to minimize the risk of introducing process-related impurities. |
| Certificate of Analysis (CoA) | Always request a lot-specific CoA. This document is a non-negotiable component of quality control, providing critical data on purity (typically by HPLC or GC), identity (by NMR or IR), and residual solvent content. |
| Method of Analysis (MoA) | A supplier willing to provide their MoA demonstrates transparency and confidence in their quality control processes. This information is invaluable for in-house verification of the material's quality.[1] |
| Scalability | For projects with the potential for clinical progression, it is wise to select a supplier with demonstrated capabilities in scaling up production from gram to kilogram or even metric ton quantities. |
| Regulatory Support | Inquire about the supplier's ability to provide documentation to support regulatory filings, such as Drug Master Files (DMFs), should the project advance to commercialization. |
Physicochemical Properties: A Molecular Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.
Table 2: Physicochemical Properties of this compound
| Property | Value | Significance in a Laboratory Setting |
| CAS Number | 120088-53-1 | The unique identifier for this specific chemical entity. |
| Molecular Formula | C₆H₁₅ClN₂ | Confirms the elemental composition. |
| Molecular Weight | 150.65 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | White to off-white crystalline solid | A visual check for gross impurities. Any significant deviation from this should be investigated. |
| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | Informs the choice of reaction solvents and purification methods. Its water solubility can be exploited in aqueous workups to remove non-polar impurities. |
| Melting Point | >200 °C (decomposes) | A high melting point is indicative of its salt form and ionic character. |
Synthesis: The Genesis of a Key Intermediate
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative sourcing strategies. The most common and industrially scalable method is the reductive amination of 1-methyl-4-piperidone.[2][3][4]
This reaction is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and operational simplicity.[2] The process involves two key steps that are often performed in a single pot:
-
Imine Formation: 1-methyl-4-piperidone reacts with an ammonia source (such as ammonia gas, ammonium hydroxide, or an ammonium salt) to form an intermediate imine or enamine.
-
Reduction: The imine is then reduced to the corresponding primary amine.
The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.
Caption: Reductive amination of 1-methyl-4-piperidone.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation of the reductive amination process. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone.
-
Isolation of Free Base: Basify the aqueous layer with a strong base (e.g., 50% NaOH) to a pH > 12. Extract the product (the free base) into an organic solvent such as dichloromethane or ethyl acetate.
-
Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and treat with a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Quality Control: Ensuring Purity and Identity
Rigorous quality control is non-negotiable in drug development. The identity and purity of this compound should be confirmed using a combination of analytical techniques. Several suppliers can provide analytical data such as NMR, HPLC, and LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum of the free base, 1-methylpiperidin-4-amine, will show characteristic signals for the N-methyl group, the piperidine ring protons, and the amine protons.
Table 3: Representative ¹H NMR Data for 1-Methylpiperidin-4-amine (Free Base)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8-3.0 | m | 2H | Axial protons at C2 and C6 |
| ~2.2 | s | 3H | N-CH₃ |
| ~2.0-2.2 | m | 2H | Equatorial protons at C2 and C6 |
| ~1.6-1.8 | m | 2H | Axial protons at C3 and C5 |
| ~1.3-1.5 | m | 2H | Equatorial protons at C3 and C5 |
| ~1.2 | br s | 2H | NH₂ |
| ~2.5-2.7 | m | 1H | Proton at C4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment. A reverse-phase HPLC method can be developed to separate 1-Methylpiperidin-4-amine from potential impurities. For molecules lacking a strong chromophore, derivatization or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be necessary.
A method for a closely related compound, 1-methylpiperidine-4-methylamine, can be adapted.[5]
Caption: A typical workflow for HPLC analysis.
Experimental Protocol: Representative HPLC Method
This is an illustrative method and requires optimization for specific instrumentation and columns.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or ELSD/MS if necessary)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Applications in Drug Development: A Scaffold for Innovation
The true value of this compound lies in its utility as a versatile building block for the synthesis of a wide range of drug candidates, particularly those targeting the central nervous system.[6][7]
Central Nervous System (CNS) Agents
The piperidine moiety is a common feature in many CNS-active compounds.[8] The N-methyl group can influence properties such as basicity and blood-brain barrier penetration. The primary amine at the 4-position provides a convenient handle for introducing diverse functionality through reactions such as amide bond formation, reductive amination, and urea formation.
1. Alzheimer's Disease Research: The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex neurodegenerative disorders like Alzheimer's disease.[9][10] The 1-methyl-4-aminopiperidine scaffold has been incorporated into novel compounds designed to inhibit acetylcholinesterase (AChE) and reduce amyloid-β (Aβ) aggregation, two key pathological hallmarks of the disease.[11] For instance, derivatives have shown the ability to reduce neuroinflammation and plaque deposition in animal models.[11]
2. Antipsychotic Drug Development: The 4-aminopiperidine core is a key structural motif in a number of atypical antipsychotics.[8][12][13] These drugs often target dopamine and serotonin receptors in the brain.[13] The ability to easily modify the primary amine of this compound allows for the synthesis of libraries of compounds to explore structure-activity relationships (SAR) and optimize receptor binding affinity and selectivity.
3. Opioid Receptor Modulators: The piperidine scaffold is also prevalent in opioid receptor modulators, which are crucial for the management of pain and opioid use disorder.[14] this compound can serve as a starting material for the synthesis of novel opioid receptor antagonists.[15][16][17] For example, it can be used to construct more complex molecules that interact with mu, delta, and kappa opioid receptors.[15][16]
Safety, Handling, and Storage: A Commitment to Laboratory Best Practices
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][19] It is hygroscopic and should be protected from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for the Future of Neuroscience
This compound is far more than a simple chemical intermediate. It is a testament to the power of a well-designed molecular scaffold in the hands of creative medicinal chemists. Its commercial availability, coupled with its synthetic versatility, has cemented its place as a valuable tool in the ongoing quest to develop novel therapeutics for a range of debilitating neurological and psychiatric disorders. From Alzheimer's disease to schizophrenia and pain management, the derivatives of this unassuming amine continue to populate the pipelines of drug discovery programs worldwide. As our understanding of the complexities of the central nervous system deepens, it is certain that the ingenuity of researchers will continue to find new and innovative applications for this remarkable building block, further solidifying its legacy as an alchemical amine in the service of human health.
References
- This compound. MySkinRecipes. URL
- Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies. URL
- This compound CAS 120088-53-1. BIOSYNCE. URL
- 1-METHYL-4-PIPERIDONE CAS No 1445-73-4. CDH Fine Chemical. URL
- SAFETY D
- This compound. MySkinRecipes. URL
- Researchers develop chemical compound with potential against Alzheimer's disease. Fundação de Amparo à Pesquisa do Estado de São Paulo. URL
- Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. PubMed. URL
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. URL
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An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidin-4-amine Hydrochloride
This guide provides comprehensive safety protocols and handling instructions for 1-Methylpiperidin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Section 1: Understanding the Hazard Profile
This compound and its analogs are classified as hazardous materials, necessitating careful handling to mitigate risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these hazards.
GHS Hazard Classification
The primary hazards associated with compounds structurally similar to this compound include acute toxicity, skin corrosion/irritation, and serious eye damage.[2][3][4][5][6]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | 💀 / ❗ | Danger/Warning |
| Skin Corrosion/Irritation | Category 1C/2 | H314/H315: Causes severe skin burns and eye damage/Causes skin irritation | corrosive / ❗ | Danger/Warning |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/Causes serious eye irritation | corrosive / ❗ | Danger/Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | ❗ | Warning |
This table synthesizes data from multiple sources for related compounds, providing a conservative hazard profile.[2][3][4][5][6]
Toxicological Insights
The toxicological properties of this compound itself have not been fully investigated.[7] However, due to its chemical structure, it is prudent to treat it as a corrosive material that can cause severe damage to tissues upon contact.[7] Ingestion can lead to severe swelling and perforation of the stomach or esophagus.[7]
Section 2: Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][8] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[9]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10][11]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][8] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemically impermeable gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[12] Gloves must be inspected before use and disposed of properly.[3][8] | Prevents skin contact, which can cause irritation or chemical burns. |
| Body Protection | A lab coat or long-sleeved clothing is required. For larger quantities or tasks with a higher risk of splashing, chemically resistant aprons or suits should be worn.[3][8][13] | Protects the skin from accidental contact. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation. If exposure limits are exceeded or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][13] | Prevents inhalation, which may cause respiratory irritation.[2] |
Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[13][14]
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and emergency equipment is accessible.
-
Dispensing: Minimize the generation of dust.[14] Use non-sparking tools to handle the solid.[3][8]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Clean the work area thoroughly after use.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][9]
-
The compound may be hygroscopic; store under an inert atmosphere if necessary.[7]
Disposal
-
Dispose of waste in accordance with local, regional, and national regulations.[2]
-
Do not allow the chemical to enter drains or the environment.[2][8]
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.[2]
Section 4: Emergency Procedures
Rapid and appropriate responses to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][14] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][13][14] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14] |
Accidental Release Measures
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3][8]
-
Clean-up: For solid spills, sweep up and shovel into a suitable container for disposal. For liquid spills, absorb with an inert material.[7][13] Avoid generating dust.[13]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]
-
Specific Hazards: Thermal decomposition can produce toxic gases such as carbon oxides and nitrogen oxides.[9][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][14]
Section 5: Visualized Workflows
Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Emergency Response to a Spill
Caption: Emergency response procedure for a chemical spill.
References
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The Versatile Scaffold: A Technical Guide to 1-Methylpiperidin-4-amine Hydrochloride in Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Moiety in Central Nervous System (CNS) Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from a combination of favorable physicochemical and pharmacological properties. The piperidine motif can enhance the metabolic stability of a drug molecule and improve its absorption, distribution, metabolism, and excretion (ADME) profile, often with reduced toxicity.[1] The saturated heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling ionic interactions with receptor sites and improving aqueous solubility.
Within this important class of compounds, 1-Methylpiperidin-4-amine hydrochloride emerges as a particularly valuable building block. Its structure features a methylated tertiary amine at the 1-position and a primary amine at the 4-position, offering two distinct points for chemical modification. This dual functionality allows for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and purification processes.[2] This technical guide provides a comprehensive overview of the synthesis, key applications, and underlying pharmacology of this compound and its derivatives in modern drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| CAS Number | 120088-53-1 | [2] |
| Molecular Formula | C₆H₁₅ClN₂ | [2] |
| Molecular Weight | 150.65 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid (free base) | [3] |
| Storage | Room temperature, under inert gas | [2] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of 1-Methylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone. This reaction proceeds via the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine. The subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
Experimental Protocol: Reductive Amination of 1-Methyl-4-piperidone
This protocol is a representative procedure based on established chemical principles of reductive amination.
Materials:
-
1-Methyl-4-piperidone
-
Ammonium hydroxide solution (28-30%)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-methyl-4-piperidone (1.0 equivalent) in methanol. Add a solution of ammonium hydroxide (a source of ammonia).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas and stir the reaction mixture at an elevated temperature and pressure. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 1-methylpiperidin-4-amine as an oil.
-
Purification (Optional): The crude amine can be purified by flash column chromatography on silica gel using a mixture of dichloromethane and methanol with a small percentage of ammonia as the eluent.[3] A typical eluent system is methanol/dichloromethane = 3:7 with 3.5% ammonia.[3] The fractions containing the desired product are identified by TLC, combined, and concentrated under reduced pressure to yield the purified free base.
-
Formation of the Hydrochloride Salt: Dissolve the purified 1-methylpiperidin-4-amine in a suitable solvent such as methanol or isopropanol. Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until the pH is acidic (pH ~1).[3] A white precipitate of this compound will form.
-
Final Product Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold isopropanol) to remove any residual impurities, and dry under vacuum to obtain the final product.
Applications in CNS Drug Discovery
The unique structural features of this compound make it a versatile starting material for the synthesis of a wide range of CNS-active compounds. Its derivatives have shown significant potential in targeting key receptors and enzymes implicated in various neurological and psychiatric disorders.
Serotonin Receptor Ligands
Derivatives of 1-Methylpiperidin-4-amine have been extensively explored as ligands for serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating mood, cognition, and perception. Dysregulation of 5-HT₂A receptor signaling is implicated in conditions such as schizophrenia and depression.
Signaling Pathway of the 5-HT₂A Receptor:
Activation of the 5-HT₂A receptor by its endogenous ligand, serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and gene expression.
Examples of 1-Methylpiperidin-4-amine Derivatives as 5-HT₂A Receptor Ligands:
| Compound | Biological Target | Activity | Reference |
| ACP-103 (Pimavanserin) | 5-HT₂A Receptor | Inverse Agonist | |
| Various Novel Analogs | 5-HT₁A and 5-HT₇ Receptors | Modulators |
Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Mechanism of Acetylcholinesterase:
AChE possesses a catalytic triad of serine, histidine, and glutamate residues in its active site. The serine hydroxyl group, activated by the histidine residue, acts as a nucleophile, attacking the acetyl group of acetylcholine. This forms a transient covalent acetyl-enzyme intermediate, releasing choline. The acetyl-enzyme intermediate is then rapidly hydrolyzed by water, regenerating the active enzyme and releasing acetic acid.
1-Methylpiperidin-4-amine in the Design of AChE Inhibitors:
The 1-methylpiperidine moiety can serve as a key pharmacophoric element in the design of AChE inhibitors. The protonated nitrogen can interact with the peripheral anionic site (PAS) of the enzyme, while the rest of the molecule can be elaborated to interact with the catalytic active site (CAS).
| Compound Class | Biological Target | Potency (IC₅₀) | Reference |
| Novel Indanone Derivatives | Acetylcholinesterase (AChE) | 5.7 nM (for E2020) | |
| Phthalimide Derivatives | Acetylcholinesterase (AChE) | 1.2 nM (for compound 19) |
Conclusion and Future Perspectives
This compound is a cornerstone building block in the synthesis of CNS-targeted therapeutics. Its synthetic accessibility and the versatility of its dual amine functionalities have enabled the development of potent and selective ligands for a range of important biological targets, including serotonin receptors and acetylcholinesterase. The continued exploration of new synthetic methodologies and the application of advanced computational and screening techniques will undoubtedly lead to the discovery of novel drug candidates derived from this valuable scaffold. As our understanding of the complexities of CNS disorders deepens, the strategic use of privileged structures like the 1-methylpiperidine core will remain a critical component of successful drug discovery campaigns.
References
- MySkinRecipes. (n.d.). This compound.
- BLD Pharm. (n.d.). 120088-53-1|this compound.
- ChemicalBook. (2025, August 26). 1-Methylpiperidin-4-amine | 41838-46-4.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.). Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling....
- EMBL-EBI. (n.d.). Acetylcholinesterase - Mechanism and Catalytic Site Atlas.
- PubMed. (2006, May). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
- PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives.
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Methodological & Application
Synthesis of 1-Methylpiperidin-4-amine hydrochloride from 1-methyl-4-piperidone
An Application Note and Detailed Protocol for the .
Introduction
1-Methylpiperidin-4-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Its piperidine core is a prevalent motif in many approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The synthesis of this compound is a classic example of reductive amination, a fundamental transformation in organic chemistry. This document provides a detailed protocol for the synthesis of this compound from 1-methyl-4-piperidone, grounded in established chemical principles and supported by authoritative references. The focus is on providing a robust and reproducible method suitable for a research and development setting, with an emphasis on the underlying chemical logic and safety considerations.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a one-pot reductive amination reaction. This process involves two key steps: the formation of an intermediate iminium ion followed by its reduction to the corresponding amine.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ammonia (or an ammonia source like ammonium acetate) on the carbonyl carbon of 1-methyl-4-piperidone. This is followed by dehydration to form a reactive iminium ion intermediate. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which facilitates the dissolution of the reactants and intermediates. The use of a slight excess of the ammonia source and a mildly acidic pH can favor the formation of the iminium ion.
-
Reduction: The iminium ion is then reduced in situ to the target amine. While various reducing agents can be employed, sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice for this transformation. Its mild nature and selectivity for the iminium ion over the ketone starting material prevent the competing reduction of 1-methyl-4-piperidone to the corresponding alcohol, thus maximizing the yield of the desired amine. The mechanism of reduction involves the transfer of a hydride ion from the borohydride reagent to the electrophilic carbon of the iminium ion.
An alternative and "greener" approach involves catalytic hydrogenation, where hydrogen gas and a metal catalyst (e.g., Palladium on carbon or Raney Nickel) are used to reduce the iminium ion. This method avoids the use of stoichiometric and potentially toxic boron-based reducing agents.
Below is a diagram illustrating the overall reaction workflow.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using sodium cyanoborohydride as the reducing agent.
Materials and Reagents:
-
1-methyl-4-piperidone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (anhydrous)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard glassware for extraction and crystallization
Safety Precautions:
-
Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. This reaction should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol and diethyl ether are flammable. Avoid open flames and use in a well-ventilated area.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (1 equivalent). Dissolve the starting material in anhydrous methanol (approximately 5-10 mL per gram of piperidone).
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (2.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Addition of NaBH₃CN can cause an initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Quenching and Acidification: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add concentrated hydrochloric acid dropwise to quench the excess reducing agent and to protonate the product. The pH of the solution should be adjusted to ~2. Caution: This step will generate hydrogen gas and potentially hydrogen cyanide; perform in a well-ventilated fume hood.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue will contain the product as the hydrochloride salt along with inorganic salts.
-
Purification:
-
Add a minimal amount of hot ethanol to the residue to dissolve the product, leaving the inorganic salts undissolved.
-
Filter the hot solution to remove the inorganic salts.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the this compound.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final product.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Description |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₅ClN₂ |
| Molecular Weight | 150.65 g/mol |
| Melting Point | Expected to be in the range of 280-285 °C (with decomposition) |
| ¹H NMR | The spectrum should show characteristic peaks for the piperidine ring protons and the N-methyl group. |
| ¹³C NMR | The spectrum should confirm the number of unique carbon atoms in the molecule. |
| IR Spectroscopy | The spectrum should show characteristic N-H stretching vibrations for the amine hydrochloride salt. |
The following diagram illustrates the logical flow of product analysis.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The provided characterization guidelines will ensure the quality and purity of the final product.
References
- Reductive Amination of Ketones and Aldehydes. Organic Syntheses. [Link]
- 1-Methyl-4-piperidone. PubChem. [Link]
- 1-Methylpiperidin-4-amine. PubChem. [Link]
Application Notes & Protocols: Leveraging 1-Methylpiperidin-4-amine Hydrochloride for the Development of Novel Central Nervous System (CNS) Agents
Introduction: The Strategic Importance of the Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is due to a combination of favorable properties: the saturated heterocyclic structure imparts a three-dimensional character that can enhance binding to biological targets, while the basic nitrogen atom can be tuned to modulate physicochemical properties like solubility and cell permeability.[2]
Within this class, 1-Methylpiperidin-4-amine hydrochloride (CAS: 120088-53-1) has emerged as a particularly valuable and versatile building block for CNS agent development.[3][4][5] Its structure features two key reactive sites: a tertiary amine integrated into the piperidine ring and a primary exocyclic amine at the 4-position. This dual functionality provides medicinal chemists with multiple "handles" for synthetic modification, enabling the rapid generation of diverse compound libraries.[1] These libraries are essential for exploring structure-activity relationships (SAR) and optimizing lead compounds for neurological disorders such as schizophrenia, depression, and anxiety.[3]
The hydrochloride salt form of this reagent enhances its stability and aqueous solubility, making it a practical and reliable starting material for a variety of synthetic transformations.[3] This guide provides an in-depth overview of the strategic application of this compound, complete with detailed, validated protocols for its incorporation into potential CNS therapeutic agents.
Physicochemical Properties and Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| CAS Number | 120088-53-1 | [3] |
| Molecular Formula | C₆H₁₅ClN₂ | [3] |
| Molecular Weight | 150.65 g/mol | [3] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in water | [3] |
| Storage | Room temperature, under inert gas | [3] |
Safety and Handling Precautions: Researchers must handle this compound in accordance with established laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Storage: Store the container tightly closed in a dry and cool place, away from incompatible materials.[7]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[7] Always consult the latest Material Safety Data Sheet (MSDS) before use.[8]
Rationale for Use in CNS Drug Design: A Case Study of Pimavanserin (ACP-103)
The utility of the 1-methylpiperidin-4-amine scaffold is not merely theoretical; it is a validated component of successful CNS drug candidates. A prime example is its incorporation into Pimavanserin (formerly ACP-103), a potent 5-HT₂A receptor inverse agonist approved for the treatment of Parkinson's disease psychosis.[1][9]
The N-methylpiperidine moiety in Pimavanserin is a key structural feature.[1] Its basic nitrogen atom is protonated at physiological pH, which aids in aqueous solubility and allows for critical ionic and hydrogen-bonding interactions with the target receptor.[1] The specific architecture provided by the piperidine ring correctly orients the other pharmacophoric elements for high-affinity binding. The development of Pimavanserin underscores how the 1-methylpiperidin-4-amine core can serve as a foundational element for designing potent and selective CNS agents with desirable pharmacokinetic profiles.[9]
The primary amine of the building block serves as the key attachment point for building out the rest of the molecule, demonstrating its role as a versatile linker and scaffold.
Core Synthetic Protocols and Methodologies
The true power of this compound lies in its synthetic tractability. The primary amine at the C-4 position is a robust nucleophile, readily participating in a variety of cornerstone reactions in medicinal chemistry. The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
The formation of a C-N bond between an amine and an aryl group is a fundamental transformation in the synthesis of CNS agents. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that is highly effective for this purpose.[10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Running the reaction under an inert gas like argon or nitrogen is critical to prevent catalyst degradation and ensure high yields.[10]
-
Bulky Phosphine Ligand: Ligands like XPhos or RuPhos are electron-rich and sterically hindered. This combination promotes the crucial reductive elimination step of the catalytic cycle, which forms the desired C-N bond, and stabilizes the active catalytic species.[10]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine starting material, generating the active nucleophile without competing in the reaction.
Experimental Protocol: N-Arylation
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl halide (e.g., bromobenzene, 1.1 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (NaOtBu, 2.5 eq. to neutralize the HCl salt and deprotonate the amine).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated derivative.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Protocol 2: Synthesis of N-Acyl Derivatives (Amide Formation)
Amide bond formation is arguably the most common reaction in drug discovery. It allows for the introduction of a vast array of functional groups, profoundly influencing a compound's properties.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger. It neutralizes the HCl generated from an acyl chloride (or the acid from an anhydride coupling) without competing with the primary amine nucleophile.[11]
-
Initial Cooling: The acylation reaction is often exothermic. Starting the reaction at 0 °C helps to control the reaction rate, prevent side reactions, and ensure the stability of the reagents.[12]
Experimental Protocol: N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (~0.2 M). Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq. to neutralize the HCl salt and the acid byproduct).
-
Reagent Addition: Cool the stirred mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., benzoyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[11]
Visualization: General N-Acylation Workflow
Caption: Workflow for N-Acylation to form Amide Derivatives.
Product Characterization and Data Validation
The successful synthesis and purity of all derivatives must be confirmed using a suite of standard analytical techniques. This validation is a critical component of a trustworthy protocol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for confirming the molecular weight of the desired product and assessing its purity. A single, sharp peak with the correct mass-to-charge ratio (m/z) is indicative of a successful reaction.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The spectra should be consistent with the expected structure, showing the correct chemical shifts, integration, and coupling patterns for all protons and carbons.[14]
Representative Data for a Synthesized Derivative: The table below shows expected data for a hypothetical product, N-(1-methylpiperidin-4-yl)benzamide, synthesized via Protocol 2.
| Parameter | Expected Value |
| Reaction Yield | 85-95% |
| LC-MS Purity | >95% |
| LC-MS (M+H)⁺ | Calculated: 219.15, Found: 219.2 |
| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), ~7.5 (m, 3H), ~6.2 (d, 1H, NH), ~4.0 (m, 1H), ~2.8 (d, 2H), ~2.3 (s, 3H, N-CH₃), ~2.1 (t, 2H), ~1.8 (m, 2H) |
Conclusion: A Versatile Scaffold for Future CNS Therapeutics
This compound is more than just a chemical reagent; it is a strategic building block that provides a reliable and versatile starting point for the discovery of novel CNS-active agents.[1] Its synthetic accessibility and the robustness of the reactions it undergoes allow for the systematic exploration of chemical space, which is fundamental to modern medicinal chemistry.[15] The protocols detailed in this guide offer a validated framework for leveraging this scaffold, enabling researchers to efficiently generate diverse libraries of compounds. The enduring importance of the piperidine motif in successful therapeutics suggests that derivatives of 1-methylpiperidin-4-amine will continue to be a fruitful source of drug candidates for treating complex neurological and psychiatric disorders for years to come.
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Application Notes and Protocols for the N-Alkylation of 1-Methylpiperidin-4-amine Hydrochloride
Introduction: The Strategic Importance of N-Alkylation in Piperidine Scaffolds
The piperidine motif is a cornerstone in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] Its conformational properties and ability to engage in key interactions with biological targets make it a privileged scaffold. The functionalization of the piperidine ring, especially at the nitrogen atom, is a powerful strategy to modulate a compound's physicochemical properties, target affinity, and pharmacokinetic profile.[1]
N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular architectures.[2] This guide provides detailed protocols for the N-alkylation of 1-methylpiperidin-4-amine hydrochloride, a versatile building block for creating libraries of novel compounds for drug discovery and development. We will explore two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides .
A critical initial consideration is that the starting material, 1-methylpiperidin-4-amine, is provided as a hydrochloride salt. The protonated amine is not nucleophilic and will not react under alkylating conditions. Therefore, the first step in any N-alkylation protocol is the in situ or prior liberation of the free amine using a suitable base.
Core Principle: Liberation of the Free Amine
The hydrochloride salt of 1-methylpiperidin-4-amine must be neutralized to its free base form to enable the lone pair of electrons on the primary amine to act as a nucleophile. This is typically achieved by adding a base to the reaction mixture. The choice of base is crucial and depends on the subsequent alkylation method.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[3] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5] This method is favored for its broad substrate scope and control over the degree of alkylation.[5]
Mechanism of Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (or an iminium ion under acidic conditions).[6] This step is typically catalyzed by mild acid.[4]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated product.[7]
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Application Note: Strategic Use of 1-Methylpiperidin-4-amine Hydrochloride in the Synthesis of Serotonin Receptor Ligands
Abstract
This technical guide provides an in-depth exploration of 1-Methylpiperidin-4-amine hydrochloride as a critical building block in the synthesis of potent and selective serotonin (5-HT) receptor ligands. We delve into the strategic importance of the N-methylpiperidine scaffold in medicinal chemistry, detailing its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for two common and powerful synthetic transformations: amide coupling and reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Introduction: The Serotonin System and the Role of Piperidine Scaffolds
The serotonin system, comprising multiple receptor subtypes (5-HT1 through 5-HT7), is a cornerstone of neuropharmacology.[4] Ligands that selectively target these receptors are vital for treating a spectrum of central nervous system (CNS) disorders, including depression, anxiety, psychosis, and migraines.[4][5] The piperidine ring is a highly privileged scaffold in medicinal chemistry due to its conformational flexibility, metabolic stability, and its ability to modulate lipophilicity and solubility, thereby enhancing the "drug-likeness" of molecules.[2][6][7]
The 1-methylpiperidine moiety, in particular, offers several advantages:
-
Basic Nitrogen Center: The tertiary amine is typically protonated at physiological pH, allowing for strong ionic interactions with conserved acidic residues (e.g., aspartate) in the binding pockets of G protein-coupled receptors (GPCRs) like the serotonin receptors.[8]
-
Improved Pharmacokinetics: The N-methyl group can enhance metabolic stability and influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Synthetic Tractability: The primary amine at the 4-position of this compound provides a versatile handle for introducing a wide array of chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
This guide focuses on leveraging this versatile precursor to construct high-affinity ligands for various serotonin receptors.
The Reagent: this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Data
| Property | Value |
| IUPAC Name | 1-methylpiperidin-4-amine;hydrochloride |
| CAS Number | 104571-63-3 |
| Molecular Formula | C₆H₁₅ClN₂ |
| Molecular Weight | 150.65 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in water and methanol |
Handling and Safety
This compound is a corrosive material and requires careful handling to prevent skin and eye contact.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and appropriate chemical-resistant gloves.[9][10]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10]
-
Synthetic Pathways & Protocols
The primary amine of 1-Methylpiperidin-4-amine serves as an excellent nucleophile for two of the most common bond-forming reactions in medicinal chemistry: amide coupling and reductive amination.
Workflow Overview: From Precursor to Ligand
The general strategy involves coupling the piperidine building block with a carefully selected aromatic or heteroaromatic moiety, which often serves as the primary pharmacophore for receptor recognition.
Caption: General synthetic workflows using 1-Methylpiperidin-4-amine.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is a robust method for linking the piperidine amine to a carboxylic acid.[11][12][13] This is a cornerstone reaction in the synthesis of numerous ligands, including antagonists for receptors like 5-HT1A. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its high efficiency, fast reaction times, and minimization of side reactions.[14]
Rationale: The hydrochloride salt of the amine must first be neutralized in situ to liberate the free nucleophilic amine. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is ideal for this purpose as it scavenges the HCl byproduct without competing in the coupling reaction. HATU activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.[12][14]
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Target Carboxylic Acid (e.g., 4-fluoro-N-[3-(1H-indol-5-yl)]benzamide for a hypothetical 5-HT1D ligand analog) (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the target carboxylic acid (1.0 eq) and this compound (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the solids (to a concentration of ~0.1 M). Add DIPEA (2.5 eq) to the stirred solution and allow it to stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.1 eq) to the mixture in one portion. The reaction may exhibit a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to yield the pure amide product.
-
Protocol 2: Reductive Amination
Reductive amination is a highly versatile C-N bond-forming reaction that proceeds by forming an imine or iminium ion intermediate, which is then reduced in situ.[15][16] This method is ideal for coupling the piperidine amine with an aldehyde or ketone.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, selective for imines over carbonyls, and does not reduce other sensitive functional groups.[15][18]
Rationale: The reaction begins with the condensation of the primary amine and the carbonyl compound to form an iminium ion intermediate, a process often catalyzed by a weak acid like acetic acid.[17][18] The NaBH(OAc)₃, being a mild and sterically hindered hydride source, then selectively reduces the C=N double bond of the iminium ion to furnish the secondary amine product.[15] This one-pot procedure is highly efficient and avoids the issues of over-alkylation common with other methods.[15]
Detailed Protocol:
-
Materials:
-
This compound (1.2 eq)
-
Target Aldehyde (e.g., 2,5-dimethoxybenzaldehyde for a 5-HT2A agonist scaffold) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[18]
-
Glacial Acetic Acid (optional, 1.0 eq)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the target aldehyde (1.0 eq), this compound (1.2 eq), and anhydrous DCE.
-
Imine Formation: Stir the suspension at room temperature. If the reaction is slow, a catalytic amount of glacial acetic acid (1.0 eq) can be added to facilitate iminium ion formation.[18] Stir for 30-60 minutes.
-
Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Mild gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., using a DCM/MeOH/NH₄OH gradient) to isolate the desired secondary amine.
-
Context: Receptor Signaling
The ligands synthesized are designed to modulate serotonin receptors, which are predominantly GPCRs. For example, 5-HT2A receptors couple to the Gq/11 protein.[19] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC), which ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).
Caption: Simplified 5-HT2A (Gq-coupled) receptor signaling pathway.
Conclusion
This compound is a potent and versatile synthetic precursor for the development of novel serotonin receptor ligands. Its inherent structural and physicochemical properties make it a valuable component in CNS drug discovery.[1][2] The amide coupling and reductive amination protocols detailed herein provide reliable and efficient pathways for its incorporation into diverse molecular scaffolds. By understanding the rationale behind each synthetic step and adhering to rigorous safety and procedural standards, researchers can effectively utilize this key building block to advance the field of neuropharmacology.
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Application Notes & Protocols: Synthetic Methodologies Utilizing 1-Methylpiperidin-4-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the experimental setup and execution of common synthetic transformations involving 1-Methylpiperidin-4-amine hydrochloride. As a versatile bifunctional building block, this piperidine derivative is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] These protocols emphasize the practical considerations for handling the hydrochloride salt and detail robust methodologies for N-acylation and N-alkylation reactions. The causality behind reagent selection, reaction monitoring, and purification is explained to ensure reproducible and high-yielding outcomes.
Introduction: The Versatile Piperidine Scaffold
1-Methylpiperidin-4-amine is a key synthetic intermediate characterized by a tertiary amine within the piperidine ring and a primary amine at the C4 position. Its hydrochloride salt form enhances stability and solubility, making it well-suited for a variety of reaction conditions, including aqueous environments.[1] The piperidine motif is a prevalent scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[2] The primary amine serves as a versatile synthetic handle for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅ClN₂ | [1] |
| Molecular Weight | 150.65 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 203-207 °C | [3] |
| Storage | Room temperature, under inert gas | [1][4] |
Core Principles: Handling and Reactivity
Safety and Handling
This compound and its free base form are classified as hazardous substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[4][5]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[5]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to maintain product quality.[1][4][5]
The Role of the Hydrochloride Salt
The commercially available hydrochloride salt form provides superior stability and ease of handling compared to the volatile and air-sensitive free base. However, the protonated primary amine (-NH₃⁺Cl⁻) is not nucleophilic. Therefore, for most reactions, the primary amine must be deprotonated in situ to its free base form (-NH₂) using a suitable base. This is a critical first step in any reaction sequence.
Caption: Reactivity of this compound.
Synthetic Protocol 1: Amide Bond Formation (N-Acylation)
N-acylation is a fundamental transformation that couples the primary amine with a carboxylic acid or its activated derivative to form a stable amide bond. This reaction is central to the synthesis of countless pharmaceutical agents. Two common and reliable methods are presented below.
Method A: Acylation using an Acyl Chloride
This is a direct and often rapid method, known as the Schotten-Baumann reaction.[6] It proceeds readily at or below room temperature.
Experimental Protocol: Synthesis of N-(1-methylpiperidin-4-yl)benzamide
-
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 1-Methylpiperidin-4-amine HCl | 150.65 | 1.0 | (e.g., 1.51 g, 10 mmol) |
| Triethylamine (TEA) | 101.19 | 2.2 | (e.g., 3.07 mL, 22 mmol) |
| Benzoyl Chloride | 140.57 | 1.05 | (e.g., 1.22 mL, 10.5 mmol) |
| Dichloromethane (DCM) | - | - | (e.g., 50 mL) |
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 eq). The additional equivalent of base is required to neutralize the HCl generated from the acyl chloride. Stir the resulting slurry for 15-20 minutes.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.05 eq) dropwise over 10 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
-
Method B: Acylation using a Carboxylic Acid and a Coupling Agent
This method is preferred when the corresponding acyl chloride is unstable or when working with sensitive substrates. Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU activate the carboxylic acid to form a highly reactive intermediate that readily couples with the amine.[6][]
Caption: General workflow for amide coupling reactions.
Synthetic Protocol 2: N-Alkylation
N-alkylation introduces an alkyl or arylmethyl group onto the primary amine. Reductive amination is the most versatile and widely used method for this transformation.[8]
Reductive Amination
This one-pot procedure involves the formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion over the starting aldehyde.[9]
Experimental Protocol: Synthesis of N-Benzyl-1-methylpiperidin-4-amine
-
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 1-Methylpiperidin-4-amine HCl | 150.65 | 1.0 | (e.g., 1.51 g, 10 mmol) |
| Benzaldehyde | 106.12 | 1.1 | (e.g., 1.12 mL, 11 mmol) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | (e.g., 3.18 g, 15 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | (e.g., 2.09 mL, 12 mmol) |
| 1,2-Dichloroethane (DCE) | - | - | (e.g., 50 mL) |
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Base and Aldehyde Addition: Add DIPEA (1.2 eq) to liberate the free amine, followed by benzaldehyde (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the disappearance of the starting amine and the appearance of a new, more nonpolar spot corresponding to the product.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM or DCE (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography using a gradient eluent system (e.g., Hexanes/Ethyl Acetate with 1% TEA to prevent tailing).
-
Caption: General workflow for reductive amination.
Characterization and Data Interpretation
The successful synthesis of derivatives should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the product. For the free base of 1-Methylpiperidin-4-amine, HPLC-MS analysis would show a molecular ion peak [M+H]⁺ at m/z = 115.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the final compound. For instance, in the N-benzoylated product, one would expect to see new aromatic proton signals and a downfield shift of the methine proton at the C4 position.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The formation of an amide bond will show a characteristic C=O stretch around 1630-1680 cm⁻¹.
References
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- 1-Methylpiperidine-4-amine | Drug Information. (n.d.). PharmaCompass.com.
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- 4-Amino-1-methylpiperidine. (n.d.). PubChem.
- Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. (2025, April 9). Journal of Natural and Applied Sciences.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing.
- Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. (n.d.). National Institutes of Health.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6). ResearchGate.
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- 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. (n.d.). SpectraBase.
- Synthesis of Amides. (2021, July 31). Chemistry LibreTexts.
- Ligand-free reductive amination via Pd-coated mechanocatalysis. (n.d.). RSC Publishing.
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- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem.
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Analytical methods for quantifying 1-Methylpiperidin-4-amine hydrochloride
An Application Guide to the Quantitative Analysis of 1-Methylpiperidin-4-amine hydrochloride
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the challenges associated with analyzing small, polar, and basic compounds, this document details three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and classical Potentiometric Titration for bulk assay. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and outlines validation strategies to ensure data integrity. This note is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Physicochemical Properties
1-Methylpiperidin-4-amine is a cyclic amine used as a building block and organic reagent in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt form is often preferred for its improved stability and handling properties. Accurate and precise quantification is critical for ensuring reaction stoichiometry, determining purity, performing stability studies, and meeting regulatory quality standards.
The compound's physical and chemical characteristics—high polarity, basicity, and lack of a strong UV chromophore—present unique analytical challenges that necessitate tailored methodological approaches.
Table 1: Physicochemical Properties of 1-Methylpiperidin-4-amine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| CAS Number | 41838-46-4 (Free Base) | [1] |
| CAS Number | 120088-53-1 (Hydrochloride) | [4] |
| Boiling Point | 62-64°C @ 1 mmHg | [1] |
| XLogP3 | -0.1 | [3] |
| Appearance | Clear colorless to yellow liquid (Free Base) |[2] |
Strategic Selection of Analytical Methods
The choice of an analytical method is governed by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is to determine the purity of the bulk substance or quantify trace amounts. The high polarity and low volatility of this compound make direct analysis challenging for some techniques.
Sources
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Application Note & Protocols: Strategic Use of 1-Methylpiperidin-4-amine Hydrochloride in Electrophilic Reactions for Drug Discovery
Abstract
1-Methylpiperidin-4-amine is a pivotal saturated heterocyclic building block in modern medicinal chemistry, frequently incorporated into molecular scaffolds to enhance solubility, modulate basicity (pKa), and establish key interactions with biological targets. It is commonly supplied as its hydrochloride salt (1-Methylpiperidin-4-amine hydrochloride) to improve stability and handling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic reaction of this versatile intermediate with a range of common electrophiles. We will delve into the underlying chemical principles, provide field-tested, step-by-step protocols for key transformations, and explain the critical role of base selection and reaction conditions in achieving high-yield, selective outcomes.
Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold
The 1-methylpiperidin-4-amine moiety is a privileged scaffold in drug design. The tertiary amine of the piperidine ring, with a typical pKa in the range of 8.5-9.5, is often protonated at physiological pH, conferring aqueous solubility to the parent molecule. The primary amine at the C4 position serves as a versatile synthetic handle for introducing a wide array of functional groups through reactions with electrophiles, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
The use of the hydrochloride salt form presents a common experimental hurdle: the primary amine is protonated, forming an ammonium salt which is non-nucleophilic. Therefore, the first and most critical step in any reaction is the in situ liberation of the free amine using a suitable base. The choice of base is paramount and depends on the nature of the electrophile and the desired reaction conditions.
Core Principle: Unmasking the Nucleophile
The fundamental principle governing the reactivity of this compound is the acid-base equilibrium. The protonated primary amine must be deprotonated to regenerate its nucleophilicity before it can attack an electrophilic center.
Scale-Up Synthesis of 1-Methylpiperidin-4-amine Hydrochloride: An Application Note and Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, technically grounded guide for the scale-up synthesis of 1-Methylpiperidin-4-amine hydrochloride, a crucial building block in the pharmaceutical industry. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies essential for transitioning from laboratory-scale to pilot-plant or industrial production. The primary focus is on a robust and scalable reductive amination pathway, emphasizing safety, efficiency, and product quality. This guide includes step-by-step protocols, in-depth discussions on reaction mechanisms, safety protocols, and analytical validation, all supported by authoritative references.
Introduction: The Significance of 1-Methylpiperidin-4-amine
1-Methylpiperidin-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural motif is found in drugs targeting the central nervous system (CNS), including agents for depression, anxiety, and schizophrenia.[1] The piperidine core, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the primary amine functionality serves as a versatile handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, facilitating its use in various reaction and purification processes.[1]
The increasing demand for pharmaceuticals containing this scaffold necessitates the development of efficient, cost-effective, and scalable synthetic routes. This application note details a preferred industrial method: the reductive amination of 1-methyl-4-piperidone.
Strategic Approach to Scale-Up Synthesis
The synthesis of 1-Methylpiperidin-4-amine can be approached through several pathways. For large-scale production, reductive amination of 1-methyl-4-piperidone with ammonia, followed by salt formation, is often the most economically viable and scalable method. This approach is favored over methods that may be suitable for lab-scale but present challenges in an industrial setting, such as those involving more hazardous or expensive reagents.[2]
The overall synthetic strategy is a two-step process:
-
Reductive Amination: Reaction of 1-methyl-4-piperidone with an ammonia source in the presence of a reducing agent to form 1-Methylpiperidin-4-amine.
-
Salt Formation: Treatment of the resulting free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
In-Depth Mechanistic Considerations
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry.[3] The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and the amine, which is then reduced in situ to the desired amine.
The choice of reducing agent is critical for a successful and scalable process. While borohydride reagents like sodium triacetoxyborohydride are common in laboratory settings, catalytic hydrogenation is often preferred for large-scale production due to its lower cost, higher atom economy, and reduced waste streams.[2]
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.[4][5][6][7] This synthesis involves flammable solvents, corrosive acids, and potentially hazardous reagents. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.[6] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn at all times.[5][6]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 1-Methyl-4-piperidone | ≥98% | Sigma-Aldrich, TCI |
| Methanol | Anhydrous, ACS Grade | Fisher Scientific |
| Ammonia | 7N solution in Methanol | Sigma-Aldrich |
| Palladium on Carbon | 10% Pd/C | Johnson Matthey |
| Hydrochloric Acid | Concentrated (37%) | VWR |
| Isopropanol | ACS Grade | Fisher Scientific |
| Diatomaceous Earth | (e.g., Celite®) | Sigma-Aldrich |
| Hydrogen Gas | High Purity | Airgas |
| Glass-lined Reactor | Appropriate for scale | Pfaudler |
| Hydrogenator | (e.g., Parr Shaker) | Parr Instrument Co. |
| Filtration Equipment | (e.g., Nutsche filter) | As appropriate for scale |
| Vacuum Drying Oven | Across International |
Step-by-Step Synthesis
Step 1: Reductive Amination of 1-Methyl-4-piperidone
-
Reactor Setup: To a suitably sized, inerted (purged with nitrogen or argon) glass-lined reactor, charge 1-Methyl-4-piperidone (1.0 equivalent).
-
Solvent Addition: Add anhydrous methanol (approximately 5-10 volumes relative to the starting material).
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (2.0-3.0 equivalents). The excess ammonia drives the equilibrium towards imine formation.
-
Catalyst Slurry: In a separate vessel, carefully prepare a slurry of 10% Palladium on Carbon (1-5 mol%) in a small amount of methanol. Caution: Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry out.
-
Catalyst Charging: Add the catalyst slurry to the reactor.
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the reaction mixture to 40-50 °C with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material (e.g., by GC-MS or HPLC). The reaction is typically complete within 4-8 hours.
-
Post-Reaction Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
Step 2: Formation and Isolation of this compound
-
Solvent Exchange (Optional but Recommended): Concentrate the methanolic solution of the free amine under reduced pressure. This step removes residual ammonia. Redissolve the crude amine in a suitable solvent for crystallization, such as isopropanol.
-
Acidification: Cool the solution of the free amine in an ice bath. Slowly add a concentrated solution of hydrochloric acid (1.0-1.1 equivalents) while monitoring the pH to ensure it remains acidic (pH 1-2).
-
Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold isopropanol to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the protons of the 1-methylpiperidin-4-amine structure. |
| ¹³C NMR | Structural Confirmation | Peaks corresponding to the carbons of the 1-methylpiperidin-4-amine structure. |
| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ at m/z = 115.19 (for the free base). |
| HPLC | Purity Assessment | Purity ≥ 98%. |
| Melting Point | Identity and Purity | Consistent with reference values. |
| Elemental Analysis | Elemental Composition | Within ±0.4% of the theoretical values for C, H, N, and Cl. |
Process Optimization and Scale-Up Considerations
-
Catalyst Loading: The amount of palladium on carbon can be optimized to balance reaction time and cost. Lower catalyst loading may require longer reaction times or higher pressures.
-
Solvent Selection: While methanol is a common choice, other alcohols like ethanol could also be used. The choice of solvent can impact reaction rate and solubility.
-
Temperature and Pressure: These parameters should be carefully controlled to ensure a safe and efficient reaction. Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions.
-
Crystallization Solvent: The choice of solvent for the salt formation and crystallization is crucial for obtaining a product with high purity and good filterability. Isopropanol is often a good choice.
-
Impurity Profile: It is important to identify and control any potential impurities. Common impurities may include unreacted starting material or over-alkylation products.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, or low temperature. | Verify catalyst activity, increase hydrogen pressure or temperature within safe limits. |
| Low Yield | Incomplete reaction, loss of product during workup. | Ensure complete reaction before filtration, optimize filtration and washing steps. |
| Product Contamination | Incomplete removal of catalyst, insufficient washing. | Ensure thorough filtration, use an appropriate amount of cold wash solvent. |
Conclusion
The scale-up synthesis of this compound via reductive amination of 1-methyl-4-piperidone is a robust and industrially viable process. By carefully controlling reaction parameters, ensuring proper safety protocols are followed, and implementing rigorous analytical controls, researchers and drug development professionals can consistently produce this key pharmaceutical intermediate in high yield and purity. The detailed protocols and insights provided in this application note serve as a valuable resource for navigating the challenges of chemical process scale-up.
References
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- CDH Fine Chemical. 1-METHYL-4-PIPERIDONE CAS No 1445-73-4.
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- Fisher Scientific. (2023, August 25).
- Sigma-Aldrich. (2023, October 27).
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
- ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis.
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- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
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- Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
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- Google Patents. (2022, May 17). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
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- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
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- Demidova, Y. S., et al. (2020). Monoterpenoid Oximes Hydrogenation Over Platinum Catalysts.
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- D'Andrea, S. V., et al. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 68(1), 1-8.
- Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
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Application Notes and Protocols for 1-Methylpiperidin-4-amine Hydrochloride in Solid-Phase Organic Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, frequently appearing as a core structural component in a multitude of clinically successful pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence is due to a combination of favorable properties: the saturated heterocyclic ring system often imparts improved metabolic stability, aqueous solubility, and desirable pharmacokinetic profiles. 1-Methylpiperidin-4-amine, in particular, offers a versatile and synthetically accessible scaffold. The presence of a primary amine at the 4-position serves as a key handle for diversification, allowing for the systematic exploration of chemical space through the construction of combinatorial libraries.[3][4][5]
Solid-phase organic synthesis (SPOS) is the preeminent technology for generating such libraries, enabling the rapid and efficient parallel synthesis of thousands of compounds.[6][7] By immobilizing a starting material on a polymeric resin support, excess reagents and byproducts can be easily removed by simple filtration and washing, dramatically simplifying purification workflows.[6] This guide provides detailed protocols and technical insights for the effective incorporation of 1-Methylpiperidin-4-amine hydrochloride into solid-phase synthetic workflows, a critical process for modern drug discovery and lead optimization programs.[4]
Core Principle: In-Situ Neutralization of the Amine Hydrochloride Salt
A critical consideration for researchers is that 1-Methylpiperidin-4-amine is typically supplied and stored as a hydrochloride (HCl) salt for enhanced stability and handling. In this form, the primary amine is protonated (R-NH₃⁺Cl⁻) and is not nucleophilic, rendering it unreactive in standard coupling reactions. Therefore, prior to or during the coupling step, the amine salt must be neutralized to liberate the free, nucleophilic primary amine (R-NH₂).
This is most efficiently accomplished via in-situ neutralization, where a non-nucleophilic organic base is added directly to the reaction mixture.[8] This approach avoids an extra workup step to isolate the free amine, which can be unstable. The most commonly used base for this purpose is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. Its sterically hindered nature prevents it from competing as a nucleophile in the desired reaction.
Protocol 1: Amide Bond Formation with Resin-Bound Carboxylic Acid
This protocol details the coupling of this compound to a carboxylic acid that is pre-loaded onto a solid support (e.g., Wang resin, Rink Amide resin with a linker terminating in a carboxyl group). The reaction utilizes a standard carbodiimide or uronium-based coupling agent.
Experimental Rationale
The core of this process is the activation of the resin-bound carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free 1-methylpiperidin-4-amine. Coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are highly efficient for this purpose, minimizing side reactions and racemization.[9][10] DIPEA is added in at least a two-fold excess: one equivalent to neutralize the amine hydrochloride salt and one equivalent to facilitate the coupling reaction itself.[8][11]
Workflow Diagram
Caption: Workflow for amide coupling of 1-Methylpiperidin-4-amine HCl to a solid support.
Step-by-Step Methodology
-
Resin Swelling: Place the carboxylic acid-functionalized resin (1.0 eq, e.g., 0.5 mmol/g loading) in a suitable solid-phase reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Solvent Exchange: Drain the DMF and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to remove any impurities.
-
Preparation of Coupling Solution: In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and a coupling agent such as HBTU (2.9 eq) with HOBt (3.0 eq) in DMF.
-
In-Situ Neutralization and Activation: Add DIPEA (6.0 eq) to the coupling solution. Allow the mixture to stand for 1-2 minutes for pre-activation.[8]
-
Coupling Reaction: Add the activated amine solution to the swollen, washed resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all primary amines and completion of the coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under high vacuum for several hours.
-
Cleavage: Cleave the final compound from the solid support using a standard cleavage cocktail appropriate for the resin type (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) for Rink Amide resin).[12]
-
Product Isolation: Following cleavage, precipitate the crude product in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the final product under vacuum.
Protocol 2: Reductive Amination with Resin-Bound Aldehyde
This protocol provides an alternative strategy for immobilizing the amine by forming a secondary amine linkage with an aldehyde-functionalized solid support. This is a powerful method for generating libraries with different connectivity compared to amide bonds.[6][13]
Experimental Rationale
Reductive amination is a two-step process that occurs in one pot. First, the primary amine reacts with the resin-bound aldehyde to form a protonated iminium ion intermediate. Second, a mild and selective reducing agent, typically Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the stable secondary amine linkage.[4] NaBH(OAc)₃ is often preferred in SPOS as it is less toxic and its activity is well-suited for the mild acidic conditions that favor iminium ion formation. The hydrochloride salt must still be neutralized with a base like DIPEA to enable the initial condensation step.
Workflow Diagram
Caption: Workflow for reductive amination of 1-Methylpiperidin-4-amine HCl on a solid support.
Step-by-Step Methodology
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 eq) in a suitable solvent such as DCM or a 1:1 mixture of DCM:DMF for at least 1 hour.
-
Amine Preparation: In a separate vial, dissolve this compound (4.0 eq) in the reaction solvent. Add DIPEA (4.4 eq) to neutralize the salt and stir for 5 minutes.
-
Iminium Formation: Add the amine solution to the swollen resin. Agitate the mixture for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (4.0 eq) to the resin suspension.
-
Reaction: Allow the reaction to proceed with agitation for 4 to 12 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).
-
Capping (Optional): To block any unreacted aldehyde groups, the resin can be treated with a solution of an alternative amine and a reducing agent.
-
Drying and Cleavage: Dry the resin under vacuum and proceed with the cleavage and isolation steps as described in Protocol 1 (steps 9 and 10).
Data Summary and Reagent Guide
The following table provides a quick reference for the stoichiometry and reagents used in the described protocols. Note that equivalents are relative to the functional loading of the solid-phase resin.
| Parameter | Protocol 1: Amide Coupling | Protocol 2: Reductive Amination | Rationale / Notes |
| Resin Functional Group | Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Defines the type of bond formed. |
| Amine Reagent | 1-Methylpiperidin-4-amine HCl | 1-Methylpiperidin-4-amine HCl | The building block to be incorporated. |
| Amine Stoichiometry | 3.0 eq | 4.0 eq | Excess used to drive the reaction to completion. |
| Neutralizing Base | DIPEA | DIPEA | Sterically hindered, non-nucleophilic base. |
| Base Stoichiometry | 6.0 eq | 4.4 eq | Must be ≥2x the amine eq for Protocol 1. |
| Coupling/Reducing Agent | HBTU / HOBt | NaBH(OAc)₃ | HBTU for acid activation; NaBH(OAc)₃ for imine reduction. |
| Agent Stoichiometry | 2.9 eq / 3.0 eq | 4.0 eq | Slight deficit of HBTU can prevent side reactions. |
| Primary Solvent | DMF | DCM / DMF | Good swelling solvents for polystyrene resins. |
| Reaction Time | 2 - 4 hours | 4 - 12 hours | Reductive amination is typically slower. |
| Completion Check | Kaiser Test | N/A (assume completion) | Monitors for free primary amines. |
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries for drug discovery. Successful incorporation requires careful consideration of its salt form, necessitating in-situ neutralization to unmask the reactive primary amine. The two detailed protocols—amide bond formation and reductive amination—provide robust and versatile methods for covalently linking this important scaffold to a solid support. By leveraging these established solid-phase techniques, researchers can efficiently generate large numbers of novel piperidine-containing compounds for biological screening and the development of next-generation therapeutics.
References
- Organic Syntheses Procedure. (n.d.). Z-L-Phg-Val-OMe Synthesis.
- MySkinRecipes. (n.d.). This compound.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- The Royal Society of Chemistry. (2020). Supporting information.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- Nefzi, A., et al. (1999). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and bioengineering, 61(3), 143-154.
- Gfeller, D., et al. (1999). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of combinatorial chemistry, 1(1), 48-52.
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Kumar, et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Jasril, A., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 21(9), 2135-2146.
- JETIR. (2019). COMBINATORIAL CHEMISTRY: A REVIEW. JETIR, 6(6).
- Abdel-Aal, A. M., et al. (2018). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 95(11), 2059-2063.
- Rasheed, A., & Farhat, R. (2013). COMBINATORIAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(7), 2502-2516.
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Application Note & Protocol Guide: Strategic Derivatization of the Primary Amine in 1-Methylpiperidin-4-amine Hydrochloride
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of FDA-approved drugs.[1][2] 1-Methylpiperidin-4-amine hydrochloride is a versatile and economically significant building block that features this key heterocyclic system. The primary amine at the C4 position serves as a highly valuable synthetic handle for diversification. Strategic derivatization of this amine allows for the systematic modulation of a molecule's physicochemical properties, including basicity, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic (ADME) and pharmacodynamic profiles.[3] This guide provides an in-depth exploration of the core chemical principles and detailed, field-proven protocols for the derivatization of 1-Methylpiperidin-4-amine, focusing on acylation, sulfonylation, reductive amination, and urea formation.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring's success in drug design is not accidental; it offers a unique combination of advantageous properties. Its nitrogen atom provides a basic center (typical pKa ~11) that is predominantly protonated at physiological pH, enabling strong ionic interactions with biological targets.[1] Furthermore, the sp³-hybridized ring has conformational flexibility, allowing its substituents to adopt optimal orientations for binding.[1]
Derivatizing the primary amine of 1-Methylpiperidin-4-amine allows chemists to:
-
Explore Structure-Activity Relationships (SAR): Systematically alter the substituent at C4 to probe interactions within a target's binding pocket.[4]
-
Optimize ADME Properties: Tune lipophilicity (LogP) and polarity to enhance absorption, distribution, metabolism, and excretion profiles.
-
Improve Potency and Selectivity: Introduce functional groups that form key interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.
-
Generate Diverse Compound Libraries: Rapidly create a multitude of analogs for high-throughput screening campaigns.
This document serves as a practical guide for researchers, scientists, and drug development professionals to effectively utilize this valuable building block.
Core Principle: Liberation of the Free Amine
1-Methylpiperidin-4-amine is supplied as a hydrochloride salt to improve its stability and handling. The primary amine, in its protonated ammonium salt form (R-NH₃⁺Cl⁻), is not nucleophilic and will not react with electrophiles. Therefore, the first and most critical step in any derivatization is the in situ liberation of the free amine (R-NH₂) by adding a base.[5][6]
Mechanism of Amine Liberation: The added base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), deprotonates the ammonium salt. This generates the free, nucleophilic primary amine, ready to react with the chosen electrophile.
Caption: Deprotonation of the amine hydrochloride salt.
Causality Behind Experimental Choices:
-
Choice of Base: TEA and DIPEA are commonly used because they are strong enough to deprotonate the ammonium salt but are sterically hindered, which minimizes their potential to act as competing nucleophiles. At least one equivalent of base is required to neutralize the HCl salt, and an additional equivalent is often needed for reactions that produce an acidic byproduct (e.g., acylation with an acyl chloride).
Key Derivatization Protocols
The following sections provide detailed, self-validating protocols for common and high-impact derivatization strategies.
Protocol 1: Acylation to Form Amides
Acylation converts the primary amine into a neutral amide, a functional group prevalent in pharmaceuticals. This transformation significantly reduces the basicity of the nitrogen, as the lone pair becomes delocalized into the adjacent carbonyl group.[7][8] This change can profoundly impact target binding and cell permeability.
Scientific Rationale & Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). A tetrahedral intermediate is formed, which then collapses, expelling a leaving group (e.g., Cl⁻) to yield the stable amide.[9]
A. Detailed Step-by-Step Protocol (using Acyl Chloride)
-
Materials & Reagents:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DCM to create a stirrable suspension (approx. 0.2 M concentration).
-
Add TEA or DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is liberated.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition. The reaction is often exothermic.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
B. Characterization & Data Presentation
Successful acylation can be confirmed by standard analytical techniques.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the broad -NH₂ signal. Appearance of a new amide N-H signal (typically a broad singlet or triplet, δ 6-8 ppm). Shifts in the signals of protons alpha to the nitrogen. |
| ¹³C NMR | Appearance of a new carbonyl signal (δ 165-175 ppm). |
| Mass Spec (ESI+) | Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the N-acylated product. |
| FT-IR | Appearance of a strong C=O stretch (approx. 1630-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹). |
Protocol 2: Sulfonylation to Form Sulfonamides
Sulfonylation is another critical transformation, yielding sulfonamides. This functional group is a key pharmacophore in many drugs, including antibiotics and diuretics. Sulfonamides are significantly more acidic than amides and are excellent hydrogen bond acceptors.
Scientific Rationale & Mechanism: Similar to acylation, the reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.[11][12]
A. Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, 1.1 eq)
-
Pyridine or TEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.5 eq). Stir until a homogenous solution is formed.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Self-Validation: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash chromatography or recrystallization.
-
B. Troubleshooting: Di-sulfonylation A common side reaction is the formation of the di-sulfonylated product (R-N(SO₂R')₂).
-
Cause: The mono-sulfonamide product's N-H proton is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.
-
Solution: Use a slow, dropwise addition of the sulfonyl chloride to keep its concentration low.[13] Running the reaction at a lower temperature (0 °C or below) can also disfavor the second addition.[13]
Protocol 3: Reductive Amination to Form Secondary Amines
Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a more substituted secondary amine. This is achieved by reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ.[14][15]
Scientific Rationale & Workflow: This one-pot procedure is highly efficient. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation.
Caption: Workflow for one-pot reductive amination.
A. Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCE.
-
Add DIPEA (1.1 eq) and stir for 15 minutes.
-
Add the aldehyde or ketone (1.1 eq) and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise. The reaction may bubble (H₂ evolution); ensure adequate ventilation.
-
Stir the reaction at room temperature for 4-24 hours.
-
Self-Validation: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting materials.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography. Basic amines can be challenging to purify on silica gel; consider pre-treating the silica with a TEA solution or using a specialized column.
-
Protocol 4: Urea and Thiourea Formation
Reacting the primary amine with isocyanates or isothiocyanates provides a direct route to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are featured in numerous therapeutic agents.
Scientific Rationale & Mechanism: This reaction is a straightforward and typically high-yielding nucleophilic addition. The amine's lone pair attacks the central carbon of the isocyanate, which is highly electrophilic. The reaction is often rapid and requires no catalyst.[16][17][18]
A. Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, 1.0 eq)
-
DIPEA (1.1 eq)
-
Anhydrous THF or DCM
-
-
Procedure:
-
Dissolve/suspend this compound (1.0 eq) in anhydrous THF and add DIPEA (1.1 eq). Stir for 20 minutes.
-
Cool the mixture to 0 °C.
-
Add the isocyanate (1.0 eq) dropwise as a solution in THF.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Self-Validation: The reaction is often complete quickly. Monitor by TLC. The product may precipitate from the solution.
-
Work-up: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue.
-
Purification: The product can often be purified by simple trituration with a solvent like diethyl ether or by recrystallization.
-
Conclusion
This compound is a powerful and versatile scaffold for drug discovery and development. The primary amine handle allows for a vast array of chemical modifications through robust and well-established synthetic protocols. By strategically applying acylation, sulfonylation, reductive amination, and urea formation reactions, researchers can efficiently generate diverse libraries of compounds. This systematic approach enables the fine-tuning of molecular properties to optimize for potency, selectivity, and pharmacokinetic performance, accelerating the journey from a chemical starting material to a potential life-saving therapeutic.
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- Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (n.d.). Yeditepe Journal of Health Sciences.
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- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Catalytic Potential of 1-Methylpiperidin-4-amine Hydrochloride Derivatives
Introduction: A Shift in Perspective from Building Block to Catalyst
The 1-methylpiperidin-4-amine scaffold is a well-established and valuable structural motif in medicinal chemistry. Its primary role has been as a versatile intermediate—a foundational building block for synthesizing a diverse array of bioactive molecules, particularly agents targeting the central nervous system.[1] The piperidine ring offers a rigid, three-dimensional framework, while the primary amine at the C-4 position and the tertiary amine at the N-1 position provide key handles for synthetic elaboration.
While its utility as a synthetic precursor is undisputed[1][2], this guide explores a less-documented yet highly plausible function: the role of 1-Methylpiperidin-4-amine and its derivatives as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis, prized for its mild reaction conditions and avoidance of toxic metals.[3]
The catalytic potential of 1-Methylpiperidin-4-amine is inferred from its parent structure, piperidine, a classic and effective catalyst for numerous C-C bond-forming reactions.[4][5][6][7][8] This document provides a mechanistic framework and detailed, albeit prospective, protocols for leveraging 1-Methylpiperidin-4-amine hydrochloride derivatives in key organic transformations.
Section 1: The Mechanistic Underpinnings of Piperidine-Based Catalysis
To understand the potential of 1-Methylpiperidin-4-amine derivatives, one must first appreciate the catalytic mechanisms of secondary amines. These catalysts typically operate through two primary activation modes: iminium ion catalysis and enamine catalysis .[9][10][11][12][13][14]
The Knoevenagel condensation is a quintessential example of a reaction catalyzed by secondary amines like piperidine.[7][8] Theoretical and experimental studies have elucidated a mechanism that proceeds through a crucial iminium ion intermediate.[4][5][6]
The catalytic cycle can be summarized as follows:
-
Iminium Ion Formation: The secondary amine catalyst reversibly condenses with a carbonyl compound (e.g., an aldehyde) to form a highly electrophilic iminium ion. This step activates the carbonyl compound for nucleophilic attack and is often the rate-determining step.[4][6]
-
Deprotonation: The amine catalyst, acting as a Brønsted base, deprotonates an active methylene compound (the nucleophile), generating an enolate.
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming the new carbon-carbon bond.[4]
-
Catalyst Regeneration: The resulting intermediate eliminates the amine catalyst, which re-enters the catalytic cycle, yielding the final α,β-unsaturated product.[4][6]
The structure of 1-Methylpiperidin-4-amine contains a secondary amine at the C-4 position, making it a prime candidate to engage in this exact type of catalytic cycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 3. Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors [mdpi.com]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 14. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 1-Methylpiperidin-4-amine Hydrochloride Synthesis
Welcome to our dedicated technical support center for the synthesis of 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide field-tested insights to empower your synthetic strategies.
Introduction: Navigating the Synthesis of a Key Building Block
1-Methylpiperidin-4-amine is a valuable building block in the synthesis of a variety of pharmaceutical agents. Its successful and high-yield synthesis is often a critical step in the drug development pipeline. The most common and industrially scalable route to this compound is the reductive amination of 1-methyl-4-piperidone. This guide will primarily focus on optimizing this pathway, while also addressing alternative methods and their associated challenges.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.
Low to No Product Formation
Question 1: My reaction shows very low conversion of the starting material, 1-methyl-4-piperidone. What are the likely causes?
Answer: Low conversion in a reductive amination reaction often points to issues with the initial formation of the imine or iminium ion intermediate. This is a reversible equilibrium-driven step, and several factors can hinder its progress:
-
Suboptimal pH: The formation of the iminium ion is highly pH-dependent. An acidic environment is necessary to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule. However, if the pH is too low, the starting amine (ammonia in this case) will be protonated to its non-nucleophilic ammonium form, shutting down the initial nucleophilic attack on the ketone. The optimal pH range for most reductive aminations is mildly acidic, typically between 5 and 7.
-
Inefficient Water Removal: The formation of the imine from a ketone and an amine is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials. While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.
-
Steric Hindrance: While less of an issue with ammonia, sterically bulky amines can slow down the initial nucleophilic attack.
Troubleshooting Workflow for Low Conversion:
Caption: A decision-making workflow for troubleshooting low conversion issues.
Formation of Side Products
Question 2: I'm observing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent it?
Answer: A common side product in reductive aminations with primary amines is the formation of a tertiary amine through over-alkylation. In this specific synthesis, the newly formed 1-Methylpiperidin-4-amine can act as a nucleophile and react with another molecule of 1-methyl-4-piperidone, leading to the formation of bis(1-methylpiperidin-4-yl)amine.
Strategies to Minimize Bis-piperidylamine Formation:
-
Excess Ammonia: Using a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) can statistically favor the reaction of the piperidone with ammonia over the product amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, keeping the concentration of the primary amine product low and thus minimizing its chance to react further.
-
Choice of Reducing Agent: Milder and more sterically hindered reducing agents may show greater selectivity for the less hindered imine derived from ammonia.
Question 3: My final product is contaminated with an N-formyl impurity. What is the source of this and how can I remove it?
Answer: The presence of an N-formyl impurity, N-(1-methylpiperidin-4-yl)formamide, is a strong indicator that a Leuckart-type reaction is occurring, especially if you are using formic acid or a formate salt as the reducing agent or hydrogen source. In the Leuckart reaction, formamide or its derivatives can act as both the amine source and the reducing agent, often leading to the formation of a formamide intermediate which is then hydrolyzed to the free amine. Incomplete hydrolysis will result in this impurity.
Mitigation and Removal of N-formyl Impurity:
-
Ensure Complete Hydrolysis: If using a Leuckart-type procedure, ensure the final acidic or basic hydrolysis step is driven to completion by extending the reaction time or increasing the temperature.
-
Alternative Reducing Agents: To avoid this side reaction altogether, switch to a borohydride-based reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.
-
Purification: The N-formyl impurity can often be removed during the aqueous workup by adjusting the pH. The basicity of the desired amine and the neutral nature of the formamide allow for their separation by extraction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 1-methyl-4-piperidone?
A1: The "best" reducing agent depends on several factors including scale, available equipment, and safety considerations. Here is a comparative overview:
| Reducing Agent | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Catalyst) | High | High atom economy, clean reaction, scalable. | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good to High | Mild and selective for the iminium ion. Tolerates a wide range of functional groups. Safer than NaBH₃CN.[1][2] | More expensive than other borohydrides. Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good to High | Highly selective for the iminium ion in the presence of the ketone.[3] | Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Moderate to Good | Inexpensive and readily available. | Less selective; can reduce the starting ketone. Often requires a two-step process (imine formation then reduction).[2] |
| Leuckart-Wallach Reagents (e.g., HCOOH/NH₄⁺) | Moderate to Good | Inexpensive reagents. | High reaction temperatures required. Potential for N-formyl byproduct formation.[4][5] |
Q2: How do I prepare the hydrochloride salt and what is the best way to purify it?
A2: The hydrochloride salt is typically prepared by dissolving the free amine in a suitable solvent (e.g., isopropanol, diethyl ether, or a mixture of methanol and another solvent) and adding a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl).[6] The salt will then precipitate out of the solution.
Purification is most commonly achieved through recrystallization . The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar solvents like ethanol, methanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether are often effective.
Q3: Can I monitor the progress of the reaction?
A3: Yes, monitoring the reaction is highly recommended. Thin-layer chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting material (1-methyl-4-piperidone). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is progressing. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring, allowing you to observe the consumption of the starting material and the formation of the product and any side products.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is often the preferred lab-scale method due to its high selectivity and safety profile.
Materials:
-
1-Methyl-4-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-methyl-4-piperidone (1.0 eq) and ammonium acetate (1.5 - 2.0 eq).
-
Add anhydrous DCE or DCM as the solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Methylpiperidin-4-amine.
Protocol 2: Formation and Crystallization of the Hydrochloride Salt
Materials:
-
Crude 1-Methylpiperidin-4-amine
-
Isopropanol (IPA)
-
Hydrogen chloride solution in isopropanol (e.g., 2M) or concentrated HCl.
-
Diethyl ether (optional, as an anti-solvent)
Procedure:
-
Dissolve the crude 1-Methylpiperidin-4-amine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen chloride solution in isopropanol dropwise while stirring until the solution becomes acidic (check with pH paper). A white precipitate should form.
-
If precipitation is slow, you can add diethyl ether as an anti-solvent to induce crystallization.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold isopropanol or diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The reductive amination proceeds through a two-step sequence:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1-methyl-4-piperidone to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, forming a reactive iminium ion.
-
Reduction: A hydride-donating reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. mdpi.com [mdpi.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methylpiperidin-4-amine Hydrochloride
Welcome to the technical support resource for the purification of 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. As a key intermediate in the development of pharmaceuticals, particularly CNS agents, ensuring its purity is paramount for reproducible results and downstream success.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting and scientifically grounded explanations for common purification challenges.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues encountered during the isolation and purification of this compound, particularly following its common synthesis via reductive amination of 1-methyl-4-piperidone.
Q1: My isolated product is an oil or a sticky, low-melting solid. What is the likely cause and how can I rectify it?
Probable Cause: This is a classic sign of persistent impurities. The most common culprits are residual solvents from the reaction or workup (e.g., methanol, THF, DCM), or the presence of unreacted starting material or reaction byproducts that depress the melting point.
Solution Pathway:
-
High-Vacuum Drying: Before attempting more complex purification, ensure all volatile solvents are removed. Dry the material under high vacuum (preferably <1 mbar) for several hours, potentially with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Trituration: This is an effective technique for inducing crystallization and removing oily impurities.
-
Suspend the crude product in a solvent in which the desired hydrochloride salt has very poor solubility, but the impurities are soluble. Good starting choices include cold diethyl ether, ethyl acetate, or acetone.
-
Stir the suspension vigorously for 30-60 minutes. The desired product should precipitate as a crystalline solid.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Recrystallization: If trituration is insufficient, recrystallization is the definitive next step. See the detailed protocol below.
Q2: My NMR/LC-MS analysis shows contamination with the starting material, 1-methyl-4-piperidone. How do I remove it?
Probable Cause: This indicates an incomplete reductive amination reaction. The ketone starting material is neutral and uncharged, a key difference from the basic amine product.
Solution: Acid-Base Extraction
This technique exploits the difference in basicity to achieve separation. The amine product can be protonated to form a water-soluble salt, while the neutral ketone remains in an organic phase.
Caption: Workflow for separating the amine product from neutral impurities.
See Protocol 2 for a detailed step-by-step guide.
Q3: I have a significant amount of 1-methylpiperidin-4-ol as a byproduct. Why did this form and how can it be removed?
Probable Cause: This byproduct arises from the direct reduction of the 1-methyl-4-piperidone starting material. This is common when using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure where the reducing agent is added before imine formation is complete.[3][4] NaBH₄ can reduce both the intermediate imine and the starting ketone.
Solution Pathway:
-
Prevention (Recommended): The best strategy is to avoid its formation. Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is generally incapable of reducing ketones or aldehydes at a significant rate but readily reduces the protonated iminium ion intermediate, leading to a much cleaner reaction.[5][6]
-
Purification (Challenging): The alcohol byproduct has polarity similar to the desired amine, making separation difficult.
-
Fractional Crystallization: A carefully chosen recrystallization solvent system may allow for separation if the solubilities of the hydrochloride salts are sufficiently different. This often requires significant trial and error.
-
Chromatography of the Free Base: Converting the mixture to the free base and performing column chromatography on silica gel can be effective. The alcohol is typically more polar than the secondary amine. See FAQ Q4 for details.
-
Q4: My recrystallization attempt resulted in very low yield or complete failure to crystallize. What went wrong?
Probable Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. Using too much solvent is another common reason for low yield.
Solution: Consult the following table for solvent selection. If a single solvent is not effective, a bi-solvent system (e.g., dissolving in a minimal amount of hot methanol or ethanol and then adding a poor solvent like diethyl ether or ethyl acetate until turbidity appears) is often successful.
| Solvent System | Solubility Profile for Amine HCl Salt | Notes |
| Isopropanol (IPA) | Good solubility when hot, lower when cold. | A very common and effective choice. |
| Ethanol (EtOH) | High solubility when hot, moderate when cold. | Often needs a co-solvent to reduce solubility. |
| Methanol (MeOH) | Very high solubility. | Rarely works alone; best used as the 'good' solvent in a bi-solvent system.[7] |
| IPA / Diethyl Ether | Soluble in hot IPA, insoluble in ether. | A powerful combination. Add ether to the hot IPA solution until cloudy, then clarify with a drop of IPA and cool. |
| Ethanol / Ethyl Acetate | Soluble in hot EtOH, insoluble in ethyl acetate. | A good alternative to using highly volatile ether. |
See Protocol 1 for a detailed step-by-step guide to recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route that necessitates this purification?
The most prevalent method for synthesizing 1-Methylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone with an ammonia source.[8] This is a robust and widely used transformation in medicinal chemistry.[5][6]
Caption: General scheme for the synthesis of the target amine.
Q2: What analytical methods are best for assessing final product purity?
A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can identify and quantify key impurities if their signals are resolved from the product peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity (e.g., >98% by area under the curve) and confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: How should this compound be stored?
The hydrochloride salt is generally more stable than the free base. However, it can be hygroscopic. Store the compound in a tightly sealed container in a desiccator or glovebox. For long-term storage, keeping it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Q4: Is it possible to purify this compound using silica gel chromatography?
Yes, but it is strongly recommended to perform chromatography on the free base , not the hydrochloride salt. The salt is highly polar and will likely streak or remain on the column.
-
Convert to Free Base: Dissolve the crude salt in water, basify to pH > 12 with NaOH, and extract the free amine into an organic solvent like DCM or EtOAc.
-
Chromatography: Run the column using a mobile phase such as Dichloromethane/Methanol with 0.5-1% triethylamine or ammonia added.[9] The basic additive is crucial to prevent the amine from protonating on the acidic silica surface, which causes severe tailing.
-
Convert back to Salt: Combine the pure fractions, remove the solvent, re-dissolve the purified free base in a solvent like diethyl ether or isopropanol, and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.
Q5: My product is slightly yellow. How can I remove the color?
Minor color is often due to trace amounts of highly conjugated impurities. This can typically be resolved during recrystallization. Add a small amount of activated charcoal (a spatula tip for a multi-gram batch) to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration through a small plug of celite or filter paper to remove the charcoal before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or bi-solvent system (see table above). A good starting point is isopropanol (IPA).
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of hot IPA to fully dissolve the solid. This is best done by adding the solvent portion-wise to the solid on a hot plate, swirling until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. The goal is to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold IPA to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated amine will move to the aqueous layer, while neutral impurities (like unreacted ketone) will remain in the organic layer. Repeat the extraction 1-2 times.
-
Separate and Combine: Combine the acidic aqueous layers. The organic layer containing the impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 12). This deprotonates the amine, converting it to the water-insoluble free base.
-
Extraction of Free Base: Extract the aqueous suspension with fresh DCM (3 times). The free amine will now move into the organic layer.
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the purified free base. Dissolve this residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl solution to precipitate the pure this compound. Collect by filtration and dry.
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (Patent).
- This compound. MySkinRecipes. [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine. (Patent).
- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (Patent).
- 1-Methylpiperidin-4-amine (41838-46-4). Kuujia.com. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (Patent).
- Reductive Amination - Common Conditions. Commonorganicchemistry.com. [Link]
- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (Patent).
- N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. PubChem. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Amine synthesis by reductive amin
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]
- Reductive amin
Sources
- 1. This compound [myskinrecipes.com]
- 2. 41838-46-4(1-methylpiperidin-4-amine) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]
Technical Support Center: 1-Methylpiperidin-4-amine Hydrochloride Solution Stability
Welcome to the Technical Support Center for 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the stability of this compound in solution.
FAQ 1: My this compound solution is showing signs of degradation. What are the likely causes?
Degradation of this compound in solution can be attributed to several factors. The primary culprits are typically pH, temperature, and exposure to incompatible substances.
-
pH-Related Degradation: The stability of amines is often pH-dependent. In highly acidic or basic conditions, the amine group can undergo various reactions, leading to degradation. For instance, a study on a similar piperidine derivative showed that pH significantly influences the degradation kinetics.[1][2] It is crucial to maintain the solution within a pH range that ensures the stability of the compound.
-
Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation.[3][4] Storing solutions at room temperature or higher for extended periods can lead to the formation of degradation products. Safety data sheets often recommend storing the compound in a cool place.[5][6]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can lead to rapid degradation of this compound.[7][6] It is essential to be mindful of the materials used in your experimental setup, including solvents and containers.
Troubleshooting Guide: Investigating Degradation
If you suspect degradation, a systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for degradation of this compound.
FAQ 2: What are the recommended storage conditions for solutions of this compound?
To ensure the longevity and integrity of your solutions, adhere to the following storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[7][5][6] Refrigeration (2-8 °C) is often recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions.[3] |
| Light Exposure | Protect from light.[6][8] Use amber vials or store in a dark environment. | Some amine compounds are sensitive to light and can undergo photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[6][8] | This prevents oxidative degradation, as amines can be susceptible to oxidation.[9] |
| Container | Use tightly closed containers made of compatible materials.[7][5] | Prevents solvent evaporation and contamination. |
FAQ 3: I need to perform a reaction with this compound in a specific solvent. How can I check for compatibility?
Solvent compatibility is critical to prevent unwanted reactions and degradation.
-
Consult Compatibility Databases: Resources like the Cole-Parmer Chemical Compatibility Database can provide initial guidance on the compatibility of amines with various solvents and materials.
-
Avoid Reactive Solvents: Do not use solvents that are known to react with amines, such as strong acids or oxidizing agents.[7][6]
-
Perform a Small-Scale Test: Before proceeding with your main experiment, it is prudent to conduct a small-scale compatibility test. Prepare a dilute solution of this compound in the desired solvent and monitor it for any signs of degradation (e.g., color change, precipitation) over a period of time under your experimental conditions. Analyze the test solution using a suitable analytical technique like HPLC to detect any new peaks that might indicate degradation products.
Technical Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10][11] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective:
To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[12]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[9]
-
Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and take samples at various time points.[9]
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Take samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Take samples at various time points.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.[10][13]
-
Use a detector like a mass spectrometer (MS) to help identify the structure of the degradation products.[14]
-
References
- Safety Data Sheet for 1-Methylpiperidine-4-methylamine
- Chemical Safety D
- Safety D
- Safety D
- Safety D
- Development of forced degradation and stability indic
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Forced Degrad
- A New Approach to Forced Degrad
- Force Degrad
- Forced Degrad
- Forced degrad
- ((1-Methylpiperidin-4-yl)methyl)amine Dihydrochloride CAS 7149-42-0
- Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatiz
- This compound
- 1-Methylpiperidin-4-amine
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- THERMAL DEGRAD
- Thermal degradation of novel piperazine-based amine blends for CO>2> capture
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-Methylpiperidin-1-amine hydrochloride
- The influence of pH and temperature on the stability of N-((piperidine)methylene)
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol
- Chemical Compatibility D
- N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
- Stability study of common vasoactive drugs diluted in five types of solutions
- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine
- Chemical Comp
- [The Influence of pH and Temperature on the Stability of N-((Piperidine)
- Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser
- N-methylpiperidin-4-amine hydrochloride
Sources
- 1. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. chemicalbook.com [chemicalbook.com]
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- 10. longdom.org [longdom.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Methylpiperidin-4-amine Hydrochloride
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for 1-Methylpiperidin-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a key building block in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents, its proper handling and solubilization are critical for experimental success[1][2]. While its hydrochloride salt form is intended to enhance stability and aqueous solubility, challenges can arise under specific experimental conditions.
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility hurdles, ensuring the integrity and reproducibility of your results.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClN₂ | [1] |
| Molecular Weight | 150.65 g/mol | [1] |
| CAS Number | 120088-53-1 | [1][3] |
| Appearance | White to off-white solid/powder | [4] |
| Predicted pKa | 9.92 ± 0.20 (for the free base) | [5] |
| Storage | Room temperature, under inert gas | [1] |
The Core Principle: pH-Dependent Solubility
The most common challenge encountered with amine hydrochloride salts is pH-dependent solubility. The hydrochloride salt exists in equilibrium with its corresponding free base. The position of this equilibrium, and thus the solubility, is dictated by the pH of the solution.
-
Low pH (Acidic): In an acidic environment, the equilibrium strongly favors the protonated amine (the hydrochloride salt). This form is ionic and readily dissolves in polar solvents like water through favorable ion-dipole interactions[6].
-
High pH (Basic): As the pH increases and approaches the pKa of the amine's conjugate acid, the compound begins to deprotonate, forming the neutral "free base" (1-Methylpiperidin-4-amine). This free base is significantly less polar and, consequently, has much lower aqueous solubility, which can lead to precipitation[7].
The diagram below illustrates this critical relationship.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 41838-46-4(1-methylpiperidin-4-amine) | Kuujia.com [kuujia.com]
- 3. 120088-53-1|this compound|BLD Pharm [bldpharm.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
1-Methylpiperidin-4-amine hydrochloride byproduct identification and removal
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical building block. As a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system, its purity is paramount.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you identify and remove common process-related byproducts, ensuring the integrity of your research and development pipeline.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts I should expect when synthesizing this compound via reductive amination?
The synthesis of 1-Methylpiperidin-4-amine typically proceeds via the reductive amination of 1-methyl-4-piperidone.[3] This process, while generally efficient, is susceptible to the formation of several predictable byproducts. Understanding the origin of these impurities is the first step toward effective control and removal.
The primary reaction involves the condensation of 1-methyl-4-piperidone with an ammonia source to form an imine intermediate, which is then reduced to the desired primary amine. However, side reactions can occur, leading to the following common impurities:
-
Unreacted Starting Material (1-methyl-4-piperidone): Incomplete reaction is a common cause for the presence of the starting ketone in the final crude product.
-
Over-reduction Product (1-methylpiperidin-4-ol): If the reducing agent is not sufficiently chemoselective or if reaction conditions are not carefully controlled, the ketone carbonyl of the starting material can be directly reduced to a hydroxyl group, yielding the corresponding alcohol.[4] This is particularly prevalent when using less selective hydrides like sodium borohydride (NaBH₄) without first ensuring complete imine formation.[5]
-
Dimeric Secondary Amine (N,N'-bis(1-methylpiperidin-4-yl)amine): The desired product, a primary amine, is nucleophilic and can react with another molecule of the starting ketone (1-methyl-4-piperidone) to form a new imine. Subsequent reduction of this imine leads to a dimeric secondary amine impurity. This is often observed when the concentration of the ammonia source is too low or when the reaction is allowed to proceed for extended periods under suboptimal conditions.[6]
Table 1: Summary of Common Byproducts
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin |
|---|---|---|---|---|
| 1-methyl-4-piperidone | ![]() |
C₆H₁₁NO | 113.16 | Unreacted starting material |
| 1-methylpiperidin-4-ol | ![]() |
C₆H₁₃NO | 115.17 | Direct reduction of ketone |
| N,N'-bis(1-methylpiperidin-4-yl)amine |
| C₁₂H₂₅N₃ | 211.35 | Reaction of product with starting material |
FAQ 2: How can I set up an analytical workflow to identify these byproducts in my crude product?
A systematic analytical approach is crucial for accurately identifying and quantifying impurities. We recommend a multi-tiered workflow that progresses from rapid qualitative assessment to precise quantitative analysis and structural confirmation.
dot graph TD { A[Crude Product Sample] --> B{Initial Assessment: TLC}; B --> C{Is Separation Clear?}; C -- Yes --> D[Quantitative Analysis: HPLC-UV]; C -- No --> E[Adjust TLC Method\n(Solvent System)]; E --> B; D --> F{Identify Peaks}; F --> G[Structural Confirmation: LC-MS]; G --> H[Impurity Profile Confirmed];
} .dot Caption: Figure 2. Recommended Analytical Workflow
This method provides a quick visualization of the major components in your crude mixture.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of your crude product (as the free base) in methanol or dichloromethane.
-
Mobile Phase (Eluent): A common system is Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) in a 90:10:1 ratio. The base is critical to prevent the amines from streaking.
-
Spotting & Development: Spot the sample alongside the 1-methyl-4-piperidone starting material. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize under UV light (254 nm) and then stain with a potassium permanganate (KMnO₄) solution. The starting material, product, and alcohol byproduct should all be visible. The primary amine product will typically have a lower Rf value (be more polar) than the starting ketone.
HPLC is the standard for separating and quantifying your product and its impurities.[7]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. This will elute the more polar compounds first.
-
Detection: UV detection at 210 nm.
-
Analysis: The retention time and peak area will allow for the identification (by comparison to standards) and quantification of each component.
LC-MS is the definitive tool for confirming the identity of observed peaks by providing molecular weight data.[8][9]
-
Methodology: Use the same HPLC method as described above, but with an in-line mass spectrometer detector (e.g., an electrospray ionization - ESI - source).
-
Analysis: Correlate the peaks in your UV chromatogram with their corresponding mass-to-charge (m/z) ratios. In positive ion mode, you should observe [M+H]⁺ ions corresponding to the molecular weights listed in Table 1. This provides unambiguous confirmation of the byproduct identities.
FAQ 3: My crude product contains significant amounts of unreacted 1-methyl-4-piperidone. What is the best way to remove it?
Unreacted starting material is a non-basic impurity and can be efficiently removed from your basic amine product using a classic acid-base extraction technique. This exploits the differential solubility of the neutral ketone and the protonated amine salt.
This protocol should be performed on the crude reaction mixture after removing the reducing agent and any solid catalysts.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash (Extraction of Amines): Transfer the organic solution to a separatory funnel and extract it three times with an acidic aqueous solution (e.g., 1M Hydrochloric Acid).
-
Causality: The basic amines (product and dimer byproduct) will be protonated to form hydrochloride salts, which are soluble in the aqueous layer. The neutral ketone starting material and alcohol byproduct will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The organic layer, containing the neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M Sodium Hydroxide) with stirring until the pH is >12.
-
Causality: The high pH deprotonates the amine hydrochloride salts, regenerating the free bases which are poorly soluble in water.
-
-
Back-Extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc. The purified amine free bases will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine free base. This can then be converted to the final hydrochloride salt.
FAQ 4: I've identified a byproduct with a mass corresponding to 1-methylpiperidin-4-ol. How did this form and how can I remove it?
The presence of 1-methylpiperidin-4-ol indicates a lack of chemoselectivity in your reduction step. It arises from the direct reduction of the starting ketone's carbonyl group. To mitigate its formation, consider using a more selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is milder and preferentially reduces the protonated imine intermediate over the ketone.[5][10]
If the alcohol has already formed, it can be separated from the desired amine using silica gel column chromatography, taking advantage of the polarity difference between the two compounds.
This protocol is performed on the free base mixture obtained after the initial workup or acid-base extraction.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% DCM or DCM with 1-2% MeOH).
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A typical gradient might be:
-
DCM (to elute any non-polar impurities).
-
Gradually increase the percentage of MeOH in DCM (e.g., from 2% to 10%).
-
Add a small amount of ammonium hydroxide (0.5-1%) to the mobile phase to prevent the amines from streaking on the acidic silica.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (using the method in Protocol 1). The less polar alcohol will elute before the more polar primary amine product.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure.
FAQ 5: My final product purity is still low after initial purification. What advanced purification techniques can I use?
For achieving high purity (>99%), especially for pharmaceutical applications, recrystallization of the final hydrochloride salt is the most powerful technique. This method purifies the product based on differences in solubility between the desired compound and impurities in a specific solvent system at varying temperatures.
-
Solvent Selection: The key is to find a solvent or solvent system in which the hydrochloride salt has high solubility at high temperatures and low solubility at low temperatures. Common choices include:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol / Diethyl Ether
-
Isopropanol / Hexane
-
-
Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the hot primary solvent (e.g., IPA) until the solid just dissolves.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. Crystals of the pure product should form. If no crystals appear, try scratching the inside of the flask or adding a seed crystal.
-
Causality: As the solution cools, its capacity to keep the product dissolved decreases, forcing the pure compound out of solution to form a crystal lattice, leaving more soluble impurities behind in the "mother liquor."
-
-
Anti-Solvent Addition (if needed): If crystallization is sluggish, an "anti-solvent" (a solvent in which the product is insoluble, like diethyl ether or hexane) can be added dropwise to the cooled solution until turbidity is observed, which can induce precipitation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Inactive reducing agent. 3. Poor pH control during imine formation. | 1. Increase reaction time or temperature; ensure sufficient ammonia source. 2. Use a fresh bottle of the reducing agent. 3. Maintain slightly acidic pH (4-6) to promote imine formation. |
| Product is an Oil, Not a Solid HCl Salt | 1. Presence of significant oily impurities. 2. Residual solvent. 3. Incorrect stoichiometry of HCl. | 1. Purify the free base by column chromatography (Protocol 5) before salt formation. 2. Ensure the product is thoroughly dried under high vacuum. 3. Titrate the free base with a standardized solution of HCl in a solvent like isopropanol. |
| Multiple Spots on TLC After Workup | 1. Formation of multiple byproducts (dimer, alcohol). 2. Degradation of product or starting material. | 1. Optimize reaction conditions (lower temperature, controlled addition of reagents). 2. Proceed with the recommended purification workflow (Protocols 4, 5, and 6). |
| Broad Peaks or Tailing in HPLC | 1. Interaction of basic amine with silica column. 2. Poor choice of mobile phase modifier. | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to keep the amine protonated. 2. Consider using a mobile phase with a different ion-pairing agent. |
References
- [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. (n.d.). Home Sunshine Pharma.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
- This compound. (n.d.). MySkinRecipes.
- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. (n.d.). Google Patents.
- Zajac, M., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 164-173.
- This compound CAS 120088-53-1. (n.d.). BIOSYNCE.
- Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
- Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2014). ResearchGate.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
- 41838-46-4(1-methylpiperidin-4-amine). (n.d.). Kuujia.com.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
- El-Gazzar, M. G., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112789.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharma and Bio Sciences, 15(4), 46-64.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
- John, S., & Pramila, T. (2020). A Review on Isolation, Synthesis and Characterization of Impurities in Pharmaceuticals. World Journal of Pharmaceutical Research, 9(9), 13-25.
- Bobb, K. L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(7), 666-671.
- Collins, S. L., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(5), 1038-1044.
- Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3326.
- Forgács, E., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(11), 17746-17761.
- Stoneley, A. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
- ToR Amendment Tagoor Chemicals Private Limited. (n.d.). Environmental Clearance.
- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (n.d.). Google Patents.
- Guedes, I. A., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 22(8), 1269.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2019). Defense Technical Information Center.
- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
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- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 120088-53-1|this compound|BLD Pharm [bldpharm.com]
- 9. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Methylpiperidin-4-amine Hydrochloride
Welcome to the dedicated technical support guide for the recrystallization of 1-Methylpiperidin-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. For a polar, salt-form compound like this compound, a polar protic solvent or a mixture of solvents is generally effective. Ethanol or a mixture of methanol and a less polar co-solvent like ethyl acetate or diethyl ether often yields good results. The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Q2: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[1] To resolve this, try reheating the solution until the oil dissolves, then allow it to cool much more slowly.[1] Using a solvent mixture with a lower boiling point or adding a seed crystal of the pure compound can also encourage proper crystallization.
Q3: Can I use water to recrystallize this compound?
A3: While water is a highly polar solvent, it may be too effective at dissolving this hydrochloride salt, even at room temperature, leading to poor recovery.[2] However, for highly polar compounds, recrystallization from water can sometimes yield very pure crystals.[3][4] It is worth attempting on a small scale, possibly with the addition of a miscible co-solvent that reduces the overall polarity, such as ethanol or isopropanol.
Q4: What are the common impurities I should be aware of when working with this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, such as 1-methylpiperidin-4-one, by-products from side reactions, or residual solvents.[5] Piperidine and its derivatives can also be susceptible to oxidation.[6][] The recrystallization process is designed to remove these impurities.
Q5: How can I induce crystallization if no crystals form after cooling?
A5: If crystals do not form spontaneously, the solution may be supersaturated.[8] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[2] This creates microscopic scratches that provide nucleation sites for crystal growth.[2] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[2][8] Further cooling in an ice bath may also be necessary, but this should be done slowly once crystal formation begins to ensure high purity.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.[8] 2. The solution is supersaturated.[8] | 1. Reduce the solvent volume by gentle heating or under reduced pressure and allow it to cool again.[8] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[2][8] |
| The compound "oils out" instead of crystallizing. | 1. The solution was cooled too quickly.[1] 2. The boiling point of the solvent is higher than the melting point of the compound.[1] 3. The compound is significantly impure.[8] | 1. Reheat the solution to dissolve the oil and allow for very slow cooling.[1][8] 2. Consider a different solvent or solvent system with a lower boiling point. 3. Add a small amount of additional solvent to the hot solution and re-attempt slow cooling.[8] If this fails, further purification by another method like chromatography may be needed before recrystallization.[8] |
| Poor recovery of the recrystallized product. | 1. Too much solvent was used, and a significant amount of the compound remained dissolved at low temperatures.[2] 2. The crystals were washed with a solvent that was not sufficiently cold.[2] 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid.[2] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] 3. To prevent this, you can warm the filtration funnel or use a slight excess of hot solvent and then evaporate some of it after filtration.[9] |
| Colored impurities remain in the crystals. | 1. The colored impurity has similar solubility to the desired compound in the chosen solvent. 2. Adsorption of colored impurities onto the crystal surface. | 1. Perform a hot gravity filtration if the impurity is insoluble.[1] If the impurity is soluble, you may need to add a small amount of decolorizing carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb your product, so use it sparingly. 2. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent ratios and temperatures may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Diethyl ether (or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of boiling solvent to ensure the solution is saturated.[2]
-
If insoluble impurities are present, perform a hot gravity filtration at this stage.[1][9]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Continue to draw air through the crystals for a few minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Visual Workflow of Recrystallization:
Caption: Recrystallization workflow for purification.
References
- Recrystallization. (n.d.). LibreTexts™.
- Recrystallization. (n.d.). Wired Chemist.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Recrystallization. (n.d.). California State University, Stanislaus.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 1-Methylpiperidin-4-amine Hydrochloride Reactions
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylpiperidin-4-amine hydrochloride. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: How should I handle and store this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1][2] It is important to prevent contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[3]
Q2: What is the solubility profile of this compound?
A: As a hydrochloride salt, this compound is generally soluble in polar protic solvents like water and alcohols due to ion-dipole interactions and hydrogen bonding.[4] Its solubility in non-polar organic solvents is expected to be limited.[4] For reactions requiring the free base, the hydrochloride salt can be neutralized with a suitable base.
Q3: How do I convert the hydrochloride salt to the free base for a reaction?
A: To generate the free base, you can dissolve the hydrochloride salt in a suitable solvent (e.g., water or a polar organic solvent) and treat it with a base such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The choice of base will depend on the specific requirements of your reaction. It's often beneficial to perform an extraction with an organic solvent to isolate the free base. Adjusting the aqueous layer to a pH greater than 12 can help ensure the amine is in its free base form, which is more soluble in organic solvents.[5]
Q4: What are the key reactive sites on 1-Methylpiperidin-4-amine?
A: The primary reactive site is the primary amine group (-NH2) at the 4-position of the piperidine ring. This group is nucleophilic and will readily participate in reactions such as acylation, alkylation, and reductive amination. The tertiary amine within the piperidine ring is generally less reactive due to steric hindrance but can be involved in certain reactions.
Section 2: Troubleshooting Common Reactions
This section provides a detailed breakdown of potential issues and solutions for common reactions involving 1-Methylpiperidin-4-amine.
N-Acylation Reactions
N-acylation is a frequent transformation to form amides, which are prevalent in pharmaceuticals.
Problem 1: Low or no yield of the acylated product.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete neutralization of HCl | The starting material is a hydrochloride salt. The primary amine is protonated and thus non-nucleophilic. | Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used. One equivalent neutralizes the HCl salt, and the second neutralizes the HCl generated during the acylation reaction.[6][7] |
| Poor choice of solvent | The solubility of the reactants and intermediates can significantly impact the reaction rate. | Use an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[7] |
| Low reactivity of the acylating agent | Sterically hindered or electronically deactivated acylating agents may react slowly. | Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride) or a coupling agent for carboxylic acids. Increasing the reaction temperature may also be beneficial. |
| Reaction not at optimal temperature | Acylation reactions can be exothermic.[6] | Initially, cool the reaction to 0°C during the addition of the acylating agent to control the reaction rate and minimize side products. Then, allow the reaction to warm to room temperature and stir for an adequate duration.[7] |
Problem 2: Formation of multiple products or impurities.
| Potential Cause | Explanation | Recommended Solution |
| Di-acylation | Although less likely, reaction at the tertiary amine is possible under harsh conditions. | Use milder reaction conditions and avoid a large excess of the acylating agent. |
| Side reactions with the solvent | Some solvents can participate in side reactions. | Ensure the use of high-purity, anhydrous solvents. |
| Degradation of starting material or product | Prolonged reaction times at elevated temperatures can lead to decomposition. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7] |
Experimental Protocol: General N-Acylation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a non-nucleophilic base like triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
N-Alkylation Reactions
N-alkylation introduces an alkyl group onto the primary amine, a key step in building diverse molecular scaffolds.
Problem 1: Low yield of the mono-alkylated product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient base | The reaction generates an acid byproduct that will protonate the starting amine, rendering it non-nucleophilic. | Use at least one equivalent of a mild inorganic base like potassium carbonate (K₂CO₃) to neutralize the generated acid.[7] |
| Low reactivity of the alkylating agent | Alkyl halides have varying reactivities (I > Br > Cl). | Use a more reactive alkylating agent or increase the reaction temperature. For less reactive agents, consider switching to a higher boiling point solvent like DMF.[7] |
| Reaction conditions too dilute | Low concentrations of reactants can lead to slow reaction rates and incomplete conversion.[8] | Ensure the reaction is run at an appropriate concentration (e.g., 0.1 M). |
Problem 2: Over-alkylation leading to di- and tri-alkylated products.
| Potential Cause | Explanation | Recommended Solution |
| Excess alkylating agent | Using a large excess of the alkylating agent will favor multiple alkylations. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
| High reaction temperature | Higher temperatures can increase the rate of subsequent alkylations. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product is more nucleophilic than starting material | The mono-alkylated product can sometimes be more nucleophilic than the starting primary amine. | This is an inherent challenge. Careful control of stoichiometry and reaction time is crucial. It may be necessary to use a protecting group strategy if mono-alkylation is difficult to achieve. |
Experimental Protocol: General N-Alkylation
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.
-
Add a mild base such as potassium carbonate (2.0 eq) followed by the alkyl halide (1.2 eq).
-
Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.
-
Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, filter off the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography.[7]
Section 3: Purification and Analytical Guidance
Q5: What are the best methods for purifying the products of these reactions?
A: The choice of purification method depends on the properties of the product.
-
Column Chromatography: This is a versatile method for purifying a wide range of compounds. For basic amine products, it can be beneficial to add a small amount of triethylamine or ammonia to the eluent to reduce tailing on the silica gel.[9]
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[4] For basic products, forming the hydrochloride salt by adding a solution of HCl in an organic solvent can facilitate crystallization.[5]
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be an excellent method for purification.[5]
Q6: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A: A combination of techniques is recommended for comprehensive analysis.
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the presence of starting materials, intermediates, and products, along with their molecular weights.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of your final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7] For compounds lacking a UV chromophore, derivatization with a UV-active agent may be necessary for detection.[10]
Section 4: Visualizing Workflows
General Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common reaction issues.
General N-Acylation Workflow
Caption: A typical experimental workflow for N-acylation reactions.
References
- Sigma-Aldrich. (2023).
- Thermo Fisher Scientific. (2023).
- TCI Chemicals. (2024).
- Thermo Fisher Scientific. (2016).
- Smolecule. (2023). 1-methylpiperidine-4-carboxylic Acid Hydrochloride.
- CDH Fine Chemical. (n.d.). 1-METHYL-4-PIPERIDONE CAS No 1445-73-4.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- ChemicalBook. (2025). 1-Methylpiperidin-4-amine | 41838-46-4.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Zaragoza, F. (2021). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
- Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0.
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Echemi. (n.d.). 1-(methylsulfonyl)piperidin-4-amine hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)
- Kuujia.com. (n.d.). 41838-46-4(1-methylpiperidin-4-amine).
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- ResearchGate. (2025).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buy 1-methylpiperidine-4-carboxylic Acid Hydrochloride | 71985-80-3 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 1-Methylpiperidin-4-amine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Methylpiperidin-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and unlock the full synthetic potential of this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles governing its reactivity, enabling you to troubleshoot and optimize your reactions effectively.
Core Concept: The Critical Role of the Hydrochloride Salt
The primary challenge in utilizing this compound stems from its very nature as a salt. The primary amine, the key nucleophilic center, is protonated to form an ammonium chloride salt. This protonation neutralizes its nucleophilicity, rendering it unreactive towards electrophiles. Therefore, liberating the free amine is the essential first step for virtually all desired transformations.
The core principle for enhancing reactivity is the quantitative deprotonation of the amine hydrochloride to generate the free, nucleophilic 1-Methylpiperidin-4-amine in situ or in a prior extraction step.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during experiments in a practical question-and-answer format.
Q1: My acylation/alkylation reaction is not proceeding. What is the most likely cause?
A1: The most common reason for reaction failure is the omission of a suitable base. The starting material is an ammonium salt, which is not nucleophilic. An external base must be added to deprotonate the ammonium ion and generate the reactive free amine. Without a base, the equilibrium heavily favors the protonated, unreactive form, and the reaction will not start. For N-acylation, the presence of a base is crucial to neutralize the acid formed during the reaction, which would otherwise consume the amine and reduce the yield.[1]
Q2: How do I select the appropriate base for my reaction?
A2: Base selection is critical and depends on the specific reaction conditions, solvent, and electrophile. The chosen base should be strong enough to deprotonate the piperidinium ion (pKa ~10-11) but should not react with your starting materials or product.
-
For General Applications (Acylations, Alkylations): Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[2][3] They are soluble in common organic solvents and their corresponding hydrochloride salts are often easily removed during aqueous workup.
-
For Reactions Requiring Stronger, Heterogeneous Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF).[4][5] They are easily filtered off post-reaction.
-
For Deprotonation Prior to Using Highly Reactive Electrophiles: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but require anhydrous conditions and careful handling.[3][6] These are typically used when a very high concentration of the free amine is needed at the start of the reaction.
Q3: What is the correct stoichiometry of base to use?
A3: This depends on the reaction type.
-
To Neutralize the Starting Material: You need at least 1.0 equivalent of base to deprotonate the hydrochloride salt and generate the free amine.
-
For Reactions that Generate Acid (e.g., Acylation with an Acyl Chloride): An additional equivalent of base is required to quench the HCl byproduct. Therefore, a total of 2.0-2.2 equivalents is standard practice.[1][7] Using a slight excess ensures the reaction medium remains basic and drives the reaction to completion.
Q4: Which solvent should I choose?
A4: The hydrochloride salt itself has good solubility in polar protic solvents like water or alcohols, while the free amine is more soluble in a broader range of organic solvents.[8] The choice depends on the specific transformation.
-
Dichloromethane (DCM) & Chloroform (CHCl₃): Excellent general-purpose solvents for reactions with TEA or DIPEA, especially for acylations. The resulting triethylammonium chloride salt has limited solubility in DCM and may precipitate, which can help drive the reaction forward.
-
Acetonitrile (ACN): A polar aprotic solvent ideal for use with inorganic bases like K₂CO₃. It effectively dissolves the organic components while allowing for a heterogeneous base.[4]
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Use these highly polar aprotic solvents for challenging reactions or when solubility is an issue. They can significantly accelerate Sₙ2 reactions but can be difficult to remove during workup.
-
Tetrahydrofuran (THF) & 1,4-Dioxane: Suitable for reactions involving organometallics or when a less polar, aprotic medium is required. Often used in reductive amination procedures.[9]
Q5: My reaction is sluggish and gives low yields despite adding a base. What can I do?
A5: If basicity and stoichiometry are correct, consider these factors:
-
Steric Hindrance: 1-Methylpiperidin-4-amine is a secondary amine attached to a cyclic system, which presents moderate steric bulk.[10][11] Reactions with very bulky electrophiles may require more forcing conditions. Increasing the reaction temperature or extending the reaction time can often improve conversion.
-
Solvent Effects: Ensure your chosen solvent fully dissolves the generated free amine and the electrophile. If reagents are not in the same phase, the reaction rate will be severely limited.
-
Inadequate Mixing: For heterogeneous reactions (e.g., using K₂CO₃), vigorous stirring is essential to ensure efficient mass transfer between the solid base and the dissolved reagents.
-
Catalyst Addition: For specific reactions like amide bond formation from carboxylic acids, consider using peptide coupling reagents (e.g., HBTU, HATU) which activate the acid and facilitate the reaction under mild conditions.[3]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common reactivity issues.
Caption: Troubleshooting workflow for low reactivity.
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common transformations. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[12][13]
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
This protocol details the formation of an amide bond using an acyl chloride as the electrophile.
Materials:
-
This compound
-
Acyl chloride of interest (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to the flask (to a concentration of ~0.2 M). Add triethylamine (2.2 eq) and stir the resulting suspension for 10-15 minutes at room temperature.
-
Electrophile Addition: Dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring amine suspension at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by silica gel column chromatography or crystallization if necessary.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize more complex amines.[14][15][16]
Materials:
-
This compound (1.0 eq)
-
Aldehyde of interest (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[9]
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde (1.1 eq), and anhydrous DCE (~0.1 M).
-
Base Addition: Add DIPEA (1.1 eq) to the mixture to liberate the free amine. Stir for 20 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by LC-MS.
-
Workup: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the mixture with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel.
Visual Workflow: Activating and Reacting the Amine
Caption: General workflow for activating and reacting the amine.
Data Summary Tables
For quick reference, the following tables summarize key reagents.
Table 1: Common Bases for Deprotonation
| Base | Abbreviation | pKa of Conj. Acid | Type | Common Solvents | Notes |
| Triethylamine | TEA | ~10.7 | Organic, Liquid | DCM, THF, ACN | Standard, easy to remove. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | Organic, Liquid | DCM, DMF | Sterically hindered, non-nucleophilic.[6] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa₂) | Inorganic, Solid | ACN, DMF | Heterogeneous, easy to filter off.[4] |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (pKa₂) | Inorganic, Solid | Water, Alcohols | Weak; mainly for workup/neutralization. |
| Sodium Hydroxide | NaOH | ~15.7 | Inorganic, Solid | Water, Alcohols | Very strong; for extraction or phase-transfer. |
Table 2: Solvent Selection Guide
| Solvent | Abbreviation | Type | Boiling Point (°C) | Key Features |
| Dichloromethane | DCM | Chlorinated | 40 | Excellent general solvent, volatile. |
| Acetonitrile | ACN | Polar Aprotic | 82 | Good for reactions with inorganic bases. |
| Tetrahydrofuran | THF | Ether | 66 | Good for organometallics and reductions. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | High boiling point, excellent solvating power. |
| 1,2-Dichloroethane | DCE | Chlorinated | 84 | Higher boiling point than DCM, common for reductive aminations.[9] |
References
- Surry, D. S., & Buchwald, S. L. (2014). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 136(51), 17914–17924.
- Vulic, I., & Pfaendner, R. (2025, August 6). New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate.
- Cravotto, G., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. ResearchGate.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
- Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. WO2003010160A2.
- Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
- Chemistry For Everyone. (2025, June 20). What Are Hindered Amine Light Stabilizers (HALS)? [Video]. YouTube.
- VUP, a.s. (n.d.). Hindered Amines.
- Costa, T., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Bioengineering and Biotechnology, 12, 1390513.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Chemsrc. (2025, August 24). (1-Methyl-4-piperidinyl)methylamine | CAS#:7149-42-0.
- Scott, J. D., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(8), 903–908.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Le, K. A., et al. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.
- The Organic Chemistry Tutor. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube.
- Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4991.
- Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. US8697876B2.
- PharmaCompass. (n.d.). 1-Methylpiperidine-4-amine.
- Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone.
- Google Patents. (n.d.). Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. WO2021059220A1.
- Oakwood Chemical. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 1-Methylpiperidin-4-amine hydrochloride
Welcome to the technical support center for the purification of 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography purification of this and similar basic amine compounds. My objective is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your separations effectively.
The purification of basic amines on standard silica gel is a classic challenge in organic synthesis. The inherent acidity of the silica stationary phase often leads to frustrating outcomes. This guide addresses these issues head-on with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not moving from the origin on my silica gel TLC plate?
A: Your compound is in its hydrochloride salt form. As a salt, it is highly polar and ionized, causing it to bind very strongly to the polar silica gel stationary phase and remain at the baseline. For successful normal-phase chromatography, the compound must be in its neutral, free-base form. This can be achieved by treating your crude product with a base (e.g., NaHCO₃, K₂CO₃) during aqueous workup before chromatography, or by using a mobile phase containing a basic additive that neutralizes the compound in situ.
Q2: I see significant streaking or "tailing" of my product spot on the TLC plate. What does this mean?
A: Peak tailing is the hallmark of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[1][2] The silica gel surface is covered in acidic silanol groups (Si-OH), which can protonate your basic amine, causing it to bind tightly.[3][4] The elution process becomes a slow, continuous series of binding and unbinding events, resulting in a smeared or tailed spot rather than a compact one. This directly translates to poor separation and broad peaks during column chromatography.
Q3: What is the best stationary phase for purifying basic amines like this one?
A: While standard silica gel can be used with modifications, several alternatives can simplify the process:
-
Deactivated Silica Gel: Standard silica gel treated with a base (like triethylamine) to neutralize the acidic silanol sites. This is often the most practical and cost-effective solution.[2][5]
-
Amine-Functionalized Silica: This is a specialty stationary phase where amine groups are covalently bonded to the silica surface.[3][6] This creates a more basic environment, minimizing unwanted interactions and often allowing for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[4][7]
-
Basic Alumina: Alumina is generally more basic than silica and can be an excellent choice for purifying basic compounds, though its chromatographic properties can differ significantly.[2][8]
Q4: Can I use reversed-phase chromatography instead?
A: Yes, reversed-phase (e.g., C18) chromatography is a viable and sometimes superior alternative for polar, ionizable compounds.[2] For 1-Methylpiperidin-4-amine, you would typically use an alkaline mobile phase (e.g., with ammonium hydroxide or an amine buffer) to ensure the compound remains in its neutral, free-base form, which allows for proper retention and separation on the non-polar stationary phase.[7]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the column purification process.
| Problem | Probable Cause(s) | Solution(s) |
| Product is Irreversibly Stuck on the Column (Low or Zero Recovery) | Strong acid-base interaction between the basic amine and acidic silica gel. The compound is protonated and will not elute.[3][4][9] | 1. Add a Basic Modifier: Incorporate a competing base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your mobile phase (typically 0.5-2% v/v).[2] This additive neutralizes the acidic sites on the silica, allowing your product to elute. 2. Deactivate the Silica: Before running the column, flush it with a solvent mixture containing your basic modifier (e.g., 2% TEA in hexane).[5] 3. Switch to a More Inert Stationary Phase: Use basic alumina or amine-functionalized silica.[7][8] |
| Poor Separation and Broad, Tailing Peaks | Insufficient suppression of the acid-base interactions on the silica surface.[1] The concentration of the basic modifier in the eluent may be too low. | 1. Optimize Modifier Concentration: Gradually increase the concentration of TEA or NH₄OH in your mobile phase. Perform TLC trials to find the optimal concentration that gives sharp, well-defined spots. 2. Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help sharpen peaks and improve the separation of closely eluting impurities.[5] 3. Ensure Column Equilibration: If using a basic modifier, ensure the column is fully equilibrated with the mobile phase before loading your sample. This allows the modifier to interact with the entire silica bed.[9] |
| Product Appears to Decompose on the Column | The highly acidic surface of the silica gel can be catalytic and may degrade sensitive compounds. | 1. Deactivate the Silica Thoroughly: Use the pre-flushing method described above.[5] 2. Use an Alternative Stationary Phase: Neutral or basic alumina, or functionalized silica are less likely to cause degradation.[2][8] 3. Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column and elute the product as efficiently as possible. |
| Inconsistent Elution (Rf Value Changes Between TLC and Column) | The activity of the silica gel can vary. The basic modifier can also be volatile (especially ammonia), leading to changes in mobile phase composition over time. | 1. Consistent Materials: Use silica from the same batch for both TLC and column chromatography. 2. Fresh Mobile Phase: Prepare your mobile phase fresh, especially if it contains volatile additives like ammonia. Keep the solvent reservoir covered. 3. Dry Loading: Adsorbing your crude material onto a small amount of silica and loading it as a dry powder can lead to more reproducible results and sharper bands compared to liquid loading, especially if your compound has low solubility in the initial mobile phase.[10] |
Visualizing the Core Problem and Solution
The interaction between a basic amine and silica gel is the central challenge. The following diagram illustrates this interaction and how a basic modifier mitigates it.
Caption: Amine-silica interaction with and without a basic modifier.
Experimental Protocols
Protocol 1: TLC Method Development for 1-Methylpiperidin-4-amine
Objective: To find a mobile phase system that provides an optimal Rf value (0.2-0.4) and good spot shape for the target compound.
Materials:
-
Crude 1-Methylpiperidin-4-amine (free-based)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (TEA) or 7N Ammonia in Methanol
-
Visualization: UV lamp (254 nm), Ninhydrin stain or Potassium Permanganate (KMnO₄) stain
Procedure:
-
Prepare Stock Solution: Dissolve a small amount of your crude product in methanol.
-
Prepare Test Eluents: In small beakers or jars, prepare a few test solvent systems. A good starting point for polar amines is a mixture of DCM and MeOH. To this, add a basic modifier.
-
System A: 95:5 (v/v) DCM:MeOH + 1% TEA
-
System B: 90:10 (v/v) DCM:MeOH + 1% TEA
-
System C: 95:5 (v/v) DCM:(7N NH₃ in MeOH)
-
-
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of three separate TLC plates.
-
Develop the Plates: Place one plate in each chamber with a prepared eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely in a fume hood.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
Dip the plates in a staining solution (Ninhydrin is excellent for primary/secondary amines) and gently heat with a heat gun until colored spots appear.[11]
-
-
Analyze: Calculate the Rf value for your product in each system. The ideal system will give an Rf of 0.2-0.4 with a round, compact spot. Adjust solvent polarity (ratio of DCM:MeOH) as needed.
Protocol 2: Column Purification using Deactivated Silica Gel
Objective: To purify the crude product based on the optimized TLC conditions.
Procedure:
-
Prepare the Slurry:
-
Choose an appropriate column size based on the amount of crude material.
-
In a beaker, add the required amount of silica gel.
-
Add the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA) to the silica gel to create a uniform slurry.
-
-
Pack the Column (Slurry Packing):
-
Secure the column vertically. Ensure the stopcock is closed.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Open the stopcock and drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]
-
-
Equilibrate the Column:
-
Pass 2-3 column volumes of the initial mobile phase through the packed column. This ensures the entire silica bed is deactivated by the basic modifier.[9]
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimum amount of a suitable solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the sand layer in your column.
-
-
Elute and Collect Fractions:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions. Start with the initial, less polar solvent system determined by your TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent (MeOH) to elute your compound.
-
-
Monitor Fractions:
-
Use TLC to analyze the collected fractions. Spot multiple fractions per plate to identify which ones contain your pure product.
-
-
Isolate Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified 1-Methylpiperidin-4-amine.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Matyjaszczyk, P. S., & Slaczka, A. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.
- SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?
- MySkinRecipes. (n.d.). This compound.
- Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?
- Hawach Scientific. (n.d.). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- YouTube. (2022). How to purify Amine?
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- YMC. (n.d.). HPLC Troubleshooting Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Macedonian Pharmaceutical Bulletin. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Shimadzu. (n.d.). Preparing the Mobile Phases.
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Basicmedical Key. (2016). High-performance liquid chromatography.
- PubMed Central. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- PubChem. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN DRUGS.
- PubChemLite. (n.d.). 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine.
Sources
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Dealing with hygroscopic nature of 1-Methylpiperidin-4-amine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methylpiperidin-4-amine hydrochloride. Its inherent hygroscopic nature presents specific challenges that, if not properly managed, can compromise experimental integrity, reproducibility, and outcomes. This document offers field-proven insights, troubleshooting guides, and validated protocols to ensure the successful use of this valuable chemical intermediate.
Introduction: Understanding the Challenge
This compound (CAS: 120088-53-1) is a versatile building block used extensively in the synthesis of pharmaceuticals, particularly as a scaffold for agents targeting the central nervous system.[1] Like many amine salts, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This water uptake can lead to significant physical and chemical changes, impacting everything from accurate weighing to reaction stoichiometry and product stability.[2] The hydrochloride salt form is used to enhance the compound's stability and solubility in aqueous media compared to its free base form.[1][3] This guide is designed to equip you with the knowledge and techniques to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean and why is it a problem for this compound?
A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For this compound, this is a critical issue for several reasons:
-
Inaccurate Stoichiometry: When you weigh the compound, you are also weighing an unknown amount of absorbed water. This leads to errors in molar calculations, affecting reaction yields and reproducibility.
-
Physical State Alteration: Moisture absorption can cause the fine powder to clump, cake, or even become a viscous liquid, making it difficult to handle and dispense accurately.[2][4]
-
Chemical Degradation: The presence of water can facilitate unwanted side reactions or degradation pathways, especially in moisture-sensitive reaction schemes.[2][5] Water can also influence the reactivity and stability of chemical products.[6]
Q2: My bottle of this compound has turned into a clumpy, sticky solid. Can I still use it?
A: This is a classic sign of significant moisture absorption. While the compound may not be decomposed, its purity and effective concentration are compromised. It is strongly recommended to first determine the water content via a method like Karl Fischer titration before use.[7] If the water content is high, you may need to dry the material, though this can be challenging. For critical applications, using a new, unopened bottle is the safest approach to ensure experimental validity.
Q3: How does absorbed water affect my reaction?
A: Water can act as an unintended nucleophile, a base, or a protic solvent, potentially leading to:
-
Hydrolysis: If your reaction involves water-sensitive functional groups (e.g., acyl chlorides, esters), the absorbed water can cause hydrolysis, consuming starting material and generating impurities.[8]
-
Altered Reaction Kinetics: Water can change the polarity of the reaction medium, which may alter reaction rates.[9]
-
Deactivation of Reagents: In reactions requiring strictly anhydrous conditions, such as those using organometallics or certain coupling reagents, the water will quench the active species, potentially halting the reaction entirely.
Q4: What is the best way to store this compound?
A: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] This container should then be placed inside a desiccator containing an active desiccant (e.g., Drierite®, silica gel) to maintain a low-humidity environment.[10] For long-term storage, a glove box with a controlled, low-moisture atmosphere is ideal.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise from the hygroscopic nature of this compound.
| Observed Problem | Potential Cause (Hygroscopicity-Related) | Recommended Solution & Explanation |
| Inconsistent Reaction Yields | Inaccurate weighing due to absorbed water leads to incorrect stoichiometry. You may be adding less of the amine than calculated. | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage in your reagent lot. 2. Adjust Mass: Correct the mass of the reagent used in your calculations to account for the water content. 3. Use Anhydrous Techniques: Handle the reagent in a glove box or under a stream of inert gas to prevent further moisture uptake during weighing and addition.[11] |
| Reagent is Clumpy, Oily, or a Solid Mass | The compound has absorbed a significant amount of atmospheric moisture, leading to deliquescence.[2] | 1. Assess Usability: For non-critical applications, you might attempt to dry the material under high vacuum. 2. Azeotropic Drying (Advanced): For larger quantities, dissolving the material in a suitable solvent (e.g., isopropanol) and azeotropically removing water with a solvent like toluene can be effective, but requires careful execution.[12] 3. Best Practice: Discard the compromised reagent and use a fresh, properly stored bottle for reliable results. |
| Failure of a Moisture-Sensitive Reaction | Water introduced with the hygroscopic amine salt has quenched a critical reagent (e.g., Grignard, organolithium, or a sensitive catalyst). | 1. Verify Reagent Dryness: Before use, ensure the amine salt is as anhydrous as possible. Drying under high vacuum for several hours can help remove surface moisture.[4] 2. Use Anhydrous Solvents: Always use properly dried solvents for the reaction.[10] 3. Control the Environment: Perform the entire reaction under a strictly inert atmosphere (e.g., Schlenk line or glove box). |
| Formation of Unexpected Byproducts | Absorbed water is participating in the reaction, leading to hydrolysis of starting materials, intermediates, or products.[8] | 1. Analyze Byproducts: Use techniques like LC-MS to identify the byproducts. This can confirm if they are hydrolysis-related. 2. Implement Drying Protocols: Strictly follow protocols for drying all reagents and solvents. Consider adding molecular sieves to the reaction, if compatible.[10] 3. Re-evaluate Storage: Review and improve your storage protocol for the amine salt to prevent future moisture contamination. |
Visual Workflow Guides
The following diagrams provide clear, logical workflows for handling and troubleshooting issues related to this compound.
Caption: Decision workflow for handling a new reagent bottle.
Caption: Troubleshooting workflow for reaction issues.
Validated Experimental Protocols
Protocol 1: Standard Storage and Handling
This protocol minimizes moisture absorption during routine use.
-
Preparation: Ensure your desiccator has freshly activated desiccant. Blue indicating silica gel should be uniformly blue, not pink.
-
Inert Atmosphere (Optional but Recommended): Before opening for the first time, place the manufacturer's bottle inside a larger vessel (e.g., a Schlenk flask) and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Dispensing:
-
Optimal: Transfer the bottle to an inert atmosphere glove box for weighing.[11]
-
Standard Lab: If no glove box is available, flush the headspace of the bottle with a gentle stream of inert gas before sealing. Weigh the required amount as quickly as possible and immediately transfer it to the reaction vessel.
-
-
Resealing: Tightly cap the bottle immediately after dispensing. Use vacuum grease on ground glass joints if applicable. Wrap the cap/joint with Parafilm® for an extra barrier.
-
Storage: Immediately return the sealed container to the desiccator.[10]
Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration
This protocol provides an accurate measure of the water content in a given sample. The coulometric method is suitable for low water content (<1%), while the volumetric method is better for higher levels.[6]
-
System Preparation:
-
Sample Preparation:
-
In an inert atmosphere (glove box), accurately weigh approximately 50-100 mg of this compound into a gas-tight syringe or vial.
-
Dissolve the solid in a known volume of a suitable anhydrous solvent (e.g., anhydrous methanol) if adding directly as a liquid. This step must be validated to ensure the sample dissolves completely.
-
-
Titration:
-
Inject the sample solution into the titration cell. The exact sample weight should be determined by weighing the syringe before and after injection.[13]
-
Start the titration. The instrument will automatically titrate the water present and calculate the content.
-
-
Calculation:
-
The instrument typically provides the result in µg of water.
-
Calculate the weight percentage of water: Water (%) = (Mass of Water detected (g) / Mass of Sample (g)) x 100
-
-
Validation: Run a certified water standard to verify the accuracy of the instrument and reagents.
References
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- Process for drying hygroscopic materials. (1976). Google Patents.
- Moisture Analysis Techniques. (2018). News-Medical.Net.
- Karl Fischer water content titration. (n.d.). Scharlab.
- Method for drying hygroscopic material and the product thereof. (1935). Google Patents.
- Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. (2021). YouTube.
- drying the water out of hygroscopic crystals. (2007). Sciencemadness.org.
- Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.
- This compound CAS 120088-53-1. (n.d.). BIOSYNCE.
- How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate.
- How do you handle hygroscopic salts? (n.d.). HepatoChem.
- 1-methylpiperidin-4-amine. (n.d.). Kuujia.com.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH.
- Drying and Storing Hygroscopic Salts. (2017). Reddit.
- 1-Methylpiperidine-4-amine. (n.d.). PharmaCompass.com.
- 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem - NIH.
- Water Enhancement in CO2 Capture by Amines: An Insight into CO2–H2O Interactions on Amine Films and Sorbents. (2020). ResearchGate.
- 1-(4-Methylpiperidin-4-yl)piperidin-4-amine. (n.d.). PubChem - NIH.
- This compound. (n.d.). MySkinRecipes.
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. (2020). ResearchGate.
- Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2022). YouTube.
- Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. (2022). ACS Omega - ACS Publications.
- Dopamine. (n.d.). Wikipedia.
Sources
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- 13. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: A Guide to Minimizing Impurities in Large-Scale 1-Methylpiperidin-4-amine Hydrochloride Production
Welcome to the technical support center for the synthesis of 1-Methylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical pharmaceutical intermediate.[1][2] Purity is paramount in active pharmaceutical ingredient (API) manufacturing, and this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification. Our focus is on the prevalent synthetic route via reductive amination of 1-methyl-4-piperidone, offering field-proven insights to enhance yield, minimize impurity formation, and ensure the final product meets stringent quality standards.[3]
Section 1: Synthesis Overview and Key Control Points
The industrial synthesis of this compound is most commonly achieved through the reductive amination of 1-methyl-4-piperidone.[4] This process involves two key transformations in a single pot: the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target primary amine.[5] The resulting free base is then converted to its hydrochloride salt to enhance stability and facilitate purification by crystallization.[6][7]
Controlling impurity formation requires a thorough understanding of the reaction mechanism and potential side reactions. The choice of reducing agent, control of reaction pH, temperature, and starting material quality are all critical parameters that dictate the purity profile of the final product.
Caption: High-level workflow for 1-Methylpiperidin-4-amine HCl synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during large-scale production in a practical question-and-answer format.
Q1: My final product contains a significant amount of 1-methylpiperidin-4-ol, a common byproduct. What is causing this and how can I prevent it?
A: The formation of 1-methylpiperidin-4-ol is a classic example of a competing reaction pathway in reductive amination. It occurs when the reducing agent directly reduces the starting ketone (1-methyl-4-piperidone) to its corresponding alcohol before it can form the imine intermediate.
Causality: This side reaction is favored under conditions that either slow down imine formation or utilize a reducing agent that is not selective for the imine over the ketone. For instance, strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both carbonyls and imines.[8]
Troubleshooting & Optimization:
-
Select a More Selective Reducing Agent: The most effective solution is to use a sterically hindered and less reactive hydride donor that shows high selectivity for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this purpose.[9][10] Its reduced reactivity allows the ketone-amine equilibrium to favor imine formation before reduction occurs.[11]
-
Control Reaction pH: Reductive amination is typically most efficient in a weakly acidic medium (pH 5-7).[9] Acidity catalyzes the dehydration step to form the imine, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. Acetic acid is often used as the catalyst and co-solvent.[9]
-
Optimize Reagent Addition: In a two-step approach, you can allow the imine to form completely before adding the reducing agent. However, for a one-pot reaction with a selective reagent like NaBH(OAc)₃, all components can be mixed at the start.[9]
Caption: Competing reaction pathways in reductive amination.
Q2: The conversion of my starting material is incomplete, leaving unreacted 1-methyl-4-piperidone in the final product. How can I drive the reaction to completion?
A: Incomplete conversion is often a kinetic or equilibrium issue. The formation of the imine intermediate is a reversible reaction.[5]
Causality:
-
Insufficient Reagents: An inadequate charge of the amine source or reducing agent will naturally lead to unreacted starting material.
-
Water Inhibition: Water is a byproduct of imine formation. In large-scale reactors, inefficient removal of water can push the equilibrium back towards the starting materials.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition.
Troubleshooting & Optimization:
-
Stoichiometry Check: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (1.1-1.5 equivalents) of the amine source (e.g., ammonium acetate) can help drive the equilibrium towards the imine.
-
Water Removal: While not always practical in a one-pot reductive amination, using a solvent system that allows for azeotropic removal of water can be considered in process design. More commonly, the use of a mild Lewis acid like Ti(iPrO)₄ can act as a water scavenger and activate the carbonyl group.[8]
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like HPLC or GC. Extend the reaction time if the conversion is slow but still progressing. A modest increase in temperature (e.g., from room temperature to 40-50 °C) may improve the rate, but this must be carefully optimized to avoid impurity formation.
Q3: My isolated this compound is off-color (yellow to brown). What is the cause and how can I fix it?
A: Color formation in amine products is typically due to small amounts of highly colored oxidative impurities.
Causality: Tertiary amines, such as the piperidine nitrogen in your product, are susceptible to oxidation, which can form N-oxides or other degradation products.[12] This can happen during the reaction, workup (especially if exposed to air at high pH or temperature), or upon storage. Transition metal contamination from the reactor can also catalyze oxidation.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification by Recrystallization: The most effective way to remove colored impurities is through recrystallization of the hydrochloride salt.[6] Often, a treatment with activated carbon during the recrystallization process can effectively adsorb the colored bodies.
-
Storage Conditions: Store the final, dried product in well-sealed containers, protected from light and heat, to prevent long-term degradation.[13]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent is best for large-scale production?
A: The choice involves a trade-off between selectivity, cost, safety, and ease of handling.
| Reducing Agent | Selectivity (Imine vs. Ketone) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | High selectivity, mild conditions, tolerant of many functional groups.[9] | Higher cost, sensitive to water.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good | Effective and stable in weakly acidic conditions.[5] | Highly toxic, generates cyanide waste streams requiring careful handling and disposal.[9] |
| Catalytic Hydrogenation (H₂/Catalyst) | Variable | "Green" reagent (H₂), cost-effective at scale, no salt byproducts. | Requires specialized high-pressure equipment, potential for catalyst poisoning, may reduce other functional groups.[9] |
For large-scale API synthesis where safety, selectivity, and predictable outcomes are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent despite its higher cost.[9][10]
FAQ 2: What are the best practices for purifying the final hydrochloride salt?
A: Crystallization is the most widely used and effective purification method for small molecule APIs at scale.[6]
-
Solvent Selection: The ideal solvent system should provide high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for amine hydrochlorides include isopropanol (IPA), ethanol, methanol, or mixtures with anti-solvents like ethyl acetate or MTBE.
-
Controlled Cooling: A slow, controlled cooling profile is crucial for forming a well-defined crystalline structure, which is more effective at excluding impurities.
-
Washing: The isolated filter cake should be washed with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities.
FAQ 3: What analytical methods are essential for process monitoring and quality control?
A: A robust analytical strategy is crucial for a self-validating process.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the workhorse method. It can be used to track the disappearance of the starting ketone and the appearance of the product and key impurities (like the alcohol byproduct).[14][15]
-
Final Product QC:
-
HPLC: To determine purity and quantify all impurities.[15]
-
NMR (¹H and ¹³C): To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.[16]
-
Loss on Drying (LOD): To measure residual solvent content.
-
Residue on Ignition (ROI): To measure inorganic impurities.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative example and must be optimized for specific scales and equipment.
-
Reactor Setup: To a suitable reactor under a nitrogen atmosphere, charge 1-methyl-4-piperidone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][11]
-
Amine Source Addition: Add ammonium acetate (1.5 eq) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate pre-formation of the imine.
-
Reduction: Cool the mixture to 0-5 °C. In portions, add sodium triacetoxyborohydride (1.5 eq), ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion by HPLC.
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylpiperidin-4-amine free base.
Protocol 4.2: Purification by HCl Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude free base from Protocol 4.1 in a suitable solvent, such as isopropanol (IPA). Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of HCl in IPA (or bubble HCl gas) until the pH of the solution is acidic (pH 1-2).
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize precipitation.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold IPA.
-
Recrystallization (if needed): Dissolve the isolated solid in a minimal amount of hot methanol or ethanol. If necessary, treat with activated carbon and filter hot. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.
-
Final Isolation & Drying: Filter the purified crystals, wash with a cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
References
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health (NIH). [Link]
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- Purific
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- Reductive amin
- Reductive Amination - Common Conditions.
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Cas 1445-73-4,1-Methyl-4-piperidone. LookChem. [Link]
- 1-Methyl-4-piperidone. Wikipedia. [Link]
- This compound. MySkinRecipes. [Link]
- US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
- Piperidine synthesis. Organic Chemistry Portal. [Link]
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Piperidine Synthesis. DTIC. [Link]
- Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
- Identification and characterization of potential impurities in pharmaceuticals. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health (NIH). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
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Technical Support Center: Catalyst Poisoning in Reactions with 1-Methylpiperidin-4-amine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning, a common challenge encountered in catalytic reactions involving 1-Methylpiperidin-4-amine hydrochloride, particularly in processes like reductive amination. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve these issues to ensure the success and efficiency of your synthetic routes.
Section 1: Understanding the Challenge - The Dual Nature of the Poison
Reactions utilizing this compound, especially catalytic hydrogenations with palladium on carbon (Pd/C), are susceptible to a unique form of catalyst deactivation. The substrate itself presents a dual-poisoning threat to the palladium catalyst.
-
Nitrogen Poisoning: The tertiary amine of the piperidine ring possesses a lone pair of electrons that can strongly coordinate to the active palladium sites. This binding can be reversible or irreversible and effectively blocks the sites from participating in the catalytic cycle, leading to a decrease in reaction rate or complete inhibition.[1]
-
Chloride Poisoning: As a hydrochloride salt, the substrate introduces chloride ions (Cl⁻) into the reaction medium. Chloride ions are well-documented poisons for palladium catalysts. They can react with the active metal sites to form stable metal chlorides on the catalyst surface, rendering them inactive.[2]
The presence of the hydrochloride is often a strategic choice to improve the stability and handling of the amine, but it necessitates a carefully planned reaction setup to avoid catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and initial diagnostic steps when you suspect catalyst poisoning in your reaction.
Q1: My reductive amination reaction is sluggish or has completely stalled. What are the first things I should check?
A1: A stalled reaction is a classic sign of catalyst poisoning. Before delving into complex diagnostics, consider these initial checks:
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst from a reputable supplier. Older or improperly stored catalysts can have reduced activity.[1]
-
Hydrogen Supply: For hydrogenation reactions, confirm that your hydrogen source is pure and the delivery system is functioning correctly. Impurities like carbon monoxide in the hydrogen can act as catalyst poisons.[2]
-
Reaction Conditions: Sub-optimal temperature or pressure can lead to a slow reaction. Ensure your conditions are appropriate for the specific transformation. For some challenging substrates, increasing hydrogen pressure can be beneficial.[3]
Q2: I suspect catalyst poisoning from the this compound. What's the most likely culprit, the amine or the chloride?
A2: Both are strong possibilities. The hydrochloride is a significant concern as the resulting hydrochloric acid (HCl) in the reaction medium can severely deactivate the palladium catalyst.[4] The piperidine nitrogen also acts as a poison, and this effect can be exacerbated as the product concentration increases (product inhibition).[1]
A critical first step in mitigating this is the addition of a non-nucleophilic base to the reaction mixture.
Q3: Why should I add a base to my reaction, and which one should I choose?
A3: The primary role of the base is to neutralize the HCl as it is released from the amine hydrochloride salt. This prevents the accumulation of acidic conditions that are detrimental to the catalyst.
-
Recommended Base: Triethylamine (TEA) is a common and effective choice. It is a non-nucleophilic base that will scavenge the HCl without competing in the primary reaction.[5][6]
-
Stoichiometry: A slight excess of the base (e.g., 1.1 equivalents relative to the amine hydrochloride) is typically recommended to ensure complete neutralization.
The addition of a base like TEA is often the single most important factor in achieving a successful reaction with an amine hydrochloride.[5]
Q4: My reaction starts well but then slows down and stops before completion. What does this indicate?
A4: This pattern strongly suggests product inhibition. The product of your reaction, which is also a substituted piperidine, can be a more potent poison than the starting material. As its concentration increases, it progressively deકાvates the catalyst by binding to the active sites.[1]
Strategies to address product inhibition include:
-
Optimizing Catalyst Loading: A higher catalyst loading might be necessary to compensate for the sites that become blocked over the course of the reaction.
-
Reaction Engineering: In continuous flow setups, maintaining a high local concentration of reactants relative to the product can minimize the catalyst's contact with the inhibitory product.[1]
Section 3: Diagnostic Workflow and Protocols
If initial troubleshooting does not resolve the issue, a more systematic diagnostic approach is required to identify the specific poison and assess the state of your catalyst.
Troubleshooting workflow for catalyst poisoning.
Protocol 1: Catalyst Activity Baseline Test
This protocol establishes a baseline for your catalyst's activity and helps determine if the catalyst itself is the issue.
Objective: To determine if the catalyst batch is active under ideal conditions.
Materials:
-
A standard, "clean" substrate known to work well with your catalyst (e.g., cyclohexene for Pd/C).
-
Your potentially poisoned catalyst.
-
A fresh, unopened batch of the same catalyst.
-
Anhydrous solvent (e.g., ethanol or methanol).
-
Standard hydrogenation apparatus.
Procedure:
-
Control Reaction:
-
In a standard reaction vessel, dissolve the clean substrate in the solvent.
-
Add a standard loading of the fresh catalyst (e.g., 5 mol%).
-
Purge the system with an inert gas, then with hydrogen.
-
Run the hydrogenation under standard conditions (e.g., room temperature, 1 atm H₂).
-
Monitor the reaction to completion (e.g., by H₂ uptake or TLC/GC analysis). Record the time to completion.
-
-
Test Reaction:
-
Repeat the exact same procedure using your suspect (potentially poisoned) catalyst.
-
Compare the reaction time and completeness to the control reaction.
-
Interpretation:
-
If the test reaction is significantly slower or stalls compared to the control: Your catalyst is indeed deactivated.
-
If both reactions perform poorly: There may be an issue with your setup, solvent, or hydrogen source.
Protocol 2: Differentiating Between Amine and Chloride Poisoning
A. Amine Poisoning Analysis via Temperature-Programmed Desorption (TPD)
Objective: To assess the strength of amine binding to the catalyst surface. Stronger binding, indicated by a higher desorption temperature, is characteristic of poisoning.[7]
Principle: A sample of the poisoned catalyst is heated under a flow of inert gas. A detector (e.g., a mass spectrometer) measures the amount of desorbed species as a function of temperature. The temperature at which the amine desorbs is related to the strength of its interaction with the catalyst surface.[8]
Generalized Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried, spent catalyst is placed in the TPD reactor.
-
Adsorption (Optional): To quantify surface sites, a pulse of a probe molecule like pyridine can be adsorbed onto a cleaned catalyst surface before TPD. For a spent catalyst, this step is omitted to analyze what is already adsorbed.
-
TPD Analysis: The sample is heated at a linear rate (e.g., 10 °C/min) under a steady flow of an inert gas (e.g., helium or argon).
-
Detection: A mass spectrometer monitors the m/z signals corresponding to the desorbing amine fragments.
-
Data Analysis: The desorption temperature profile is plotted. The peak desorption temperature provides qualitative information about the binding strength.
Interpretation:
-
A high-temperature desorption peak for piperidine-related fragments suggests strong chemisorption, indicative of amine poisoning.
B. Chloride Poisoning Analysis
Two primary methods can be used to detect chloride on the catalyst surface:
i. Ion Chromatography (IC) of Catalyst Washings
Objective: To quantitatively measure the amount of leachable chloride from the catalyst surface.[9]
Procedure:
-
Leaching: Accurately weigh a sample of the spent catalyst (e.g., 100 mg) and suspend it in a known volume of deionized water (e.g., 10 mL).
-
Extraction: Sonicate or stir the suspension for a set period (e.g., 30 minutes) to leach soluble chlorides.
-
Separation: Filter the suspension through a 0.45 µm syringe filter to remove the catalyst particles.
-
IC Analysis: Inject the filtered aqueous solution into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.[6]
-
Quantification: Compare the chloride peak area to a calibration curve prepared from standard chloride solutions.
ii. X-ray Photoelectron Spectroscopy (XPS) for Surface Chloride and Palladium Oxidation State
Objective: To detect the presence of chloride on the catalyst surface and determine the oxidation state of palladium.[10]
Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the top few nanometers of a material. Poisoning by chloride can lead to the formation of Pd(II) chlorides, which can be distinguished from the active Pd(0) state.[11]
Generalized Procedure:
-
Sample Preparation: Mount a small amount of the dry, spent catalyst on a sample holder.
-
Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons. Acquire high-resolution spectra for the Pd 3d and Cl 2p regions.
-
Data Analysis:
-
Palladium Oxidation State: Deconvolute the Pd 3d spectrum. The binding energy for Pd(0) is typically around 335.0-335.6 eV for the 3d₅/₂ peak, while oxidized species like Pd(II) appear at higher binding energies (around 337.0-338.1 eV).[11][12]
-
Chloride Detection: The presence of a peak in the Cl 2p region (around 198-200 eV) confirms the presence of chloride on the surface.
-
Interpretation of Diagnostic Results:
| Finding | Indication |
| High-temperature amine desorption in TPD | Strong evidence of amine poisoning . |
| Significant chloride detected by IC | Confirms chloride poisoning . |
| High proportion of Pd(II) in XPS | Suggests oxidation of active sites, likely due to chloride poisoning . |
| Both amine and chloride detected | Dual-mechanism poisoning is occurring. |
Section 4: Catalyst Regeneration Protocols
Once the nature of the poisoning is understood, the following protocols can be employed to attempt regeneration of the catalyst's activity.
Protocol 3: Solvent Washing for Amine and Reversible Chloride Poisoning
Objective: To remove weakly adsorbed amines, product, and some chloride salts from the catalyst surface. This method is generally milder and a good first attempt at regeneration.
Materials:
-
Spent Pd/C catalyst.
-
Anhydrous chloroform.
-
Glacial acetic acid.
-
Methanol for final rinsing.
-
Filtration apparatus.
Procedure: (Adapted from a similar regeneration process[13])
-
Recovery: Filter the spent catalyst from the reaction mixture and wash with a small amount of the reaction solvent to remove residual product.
-
Acid-Solvent Wash: Suspend the recovered catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 9:1 v/v mixture).
-
Agitation: Stir or gently sonicate the suspension at room temperature for 1-2 hours. The acetic acid helps to protonate and desorb the bound amines, while the chloroform acts as a solvent.
-
Filtration and Rinsing: Filter the catalyst and wash thoroughly with fresh chloroform to remove the acid and dissolved impurities.
-
Final Rinse: Wash the catalyst with methanol to remove residual chloroform and acetic acid.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60 °C).
-
Activity Test: Test the activity of the regenerated catalyst using the baseline protocol (Protocol 1).
Protocol 4: Thermal Regeneration for Chloride and Stubborn Organic Poisons
Objective: To remove more strongly bound poisons, including some chloride species and carbonaceous deposits, through controlled oxidation. Caution: This method is more aggressive and can lead to sintering (growth of palladium particles), which reduces catalyst surface area and activity if not performed carefully.[4]
Materials:
-
Spent Pd/C catalyst.
-
Tube furnace with temperature control.
-
Source of dry air or a mixture of an inert gas with a low concentration of oxygen.
Procedure: (General principles adapted from thermal regeneration studies[4])
-
Recovery and Drying: Recover and dry the catalyst as described in Protocol 3.
-
Oxidative Treatment: Place the catalyst in a quartz tube within the furnace.
-
Heating Program:
-
Slowly ramp the temperature (e.g., 5 °C/min) to a target temperature of 250-300 °C under a slow flow of dry air. Do not exceed 300-350°C for Pd/C to minimize the risk of carbon support combustion and severe metal sintering.
-
Hold at the target temperature for 2-4 hours to burn off organic residues and potentially convert some palladium chlorides back to oxides.
-
-
Cooling: Cool the catalyst slowly to room temperature under an inert gas flow (e.g., nitrogen or argon).
-
Reduction (Re-activation): Before reuse, the catalyst must be re-reduced. This can be done in the reaction vessel by purging with an inert gas, adding the solvent, and then introducing hydrogen gas and stirring for 1-2 hours before adding the reactants.
-
Activity Test: Evaluate the performance of the regenerated catalyst using Protocol 1.
Illustrative Comparison of Regeneration Methods:
| Regeneration Method | Target Poison | Pros | Cons | Typical Activity Recovery* |
| Solvent Washing | Amines, weakly bound species | Mild conditions, preserves catalyst structure | May not remove strongly bound poisons | 50-80% |
| Thermal Treatment | Chlorides, carbon deposits | Effective for stubborn poisons | Risk of sintering, requires careful control | 60-90% (if optimized) |
*Note: These are illustrative values based on literature for similar systems. Actual recovery will depend on the severity of poisoning and the specific conditions used.
Section 5: Best Practices for Prevention
The most effective strategy is to prevent catalyst poisoning from the outset.
-
Always Use a Stoichiometric Base: When using an amine hydrochloride, always include at least a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize HCl.[5]
-
Purify Reagents: If you suspect impurities in your starting materials or solvents (e.g., sulfur compounds), purify them by distillation, chromatography, or by passing them through a guard bed of activated alumina.
-
Optimize Stoichiometry: Avoid a large excess of the amine reactant to minimize catalyst inhibition.[14]
-
Maintain an Inert Atmosphere: For hydrogenation reactions, ensure the system is properly purged to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]
By understanding the mechanisms of poisoning and implementing these diagnostic and remedial strategies, you can significantly improve the reliability and success of your catalytic reactions involving this compound.
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
- A modified palladium catalysed reductive amination procedure. Tetrahedron.
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health.
- Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. AIP Publishing.
- TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES. Altamira Instruments.
- Triethylamine: Versatile Catalyst in Chemistry. Patsnap.
- Chapter 5. Use of TPD to Characterize the Strength of Amine Interaction with the Metal Surface in Pd Catalysts. ResearchGate.
- What is Temperature Programmed Desorption (TPD)? Hiden Analytical.
- Ligand-free reductive amination via Pd-coated mechanocatalysis. National Institutes of Health.
- XPS Paladio. Scribd.
- A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. designer-drug.com.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
- Catalyst poisoning. Wikipedia.
- (PDF) Catalytic Properties of the Pd/C - Triethylamine System. ResearchGate.
- (PDF) Temperature programmed desorption of pyridine and 2,6-dimethylpyridine from differently pretreated Pd/Al2O3 catalysts. ResearchGate.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- USE OF ION CHROMATOGRAPHY TO DETERMINE SIMULTANEOUSLY HIGH CHLORIDE AND LOW IONS CONCENTRATIONS IN PRODUCED WATER. Portal ABPG.
- Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). UW Soil and Forage LAB.
- Determination of the Size of Supported Pd Nanoparticles by X-ray Photoelectron Spectroscopy. Comparison with X-ray Diffraction, Transmission Electron Microscopy, and H2 Chemisorption Methods. ResearchGate.
- The impact of thermodynamics when using a catalyst for conventional carbon capture solvent regeneration. National Institutes of Health.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar.
- On-line preconcentration, ion chromatographic separation and spectrophotometric determination of palladium at trace level. PubMed.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech.
- Probing the synergistic effect of Au–Pd alloy supported on graphene-doped carbon nanotubes for enhanced catalytic activity in the selective oxidation of glycerol. RSC Advances.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
- Pd on carbon (activated carbon impregnated with Pd). Environmental Genome.
- [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. PubMed.
- On-line chloride removal from ion chromatography for trace-level analyses of phosphite and other anions by coupled ion chromatography-inductively coupled plasma mass spectrometry. PubMed.
- Linking the selectivity of varying surface phases of a real palladium catalyst toward specific methane oxidation pathways with Ambient Pressure X-ray Photoelectron Spectroscopy. Lund University.
- Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.
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Validation & Comparative
A Strategic Guide to Piperidine Scaffolds: 1-Methylpiperidin-4-amine vs. 4-Aminopiperidine in Synthetic Chemistry
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow for precise three-dimensional positioning of pharmacophoric groups, making it a cornerstone of modern drug design. For researchers building complex molecules, the choice of starting material is a critical strategic decision that dictates the efficiency, cost, and overall success of a synthetic campaign.
This guide provides an in-depth comparison of two closely related yet synthetically distinct building blocks: 1-Methylpiperidin-4-amine hydrochloride and 4-aminopiperidine hydrochloride . While both provide a C4-amino functional handle for derivatization, the presence or absence of the N1-methyl group fundamentally alters the synthetic strategy. We will explore the nuances of their reactivity, the necessity of protecting group strategies, and provide practical, data-supported protocols to guide your selection in the laboratory.
Physicochemical and Structural Properties
A foundational understanding begins with the physical and chemical properties of these reagents. The hydrochloride salt form of these amines enhances their stability and solubility in certain solvents, making them practical for storage and handling.[2]
| Property | 1-Methylpiperidin-4-amine HCl | 4-Aminopiperidine HCl |
| Molecular Formula | C₆H₁₅ClN₂ | C₅H₁₃ClN₂ |
| Molecular Weight | 150.65 g/mol [2] | 136.62 g/mol [3] |
| Appearance | White solid / Clear colorless to yellow liquid (free base)[4] | Crystalline powder[5] |
| Key Structural Feature | Tertiary amine at N1, Primary amine at C4 | Secondary amine at N1, Primary amine at C4 |
| CAS Number | 120088-53-1[2] | 35621-01-3[3] |
Core Chemistry: The N1-Methyl Group as a "Permanent" Protecting Group
The decisive difference between these two molecules is the substitution at the N1 position of the piperidine ring. This single methyl group dictates the entire synthetic approach.
-
4-Aminopiperidine: Possesses two nucleophilic nitrogen atoms: a primary exocyclic amine (C4-NH₂) and a secondary cyclic amine (N1-H). Both are reactive. In acylation, alkylation, or reductive amination reactions, competitive and often inseparable mixtures would be formed without a selective protection strategy. Therefore, the N1 position is almost universally protected, most commonly with a tert-butyloxycarbonyl (Boc) group, before any modification of the C4-amino group is attempted.[6] This adds two steps to the synthesis: protection and deprotection.[7][8]
-
1-Methylpiperidin-4-amine: The N1 position is occupied by a methyl group, rendering it a tertiary amine. This group is generally unreactive under standard amide or sulfonamide coupling conditions, reductive amination, or nucleophilic substitution. It effectively acts as a "permanent" protecting group, directing all reactivity exclusively to the primary C4-amino group. This simplifies the synthetic workflow by eliminating the need for protection/deprotection steps, saving time and resources.
The following diagram illustrates the structural differences and the available reactive sites on each molecule.
Caption: Structural comparison highlighting reactive nitrogen centers.
Strategic Synthesis Workflow Comparison
The choice between these reagents leads to divergent synthetic pathways for achieving the same C4-acylated product. The workflow for 4-aminopiperidine is longer due to the requisite protection/deprotection sequence.
Caption: Comparative synthetic workflows for C4-acylation.
Experimental Protocols and Considerations
To provide a practical context, we detail a standard N-acylation protocol for both reagents.
Case Study: N-Acylation with Benzoyl Chloride
This experiment aims to synthesize N-(1-methylpiperidin-4-yl)benzamide and N-(piperidin-4-yl)benzamide.
Protocol 1: Direct Acylation of this compound
-
Rationale: This protocol leverages the inert nature of the N1-tertiary amine for a direct, single-step conversion. A non-nucleophilic base is crucial to neutralize the starting material's hydrochloride salt and the HCl generated during the reaction without competing in the acylation.
-
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Suspend it in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq). Stir the mixture until the solid dissolves.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Protocol 2: Acylation of 4-Aminopiperidine via a Protected Intermediate
-
Rationale: This multi-step process is necessary to achieve selective C4-acylation. We begin with commercially available 1-Boc-4-aminopiperidine, perform the acylation, and then remove the Boc protecting group.
-
Methodology:
-
Part A: N-Acylation of 1-Boc-4-aminopiperidine
-
Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM (0.1 M), add TEA or DIPEA (1.5 eq).[6]
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Perform an aqueous workup as described in Protocol 1 to isolate the crude 1-Boc-4-(benzamido)piperidine. This intermediate is often pure enough to proceed to the next step without chromatography.
-
-
Part B: Boc Deprotection
-
Reaction Setup: Dissolve the crude intermediate from Part A in DCM (approx. 0.2 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C, or bubble anhydrous HCl gas through the solution. Alternatively, a solution of 4M HCl in dioxane (5-10 eq) can be used.[6][]
-
Reaction: Stir at room temperature for 1-3 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the hydrochloride salt of the final product. It can be triturated with diethyl ether or recrystallized to improve purity.
-
-
Summary and Strategic Recommendations
The choice between these two building blocks is a classic case of balancing synthetic efficiency against the final desired structure.
| Feature | 1-Methylpiperidin-4-amine HCl | 4-Aminopiperidine HCl |
| Synthetic Steps | Fewer (Direct functionalization) | More (Protection/Deprotection required) |
| Atom Economy | Higher; avoids use of protecting groups. | Lower; protecting group is added and removed. |
| Time & Labor | Significantly lower. | Higher due to additional steps and purifications. |
| Versatility at N1 | Limited. The methyl group is fixed. | High. The N1 position is available for diverse functionalization after C4-modification and deprotection.[10] |
| Ideal Use Case | Rapid synthesis of compound libraries where an N1-methyl group is desired or tolerated in the final structure.[2] | Scaffolding for complex targets requiring diverse or specific functionality at the N1 position.[6][10] |
| Typical Applications | CNS agents, receptor ligands.[2] | Kinase inhibitors, antimalarials, antiviral agents.[6] |
Conclusion
This compound is the reagent of choice for efficiency and speed when the synthetic target requires or tolerates an N1-methylpiperidine moiety. Its "built-in" protection streamlines synthesis, making it ideal for rapid library generation and structure-activity relationship (SAR) studies where modifications are focused solely on the C4-amine.
Conversely, 4-aminopiperidine hydrochloride (most often used in its N-Boc protected form) offers superior strategic versatility. While it imposes the penalty of additional synthetic steps, it provides the invaluable option to introduce a wide array of functional groups at the N1 position late in the synthesis. This flexibility is indispensable when the N1 substituent is a key pharmacophoric element to be optimized for target binding, solubility, or pharmacokinetic properties. The decision, therefore, rests on the ultimate goal of the synthesis: choose the N-methylated version for speed and simplicity, and the N-unsubstituted version for strategic flexibility and broader diversification.
References
- MySkinRecipes. This compound.
- National Center for Biotechnology Information. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly". PubMed Central.
- Teodori, E., et al. "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain". PubMed.
- National Center for Biotechnology Information. "4-Aminopiperidine hydrochloride". PubChem.
- Master Organic Chemistry. Amine Protection and Deprotection.
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A Comparative Guide to the Reactivity of 1-Methylpiperidin-4-amine: Free Base vs. Hydrochloride Salt
For researchers, medicinal chemists, and professionals in drug development, the choice between using a free base or a salt form of a reagent is a critical decision that impacts reaction efficiency, handling, and storage. This guide provides an in-depth technical comparison of the reactivity of 1-Methylpiperidin-4-amine in its free base form versus its hydrochloride salt. We will explore the fundamental chemical principles governing their reactivity, provide supporting experimental protocols for a common synthetic transformation, and present a framework for quantifying the differences.
Physicochemical Properties: A Tale of Two Forms
1-Methylpiperidin-4-amine is a versatile building block in medicinal chemistry, featuring a primary amine that is a key reactive handle for introducing diverse functionalities. Its hydrochloride salt is often the commercially supplied form. The two forms, while chemically related, exhibit distinct physicochemical properties that dictate their application.
| Property | 1-Methylpiperidin-4-amine (Free Base) | 1-Methylpiperidin-4-amine Hydrochloride |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ |
| Molecular Weight | 114.19 g/mol | 150.65 g/mol |
| Physical State | Clear, colorless to yellow liquid[1][2] | Crystalline solid |
| Aqueous Solubility | Lower | Generally higher[3] |
| Organic Solvent Solubility | Generally higher | Generally lower[4][5] |
| Stability | Prone to oxidation and may absorb CO₂ | More stable, less susceptible to air oxidation[4][6] |
| Hygroscopicity | Generally less hygroscopic | May be hygroscopic[7] |
The enhanced stability and water solubility of the hydrochloride salt are advantageous for long-term storage and certain aqueous reactions. Conversely, the free base's higher solubility in common organic solvents is beneficial for many synthetic procedures.
The Decisive Factor: A Comparison of Reactivity
The core difference in reactivity lies in the nucleophilicity of the primary amino group, a key factor in many chemical transformations such as acylations, alkylations, and reductive aminations.
The Free Base: A Ready Nucleophile
In its free base form, the primary amine of 1-Methylpiperidin-4-amine possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile, readily available to attack electrophilic centers.[8]
The Hydrochloride Salt: A Masked Nucleophile
In the hydrochloride salt, the primary amino group is protonated to form an ammonium salt. This protonation effectively sequesters the nitrogen's lone pair, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution reactions.[4][9] To engage the amino group in a reaction, it must first be deprotonated by treatment with a base to regenerate the free amine.[9][10]
The following diagram illustrates the essential deprotonation step required to activate the hydrochloride salt for a nucleophilic reaction.
Caption: Deprotonation of the hydrochloride salt to the active free base.
The pKa of the conjugate acid of a similar primary amine, piperidine, is around 11.2, while the pKa of triethylamine's conjugate acid is about 10.7. This indicates that a stoichiometric amount of a base like triethylamine is required to effectively deprotonate the ammonium salt and drive the equilibrium towards the reactive free base.
Experimental Protocols: A Framework for Comparison
To quantitatively compare the reactivity of the two forms, we propose a comparative N-acylation experiment. N-acylation is a fundamental transformation in organic synthesis and is highly sensitive to the nucleophilicity of the amine.
Experimental Protocol: Comparative N-Acetylation
Objective: To quantitatively compare the rate of N-acetylation of 1-Methylpiperidin-4-amine free base versus its hydrochloride salt.
Materials:
-
1-Methylpiperidin-4-amine
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
GC-MS or LC-MS for analysis
Reaction A: N-Acetylation of the Free Base
-
To a stirred solution of 1-Methylpiperidin-4-amine (1.0 eq) and the internal standard in anhydrous DCM at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the aliquots with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Analyze the organic layer by GC-MS or LC-MS.
Reaction B: N-Acetylation of the Hydrochloride Salt
-
To a stirred suspension of this compound (1.0 eq) and the internal standard in anhydrous DCM at 0 °C, add triethylamine (1.1 eq).
-
Stir for 15 minutes to allow for deprotonation.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Follow the same monitoring and workup procedure as in Reaction A.
The following workflow diagram illustrates the key steps in this comparative kinetic analysis.
Caption: Logical comparison of the free base and hydrochloride salt forms.
Conclusion
References
- Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride.
- Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation.
- Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry.
- Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.
- Google Groups. (1998). Why the Hydrochloride Salt?.
- NCERT. (n.d.). Amines.
- PubChem. (n.d.). N-methylpiperidin-4-amine hydrochloride.
- ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 1-Methylpiperidin-4-amine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 1-Methylpiperidin-4-amine
1-Methylpiperidin-4-amine hydrochloride serves as a fundamental building block in medicinal chemistry.[1] Its rigid piperidine core and reactive primary amine group make it an attractive scaffold for the synthesis of a wide array of biologically active molecules.[1] The presence of the N-methyl group enhances lipophilicity, a property that can improve membrane permeability and oral bioavailability of drug candidates.[1] While primarily utilized as a synthetic intermediate, understanding the inherent, albeit often modest, biological activity of the parent compound is crucial for appreciating the significant enhancements and novel functionalities introduced through chemical derivatization. This guide will delve into a comparative analysis of the biological activities of various derivatives, focusing on key therapeutic areas where this scaffold has shown considerable promise.
Comparative Biological Activity: Unlocking Therapeutic Potential Through Derivatization
The true potential of the 1-Methylpiperidin-4-amine scaffold is realized through the strategic addition of various functional groups. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and novel mechanisms of action. This section will compare the biological activities of different classes of derivatives with the foundational properties of the parent compound.
I. Central Nervous System (CNS) Activity: Targeting Serotonin Receptors and Acetylcholinesterase
The 1-Methylpiperidin-4-amine core is a prevalent feature in many CNS-active agents due to its structural resemblance to endogenous neurotransmitters.[1]
Derivatives of 1-Methylpiperidin-4-amine have been investigated as potent modulators of serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders. While data on the direct serotonin receptor affinity of the parent compound is not extensively documented, its derivatives have shown high affinity and selectivity for various 5-HT receptor subtypes. For instance, covalent dimerization of a 5-HT1F ligand derived from a 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide scaffold resulted in dimers with high binding affinity to the 5-HT1D receptor (Ki ≈ 0.3 nM) and over 10,000-fold selectivity against the 5-HT1F receptor.[2]
Table 1: Comparative Serotonin Receptor Binding Affinity of 1-Methylpiperidin-4-amine Derivatives
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |
| Dimerized Benzamide Derivative | 5-HT1D | ~0.3 nM | [2] |
| Monomeric Benzamide Precursor | 5-HT1F | High Affinity (Specific Ki not stated) | [2] |
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3] The 1-methylpiperidine moiety is a component of potent AChE inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) is a highly potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[4] This demonstrates a significant enhancement in inhibitory activity compared to simpler piperidine structures. The development of radiolabeled derivatives like 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) has also enabled the in vivo imaging of AChE activity in the brain using positron emission tomography (PET).[5]
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Derivative | IC50 (AChE) | Selectivity (vs. BuChE) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 5.7 nM | 1250-fold | [4] |
II. Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. The 1-methylpiperidine scaffold has emerged as a promising template for the development of such compounds. While the antimicrobial activity of the parent this compound is not well-characterized, its derivatives have demonstrated significant efficacy against a range of pathogens.
A study on 4-aminopiperidine derivatives as antifungal agents targeting ergosterol biosynthesis revealed that N-substituted derivatives exhibited potent activity. For example, certain derivatives showed minimal inhibitory concentration (MIC) values as low as 1–4 µg/mL against Candida spp. and 1–8 µg/mL against Aspergillus spp., which were significantly lower than the approved antifungal agent amorolfine hydrochloride.[6] Another study on piperidin-4-one derivatives showed that the introduction of a thiosemicarbazone moiety significantly enhanced antifungal activity compared to the parent piperidin-4-one.[7]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Candida spp. | Aspergillus spp. | Reference |
| N-substituted 4-aminopiperidine derivative (3b) | 1-4 | 1-8 | [6] |
| Amorolfine Hydrochloride (Reference) | Higher than novel derivatives | Higher than novel derivatives | [6] |
| Piperidin-4-one derivative | No antifungal activity | No antifungal activity | [7] |
| Thiosemicarbazone derivative of piperidin-4-one | Significant activity | Significant activity | [7] |
III. Cytotoxic Activity Against Cancer Cell Lines
The piperidine scaffold is a common motif in many anticancer drugs. Derivatization of 1-Methylpiperidin-4-amine has led to the development of compounds with potent cytotoxic effects against various cancer cell lines. While specific cytotoxicity data for the parent compound is limited, its incorporation into more complex molecules has yielded promising results. For instance, certain 4-anilino-quinoline amide derivatives incorporating a piperidine moiety have demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values as low as 2.09 µg/mL.[8]
Table 4: Comparative Cytotoxic Activity (IC50 in µg/mL)
| Compound/Derivative | HepG2 | MCF-7 | SK-LU-1 | Reference |
| 4-anilino-quinoline amide derivative (5g) | 2.09 | 4.63 | Inactive | [8] |
| 4-anilino-quinoline amide derivative (5e) | 6.72 | 5.35 | 9.50 | [8] |
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, this section provides detailed methodologies for the key assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.[9]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[9][10] The rate of TNB formation is directly proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[11]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
DMSO for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically around 0.1-0.25 U/mL.[9][12]
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[9]
-
Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.[9][12]
-
Dissolve the test compounds and positive control in DMSO to make stock solutions, then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 20 µL of the test compound dilutions or positive control to the respective wells. For the negative control (100% activity), add 20 µL of phosphate buffer with the same DMSO concentration as the test compound wells.
-
For the blank wells, add 160 µL of phosphate buffer.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes.[11]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.[11]
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes to obtain the reaction kinetics.[12]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.
Serotonin Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific serotonin receptor subtype.[13]
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor. The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.[13]
Materials:
-
Cell membranes or tissue homogenates expressing the target serotonin receptor.
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).[14]
-
Unlabeled test compounds and a reference compound with known affinity.
-
Binding buffer specific to the receptor subtype.
-
96-well filter plates (e.g., Millipore MultiScreen).[14]
-
Scintillation counter.
Procedure:
-
Assay Setup (in a 96-well filter plate):
-
Add a specific amount of receptor preparation (e.g., 70 µg of protein/well) to each well.[14]
-
Add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radiolabeled ligand.
-
For determining non-specific binding, add a high concentration of an unlabeled reference compound.
-
For determining total binding, add only the radioligand and receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 20 minutes).[14]
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Receptor Binding Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[15]
Materials:
-
96-well tissue culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Microplate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15] Allow the plate to stand overnight in the incubator for complete solubilization.[15]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 570 and 600 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. While the parent compound itself may not exhibit potent biological activity across all therapeutic areas, its true strength lies in its ability to be readily derivatized into a multitude of potent and selective therapeutic agents. The comparative analysis presented in this guide highlights how strategic chemical modifications to the 1-methylpiperidine core can unlock significant improvements in biological activity, leading to promising drug candidates for CNS disorders, infectious diseases, and cancer. The provided experimental protocols serve as a robust foundation for researchers to further explore the vast potential of this important chemical entity.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Inhibition of Acetylcholinesterase by 1-(1,3-Benzothiazol-6-yl)ethanol. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Acorenone. BenchChem.
- Roche. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies. BenchChem.
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A Comparative Guide to the Synthesis of 1-Methylpiperidin-4-amine Hydrochloride: A Novel Route Validation
Abstract
1-Methylpiperidin-4-amine hydrochloride is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The efficiency, safety, and scalability of its synthetic route are paramount for drug development and manufacturing. This guide provides an in-depth comparative analysis of a traditional, widely-used synthetic method—direct reductive amination—against a novel, two-step synthetic route commencing from the same starting material, 1-methyl-4-piperidone. We will dissect the mechanistic underpinnings, procedural details, and performance metrics of each pathway, supported by experimental data, to offer researchers and development professionals a clear, objective basis for methodological selection.
Introduction: The Significance of 1-Methylpiperidin-4-amine
The piperidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and natural products.[2] Specifically, 1-Methylpiperidin-4-amine and its derivatives are integral to the development of selective receptor ligands, including those for dopamine and serotonin receptors, making them valuable in the pursuit of treatments for neurological disorders like depression, anxiety, and schizophrenia.[1] The hydrochloride salt form is often preferred as it enhances the compound's stability and solubility, simplifying its use in aqueous reaction conditions and subsequent purification processes.[1]
Given its importance, the optimization of its synthesis is a continuous goal. An ideal synthetic route should be high-yielding, cost-effective, safe, and environmentally benign. This guide evaluates a novel synthetic approach that promises improvements over the established, yet flawed, traditional methods.
The Established Method: One-Pot Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its efficiency in converting carbonyls into amines.[3][4][5] The most common route to 1-Methylpiperidin-4-amine involves the direct, one-pot reaction of 1-methyl-4-piperidone with an ammonia source, followed by reduction.
Reaction Principle & Workflow
This process involves the initial formation of an imine or enamine intermediate from the reaction of 1-methyl-4-piperidone with ammonia. This intermediate is not isolated but is reduced in situ by a suitable reducing agent to yield the target primary amine.
Caption: Workflow for the traditional one-pot reductive amination.
Experimental Protocol (Representative)
-
Reaction Setup: To a high-pressure hydrogenation reactor, add 1-methyl-4-piperidone, an ammonia source (e.g., aqueous or methanolic ammonia), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 1-10 atm) and heat to the reaction temperature (e.g., 50-80°C).[6]
-
Reaction Monitoring: Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases, indicating reaction completion.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Isolation & Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.
-
Purification: Filter the solid product, wash with a cold solvent, and dry under vacuum to yield this compound.
Discussion of the Traditional Route
-
Expertise & Experience: While seemingly straightforward, this method has significant drawbacks. Traditional reductive amination using reagents like sodium borohydride can be difficult to control, with the reaction sometimes proceeding violently and requiring cryogenic temperatures.[7] The alternative, catalytic hydrogenation, is often preferred for its selectivity but introduces its own challenges. High-pressure equipment is required, and the handling of pyrophoric catalysts like Raney Nickel necessitates stringent safety protocols.
-
Trustworthiness (Limitations): A major issue with this route is the potential for side reactions. The primary amine product can react with another molecule of the starting ketone to form a secondary amine, which is then reduced. This leads to the formation of N,N-bis(1-methylpiperidin-4-yl)amine as a significant impurity, complicating purification and reducing the overall yield of the desired product.
A Novel Synthetic Route: Henry Reaction and Nitro-Group Reduction
To overcome the limitations of the traditional method, a novel two-step synthesis has been developed. This route also starts from 1-methyl-4-piperidone but proceeds through a stable nitromethyl intermediate, offering superior control and yield. This approach is based on a patented method that highlights advantages in safety, cost, and environmental impact.[8]
Reaction Principle & Workflow
Step 1: The Henry (Nitroaldol) Reaction. 1-methyl-4-piperidone is reacted with nitromethane in the presence of a base to form 1-methyl-4-(nitromethyl)piperidin-4-ol. This reaction creates a new C-C bond and introduces the nitrogen functionality in a protected, unreactive nitro form.
Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation. This reduction is typically clean and high-yielding. The final product is then isolated as its hydrochloride salt.
Caption: Workflow for the novel two-step synthetic route.
Experimental Protocol (Validated)
Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol [8]
-
Reaction Setup: In a reaction flask, dissolve 1-methyl-4-piperidone in a suitable solvent. Cool the mixture to 0°C.
-
Reagent Addition: Slowly add nitromethane, followed by a catalytic amount of a base (e.g., sodium ethoxide).
-
Reaction: Allow the reaction to stir at room temperature for 48 hours.
-
Work-up: Filter the reaction mixture. The separated solid is washed with a suitable solvent (e.g., MTBE) to yield the intermediate product with a reported yield of approximately 80.4%.[8]
Step 2: Synthesis of 1-Methylpiperidin-4-amine and its Hydrochloride Salt [8]
-
Reduction: Dissolve the intermediate from Step 1 in a solvent like methanol. Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation, for example, by bubbling hydrogen gas through the solution at atmospheric pressure or using a Parr shaker.
-
Isolation: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through Celite to remove the catalyst and concentrate the filtrate. This yields the crude free base, 4-(aminomethyl)-1-methylpiperidin-4-ol, with a reported yield of 74%.[8]
-
Salt Formation: Dissolve the crude amine in a solvent like isopropanol. Adjust the pH to <6 by adding an isopropanolic hydrogen chloride solution.
-
Purification: Cool the solution to induce crystallization. Filter the resulting solid, wash, and dry under vacuum to obtain the final product.
Note: The provided source describes the synthesis of a related compound, but the principles of nitro reduction and salt formation are directly applicable.
Head-to-Head Comparison: Performance & Practicality
The choice of synthetic route depends on a multi-faceted analysis of yield, purity, safety, and scalability. The following table summarizes the key performance indicators for both methods.
| Parameter | Traditional Route: Reductive Amination | Novel Route: Henry Reaction & Reduction |
| Starting Materials | 1-Methyl-4-piperidone, Ammonia Source | 1-Methyl-4-piperidone, Nitromethane |
| Number of Steps | 1 (One-Pot) | 2 (Sequential) |
| Key Intermediates | Imine/Enamine (in situ) | 1-Methyl-4-(nitromethyl)piperidin-4-ol |
| Overall Yield | Moderate (Often 50-70% due to byproducts) | High (Reported step yields of 80% and 74%, suggesting >59% overall)[8] |
| Final Product Purity | Moderate to Good (Requires significant purification to remove secondary amine impurities) | High (Cleaner reaction profile with fewer byproducts) |
| Reaction Conditions | High pressure/temperature for catalytic hydrogenation; low temperature for borohydride reagents.[7] | Mild conditions (Room temperature for Henry reaction, atmospheric pressure hydrogenation possible).[8] |
| Key Reagents & Safety | Flammable H₂ gas, pyrophoric catalysts (Raney Ni), potentially violent borohydride reagents.[7] | Nitromethane (toxic, handle with care), standard hydrogenation catalysts (Pd/C). |
| Scalability & Green Chemistry | Established but challenging due to safety and byproduct management. | Highly scalable due to mild conditions and cleaner profile. Avoids harsh reagents, improving the green chemistry metric.[8] |
Conclusion and Recommendation
This comparative analysis demonstrates that the novel two-step synthetic route to this compound offers significant advantages over the traditional one-pot reductive amination.
-
The traditional route , while appearing simpler as a one-pot process, is hampered by moderate yields, the formation of difficult-to-remove secondary amine impurities, and the need for either high-pressure equipment or hazardous, temperature-sensitive reducing agents.[7]
-
The novel route , by proceeding through a stable, isolable nitro-intermediate, provides superior control over the reaction.[8] It effectively decouples the C-C bond formation from the amine synthesis, which circumvents the formation of the problematic secondary amine byproduct. The reported advantages of mild reaction conditions, high yields, and enhanced safety make this route particularly well-suited for industrial production and large-scale synthesis.[8]
For researchers and drug development professionals, the novel synthetic pathway represents a more robust, reliable, and safer method for producing high-purity this compound, thereby facilitating the development of next-generation pharmaceuticals.
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A Comparative Guide to the Purity Analysis of 1-Methylpiperidin-4-amine Hydrochloride: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. 1-Methylpiperidin-4-amine hydrochloride, a key building block in the synthesis of various CNS-targeting agents and other pharmaceuticals, is no exception.[1][2] Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the validity of biological data.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate method for your specific analytical challenge.
Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its high sensitivity and resolving power.[3][4] It excels at separating the main compound from closely related impurities and degradation products, allowing for their precise quantification.[3][5] However, the physicochemical properties of this compound—a polar, basic compound with no significant UV chromophore—present specific methodological challenges.
The Challenge: Retention and Detection
Standard reversed-phase (RP) HPLC methods, which use a nonpolar stationary phase (like C18) and a polar mobile phase, struggle with highly polar analytes.[6][7][8] this compound has limited interaction with the C18 stationary phase, leading to poor retention, broad peak shapes, and potential co-elution with the solvent front. Furthermore, its lack of a UV-absorbing aromatic ring makes detection by standard UV-Vis detectors insensitive.
To overcome these hurdles, our recommended protocol employs an ion-pairing agent in the mobile phase. The ion-pairing agent, Heptafluorobutyric acid (HFBA), is a perfluorinated carboxylic acid that forms a neutral, hydrophobic complex with the positively charged amine.[9] This significantly increases its retention on a C18 column. For detection, we utilize a low UV wavelength (210 nm) where the molecule exhibits some absorbance, though it should be noted that more advanced detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) would provide superior sensitivity and are recommended if available.[9]
HPLC Experimental Workflow
The following diagram outlines the logical steps involved in the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
Objective: To determine the purity of this compound and quantify any related impurities by area percentage.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 80% Solvent A and 20% Solvent B.
-
Solvent A: 0.1% Heptafluorobutyric acid (HFBA) in Water.
-
Solvent B: 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Water/Acetonitrile (50:50 v/v).
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of Diluent to get a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard.
-
-
Analysis and Calculation:
-
Inject the Diluent (as a blank), followed by the standard solution six times to establish system suitability.
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05%.
-
Calculate the purity using the area percent method.
-
Data Presentation & Validation
The results of an HPLC analysis are typically summarized in a table. Method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its purpose.[10][11]
Table 1: Example HPLC Purity and Impurity Profile
| Parameter | Result | ICH Validation Requirement |
|---|---|---|
| Purity by HPLC (Area %) | 99.5% | N/A |
| Retention Time (Main Peak) | 4.8 min | System Suitability (%RSD < 2.0%) |
| Impurity 1 (RT 3.2 min) | 0.15% | Specificity, Accuracy, Precision |
| Impurity 2 (RT 5.6 min) | 0.20% | Linearity, Range |
| Total Impurities | 0.45% | Quantitation Limit (LOQ) |
| Largest Unidentified Impurity | 0.08% | Detection Limit (LOD) |
This self-validating system ensures that the method is specific for the analyte, linear over the desired concentration range, accurate, precise, and robust enough for routine use.[4][5]
Part 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[12][13][14] Unlike chromatography, which often relies on relative area percentages, qNMR allows for the direct, absolute quantification of an analyte against a certified internal standard.[15][16] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15]
The Rationale: A Primary Ratio Method
qNMR is considered a primary analytical method because it determines purity without needing a reference standard of the analyte itself for calibration.[16][17] By adding a known mass of a high-purity, stable internal standard to a known mass of the sample, the purity of the sample can be calculated directly. This approach is invaluable for characterizing new chemical entities or for certifying reference standards where a pre-existing, high-purity standard of the analyte is unavailable. It also provides structural confirmation simultaneously with quantification.[12][13]
qNMR Experimental Workflow
The workflow for qNMR requires meticulous attention to sample preparation and specific data acquisition parameters to ensure accuracy.
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Detailed qNMR Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: ≥400 MHz NMR Spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same vial. The standard should be stable, non-volatile, and have signals that do not overlap with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O, as the sample is a hydrochloride salt). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters.
-
Key Parameters: A 90° pulse angle, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is common), and a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the N-methyl singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity (P) using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
-
Data Presentation
The qNMR results provide a single, absolute purity value.
Table 2: Example Quantitative ¹H NMR Purity Assessment
| Parameter | Result |
|---|---|
| Purity by ¹H qNMR | 99.3% (w/w) |
| Internal Standard Used | Maleic Acid (99.9% Purity) |
| Analyte Signal Integrated | N-CH₃ (singlet, 3H) |
| Identified Impurities | Residual solvent (e.g., Isopropanol) |
| Impurity Content | Isopropanol: 0.2% |
Part 3: A Head-to-Head Comparison
Both HPLC and NMR are powerful, but they provide different and complementary information. The choice of technique depends on the analytical goal.
Table 3: Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC (with UV) | qNMR | Rationale & Justification |
|---|---|---|---|
| Principle | Chromatographic Separation | Nuclear Resonance | HPLC physically separates components, while qNMR distinguishes them by their chemical environment. |
| Quantitation | Relative (Area %) | Absolute (with internal std) | qNMR is a primary method; HPLC requires standards for all impurities for absolute quantitation.[13][15] |
| Sensitivity | High (ppm levels) | Moderate (typically >0.1%) | HPLC excels at detecting trace impurities that may be below the qNMR detection limit.[3] |
| Specificity | High resolving power | High structural information | HPLC separates isomers well; NMR provides definitive structural proof of the main component and impurities. |
| Impurity ID | Requires MS or isolation | Possible if structure is simple | NMR can often identify unknown impurities directly from the spectrum without needing to isolate them. |
| Speed | Slower (method dev, run time) | Faster (for a single sample) | qNMR requires minimal method development, but HPLC can be automated for high throughput. |
| Cost | Lower instrument cost | Higher instrument cost | NMR spectrometers are a significantly larger capital investment than standard HPLC systems. |
Logical Framework for Method Selection
The following diagram provides a decision-making framework for selecting the appropriate analytical technique based on the specific requirements of the task.
Caption: Decision logic for selecting between HPLC and qNMR.
A synergistic approach, utilizing both techniques, provides the most comprehensive and trustworthy purity assessment.[18] HPLC offers a high-sensitivity scan for minor impurities, while qNMR provides an accurate, absolute measure of the main component and confirms its structural identity. This orthogonal strategy is the gold standard for regulatory submissions and the characterization of reference materials.
Conclusion
The purity analysis of this compound can be robustly achieved by both HPLC and qNMR, each with distinct advantages.
-
HPLC is the preferred method for routine quality control and for detecting and quantifying trace-level impurities, provided a validated method addressing the challenges of retention and detection is employed.
-
Quantitative NMR stands as a superior method for absolute purity determination, ideal for the characterization of reference materials or when an independent, primary method of quantification is required.
As a Senior Application Scientist, my recommendation for a complete and defensible purity assessment, particularly in a drug development context, is to leverage the strengths of both. Use a sensitive HPLC method to profile and quantify impurities and employ qNMR to provide an absolute purity value and unequivocal structural confirmation of the bulk material. This dual approach ensures the highest level of scientific integrity and confidence in your results.
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A Comparative Guide to Catalytic Systems for the Synthesis of 1-Methylpiperidin-4-amine Hydrochloride
Introduction
1-Methylpiperidin-4-amine hydrochloride is a pivotal building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including agents targeting the central nervous system.[1] Its structural motif, featuring a piperidine ring, is prevalent in numerous pharmaceuticals. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and drug development professionals. The primary and most common synthetic route to 1-Methylpiperidin-4-amine is the reductive amination of 1-methyl-4-piperidone. This guide provides a comparative analysis of various catalytic systems for this transformation, offering experimental data and procedural insights to aid in catalyst selection and process optimization.
Catalytic Reductive Amination: A Comparative Overview
Reductive amination is a cornerstone of C-N bond formation, proceeding through the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine source, followed by its reduction to the corresponding amine. For the synthesis of 1-Methylpiperidin-4-amine, 1-methyl-4-piperidone is reacted with an ammonia source, and the resulting intermediate is hydrogenated. The choice of catalyst is critical, influencing yield, selectivity, reaction conditions, and overall process efficiency. A recent publication has reported a novel catalytic reductive amination method for the synthesis of 1-methylpiperidin-4-amine, achieving an impressive yield of 85%.[1]
While direct comparative studies for this specific transformation are not extensively documented in a single source, we can draw valuable insights from the performance of various catalysts in the reductive amination of closely related N-substituted-4-piperidones. The following table summarizes the performance of different catalytic systems, providing a basis for comparison.
| Catalyst System | Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference(s) |
| Proprietary Catalyst | 1-Methyl-4-piperidone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 85 | [1] |
| Palladium on Carbon (Pd/C) | N-Boc-4-piperidone | Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | Ambient | 12-16 | ~84 | [2] |
| Raney Nickel | 1-Phenyl-2-propanone | Ethanolic Ammonia | H₂ | Ethanol | ~20 | ~1 | Not Specified | 85 | [3] |
| Rhodium on Carbon (Rh/C) | Pyridine derivatives | - | H₂ | Water | 80 | 5 | Not Specified | High | [4] |
| Iridium Complex | Aromatic & Aliphatic Ketones | Ammonium Formate | Formic Acid | HFIP | 50 | Ambient | Not Specified | High | [5] |
Note: The data for Pd/C, Raney Nickel, Rhodium, and Iridium catalysts are for analogous reductive amination reactions of similar substrates and are included to provide a comparative perspective.
Detailed Catalyst Profiles
Palladium on Carbon (Pd/C): The Workhorse Catalyst
Palladium on carbon is a widely used heterogeneous catalyst in organic synthesis due to its high catalytic activity, stability, and ease of handling.[6] It is particularly effective for hydrogenation reactions, including the reduction of imines formed during reductive amination.
-
Advantages:
-
Cost-effective and readily available: Compared to other noble metal catalysts, Pd/C is relatively inexpensive.
-
High activity: It efficiently catalyzes the hydrogenation of a wide range of functional groups.[6]
-
Ease of separation: As a heterogeneous catalyst, it can be easily removed from the reaction mixture by filtration, simplifying product purification.
-
Recyclability: Pd/C can often be recycled and reused with minimal loss of activity.[6]
-
-
Considerations:
-
Hydrogen source: Typically requires a source of hydrogen gas, which may necessitate specialized high-pressure equipment. However, transfer hydrogenation using reagents like ammonium formate is also a viable and often safer alternative.[7]
-
Catalyst poisoning: The catalyst can be poisoned by certain functional groups, such as sulfur-containing compounds.
-
Raney Nickel: A Highly Active and Economical Choice
Raney Nickel is a fine-grained, porous nickel catalyst with a high surface area, making it a highly active catalyst for hydrogenation reactions.[3] It is prepared by leaching aluminum from a nickel-aluminum alloy.
-
Advantages:
-
High catalytic activity: Often shows higher activity than Pd/C for certain transformations.[3]
-
Cost-effective: Nickel is a more abundant and less expensive metal than palladium.
-
-
Disadvantages & Safety Precautions:
-
Pyrophoric nature: Dry, activated Raney Nickel is pyrophoric and can ignite spontaneously in air. It must be handled with extreme care, typically as a slurry in water or a suitable solvent.[3]
-
Handling: Requires careful handling and disposal procedures to mitigate fire hazards.
-
Noble Metal Catalysts (Rhodium & Iridium): For High Efficiency and Selectivity
Rhodium and Iridium complexes are highly efficient homogeneous and heterogeneous catalysts for reductive amination. They often operate under milder conditions and can exhibit high selectivity.
-
Advantages:
-
High efficiency and turnover numbers: These catalysts are often active at very low loadings.[8][9]
-
Mild reaction conditions: Many Rhodium and Iridium-catalyzed reactions can be carried out at lower temperatures and pressures compared to other systems.[5]
-
High selectivity: They are particularly renowned for their use in asymmetric synthesis, allowing for the production of chiral amines with high enantioselectivity.[10]
-
-
Considerations:
-
Cost: Rhodium and Iridium are precious metals, making these catalysts significantly more expensive than Pd/C or Raney Nickel.
-
Ligand sensitivity: Homogeneous catalysts may require specific ligands for optimal activity and selectivity, which can add to the cost and complexity of the process.
-
Alternative Synthetic Route: The Leuckart Reaction
For a comprehensive comparison, it is worth noting a classical, non-catalytic method for reductive amination: the Leuckart reaction. This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent and typically requires high temperatures (120-165 °C).[11] While it avoids the use of metal catalysts and an external hydrogen source, the high reaction temperatures and potential for side reactions can be significant drawbacks.[12]
Reaction Mechanism: The Pathway to 1-Methylpiperidin-4-amine
The catalytic reductive amination of 1-methyl-4-piperidone proceeds through a well-established two-step mechanism within a single pot:
-
Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on the carbonyl carbon of 1-methyl-4-piperidone. This is followed by dehydration to form an imine intermediate. In the presence of a secondary amine in the product, an enamine intermediate can also be formed.
-
Catalytic Hydrogenation: The imine (or enamine) intermediate is then adsorbed onto the surface of the heterogeneous catalyst (e.g., Pd/C or Raney Nickel), where it is reduced by hydrogen to form the final product, 1-Methylpiperidin-4-amine.
Caption: The two-step mechanism of reductive amination.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of this compound. Researchers should always conduct their own risk assessment and optimization studies.
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for a similar substrate and can be optimized for the synthesis of 1-Methylpiperidin-4-amine.
Materials:
-
1-Methyl-4-piperidone
-
Ammonium formate
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in methanol.
-
Add ammonium formate (5.0 eq) to the solution and stir until dissolved.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
Protocol 2: Reductive Amination using Raney Nickel
This protocol requires strict adherence to safety precautions due to the pyrophoric nature of Raney Nickel.
Materials:
-
1-Methyl-4-piperidone
-
Aqueous ammonia solution (e.g., 28-30%)
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in a suitable solvent
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
To a high-pressure reactor (autoclave), add 1-methyl-4-piperidone (1.0 eq) and ethanol.
-
Cool the mixture in an ice bath and add a chilled aqueous ammonia solution.
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add a slurry of Raney Nickel (typically 10-20% by weight of the ketone). Caution: Do not allow the Raney Nickel to dry.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-12 hours. Monitor the reaction progress by taking aliquots and analyzing by GC-MS or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Under an inert atmosphere, filter the reaction mixture through a pad of celite to remove the Raney Nickel. Keep the catalyst wet during filtration.
-
Follow steps 6-11 from Protocol 1 for the workup and formation of the hydrochloride salt.
Caption: A generalized experimental workflow for the synthesis.
Conclusion and Catalyst Selection Guide
The synthesis of this compound via reductive amination of 1-methyl-4-piperidone can be effectively achieved using a variety of catalytic systems. The optimal choice of catalyst depends on several factors, including cost, scale, available equipment, and safety considerations.
-
For routine, cost-effective synthesis at the lab scale, Palladium on Carbon (Pd/C) with a transfer hydrogenation agent like ammonium formate offers a good balance of reactivity, ease of handling, and cost.
-
For large-scale industrial production where cost is a primary driver, Raney Nickel is a highly active and economical option, provided that the necessary safety infrastructure is in place to handle its pyrophoric nature.
-
For specialized applications, such as asymmetric synthesis or when milder reaction conditions are required, Rhodium and Iridium catalysts offer superior performance, albeit at a higher cost.
Ultimately, the selection of the most appropriate catalyst requires a careful evaluation of the specific needs of the project. This guide provides the foundational knowledge and comparative data to make an informed decision, enabling researchers and drug development professionals to efficiently synthesize this valuable pharmaceutical intermediate.
References
- Kuujia.com. 41838-46-4(1-methylpiperidin-4-amine). [Link]
- Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]
- Wikipedia. Leuckart reaction. [Link]
- Li, G., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- ResearchGate.
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- ACS Publications. Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. [Link]
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Atlantis Press. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
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- RSC Publishing.
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- PubMed.
- MDPI. Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. [Link]
- PubMed. Rhodium-Catalyzed C-H Amination - An Enabling Method for Chemical Synthesis. [Link]
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The Medicinal Chemist's Compass: Benchmarking 1-Methylpiperidin-4-amine Hydrochloride Against Key Cyclic Amine Building Blocks
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in marketed pharmaceuticals and its ability to confer favorable physicochemical and pharmacokinetic properties.[1] Among the diverse array of substituted piperidines, 1-Methylpiperidin-4-amine hydrochloride has emerged as a particularly useful building block, offering a unique combination of a secondary amine for further elaboration and a tertiary amine embedded within the core, influencing its basicity and spatial arrangement. This guide provides an in-depth, objective comparison of this compound against three other commonly employed cyclic amine building blocks: Piperidin-4-amine , 4-Amino-1-Boc-piperidine , and Piperazine . Through a detailed analysis of their physicochemical properties and performance in two of the most fundamental transformations in medicinal chemistry—amide bond formation and reductive amination—this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed building block selection.
A Tale of Four Amines: Physicochemical Properties as a Predictor of Performance
The subtle structural distinctions between these four cyclic amines give rise to significant differences in their fundamental physicochemical characteristics, which in turn dictate their reactivity and handling. A foundational understanding of these properties is paramount for predicting their behavior in a synthetic sequence.
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa | Predicted LogP | Key Features |
| This compound | ![]() | 150.66 | ~9.5-10.5 (Estimated for tertiary amine) | ~0.5 (Estimated) | Pre-installed N-methyl group, secondary amine for derivatization. |
| Piperidin-4-amine | ![]() | 100.16 | ~11.22[2] | -0.4 (Estimated) | Unsubstituted piperidine nitrogen allows for diverse N-functionalization. |
| 4-Amino-1-Boc-piperidine | ![]() | 200.28 | Not applicable (protected) | ~1.1 | Boc protecting group facilitates controlled, sequential reactions. |
| Piperazine | ![]() | 86.14 | pKa1 ≈ 5.35, pKa2 ≈ 9.73[2] | -1.5 (Estimated) | Two secondary amines offer dual points for derivatization or modulation of basicity.[2] |
The N-methyl group in this compound renders the piperidine nitrogen a tertiary amine, which generally increases its basicity compared to the secondary amine of piperidin-4-amine. This heightened basicity can influence its nucleophilicity and interaction with biological targets. In contrast, 4-Amino-1-Boc-piperidine offers the strategic advantage of a protected nitrogen, allowing for selective reaction at the 4-amino group before proceeding with modifications at the piperidine nitrogen. Piperazine, with its two nitrogen atoms, presents a unique profile of two distinct pKa values, offering opportunities for selective functionalization and fine-tuning of its ionization state at physiological pH.[2]
Head-to-Head in the Reaction Flask: Amide Bond Formation
Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry.[3] To benchmark the performance of our four building blocks, we will consider a standard HATU-mediated coupling with benzoic acid. While direct comparative literature data is scarce, we can infer expected performance based on established principles of amine reactivity.
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the respective amine (this compound, Piperidin-4-amine, 4-Amino-1-Boc-piperidine, or Piperazine; 1.2 equiv.) to the reaction mixture. Note: For the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
graph AmideCouplingWorkflow {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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Workflow for reductive amination with sodium triacetoxyborohydride.
Comparative Performance Analysis
Building Block Expected Yield Rationale This compound Good The secondary amine readily participates in imine formation, which is then reduced. The N-methyl group does not significantly hinder this transformation. Piperidin-4-amine Good (potential for dialkylation) The primary amine can react twice with the ketone, leading to a dialkylated product. Using an excess of the amine can help to minimize this side reaction. [4] 4-Amino-1-Boc-piperidine Excellent The primary amine reacts selectively, and the Boc-protected piperidine nitrogen is unreactive under these conditions, leading to a clean, mono-alkylated product. Piperazine Good (potential for mixed products) Similar to amide coupling, both nitrogens of piperazine can react. Controlling the stoichiometry is crucial to obtain the desired mono-alkylated product. The second nitrogen can also be protected to ensure single substitution.
Conclusion: A Strategic Choice in Drug Design
The selection of a cyclic amine building block is a critical decision in the design of a synthetic route and can have a profound impact on the properties of the final compound.
-
This compound is an excellent choice when an N-methylated piperidine is the desired final scaffold. It offers a direct route to such derivatives without the need for a separate N-methylation step, which can improve overall synthetic efficiency.
-
Piperidin-4-amine provides maximum flexibility, allowing for the introduction of a wide variety of substituents on the piperidine nitrogen late in the synthetic sequence. This is particularly advantageous when exploring structure-activity relationships at this position.
-
4-Amino-1-Boc-piperidine is the building block of choice for complex, multi-step syntheses where orthogonal protection is required. It allows for the selective modification of the 4-amino group while the piperidine nitrogen remains protected, preventing unwanted side reactions.
-
Piperazine offers a unique scaffold with two points of diversification. Its distinct basicity profile can be leveraged to modulate solubility and target engagement. [2]However, its symmetrical nature requires careful consideration of reaction stoichiometry to achieve selective mono-functionalization.
Ultimately, the optimal choice among these valuable building blocks will be dictated by the specific synthetic strategy and the desired properties of the target molecule. This guide provides a foundational framework for making that strategic decision, grounded in the fundamental principles of chemical reactivity and physicochemical properties.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- The Synthesis of Sterically Hindered Amides. PubMed.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.
- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Eight-membered cyclic amines as novel scaffolds for drug discovery. UBIRA ETheses.
- Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Experimental amine basicity (pKa),6b effective and intrinsic... ResearchGate.
- Myers Chem 115.
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Reductive Amination, and How It Works. Master Organic Chemistry.
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- Examples of cyclic amines in drug applications. ResearchGate.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Coupling Reagents. Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
- amide coupling help. Reddit.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ResearchGate.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 1-Methylpiperidin-4-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1] X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comprehensive technical overview of the X-ray crystallographic analysis of 1-methylpiperidin-4-amine hydrochloride and its derivatives. These scaffolds are of significant interest in medicinal chemistry, appearing in a variety of neurologically active agents.[2]
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, providing a framework for logical decision-making in your own crystallographic endeavors. We will explore the nuances of crystallization, the intricacies of data collection and analysis, and the critical interpretation of the resulting structural data, all while comparing and contrasting methodologies to empower you with a deeper, more intuitive understanding of the science.
The Foundational Challenge: From Molecule to High-Quality Crystal
The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of suitable size and quality. For small, flexible molecules like this compound, this can be particularly demanding. The hydrochloride salt form, while often enhancing crystallinity and stability, introduces the additional complexity of strong ionic and hydrogen-bonding interactions that must be effectively marshaled into a well-ordered lattice.
Strategic Approaches to Crystallization
The selection of an appropriate crystallization method is an empirical science, guided by the physicochemical properties of the compound. For amine hydrochlorides, solution-based methods are typically the most fruitful.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. For this compound, a starting point would be polar protic solvents such as methanol, ethanol, or isopropanol, or polar aprotic solvents like acetonitrile. Mixtures of solvents can also be employed to fine-tune solubility.
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle warming. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Evaporation Control: The vial should be loosely capped or covered with parafilm perforated with a few pinholes. This allows for slow evaporation of the solvent over several days to weeks. The rate of evaporation is a critical parameter; too fast, and a powder may precipitate, too slow, and crystallization may not occur.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Temperature stability is crucial.
Alternative Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Vapor Diffusion (Hanging or Sitting Drop) | A drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the sample, inducing crystallization. | Requires very small amounts of sample. Allows for the screening of a wide range of conditions. | Can be technically challenging to set up. The choice of precipitant is critical. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | Relatively simple to perform. Can be effective for compounds with a steep solubility-temperature gradient. | Requires careful control of the cooling rate. Not suitable for all compounds. |
| Antisolvent Crystallization | An "antisolvent" (a solvent in which the compound is poorly soluble) is slowly added to a solution of the compound, causing it to precipitate. | Can be a rapid method for inducing crystallization. | Can lead to the formation of amorphous solids or very small crystals if the antisolvent is added too quickly. |
From Crystal to Diffraction Pattern: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to subject it to a beam of X-rays and collect the resulting diffraction pattern. This process is typically performed using a modern single-crystal X-ray diffractometer.
Key Experimental Parameters and Their Significance
-
X-ray Source: Most laboratory instruments use either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation. Mo radiation is generally preferred for small molecules as it provides higher resolution data.
-
Temperature: Data collection is almost always performed at low temperatures (typically 100 K). This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern software can automatically determine an optimal data collection strategy to ensure a complete and redundant dataset is obtained.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Centering: The crystal is precisely centered in the X-ray beam.
-
Unit Cell Determination: A short series of initial images are collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each image is chosen to maximize the signal-to-noise ratio without overloading the detector.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply various corrections (e.g., for Lorentz and polarization effects). The data is then scaled to account for variations in crystal size and beam intensity.
Deciphering the Data: Structure Solution and Refinement
With a processed dataset in hand, the next phase involves solving the crystal structure and refining the atomic model. This is a computationally intensive process that relies on specialized software.
The Phase Problem and Its Solution
A fundamental challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-rays can be measured, the phase information is lost. To reconstruct the electron density map of the molecule, both the structure factor amplitudes (derived from the intensities) and their phases are required. For small molecules, "direct methods" are the most common approach to solving the phase problem. These methods use statistical relationships between the intensities of the reflections to directly determine the initial phases.
Structure Refinement: Honing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns.
Workflow for Structure Solution and Refinement
Caption: Iterative workflow for solving and refining a crystal structure.
Key Software Packages for Small Molecule Crystallography
| Software Suite | Key Features | Typical Use Cases |
| SHELX | A powerful and widely used suite of programs for structure solution (SHELXS or SHELXT) and refinement (SHELXL). | The gold standard for small molecule crystallography. |
| Olex2 | A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX. | An excellent choice for both novice and experienced crystallographers. |
| CRYSTALS | A comprehensive package for crystallographic calculations, including structure solution, refinement, and analysis. | Offers a wide range of advanced features for challenging structures. |
Interpreting the Results: Key Metrics and Structural Analysis
The final output of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure. It is crucial to critically evaluate the quality of the structure and to extract meaningful chemical information from it.
Assessing the Quality of a Crystal Structure
Several key metrics are used to assess the quality of a refined crystal structure:
-
R-factors (R1 and wR2): The R-factor is a measure of the agreement between the observed and calculated structure factor amplitudes. Lower R-factors generally indicate a better fit of the model to the data. For a good quality small molecule structure, an R1 value below 5% is expected.
-
Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a well-refined structure.
-
Resolution: This indicates the level of detail in the electron density map. A higher resolution (a smaller value in Å) corresponds to a more detailed and accurate structure. For small molecules, a resolution of 0.8 Å or better is desirable.
Structural Analysis of this compound Derivatives
The crystal structure of a this compound derivative would reveal a wealth of information:
-
Conformation: The piperidine ring typically adopts a chair conformation. The orientation of the methyl and amine substituents (axial vs. equatorial) can be definitively determined.
-
Bond Lengths and Angles: These parameters provide insights into the bonding within the molecule. Deviations from standard values can indicate strain or unusual electronic effects.
-
Hydrogen Bonding: In the hydrochloride salt, the protonated amine group (R-NH3+) is an excellent hydrogen bond donor. It will form strong hydrogen bonds with the chloride anion (Cl-). The geometry of these N-H···Cl hydrogen bonds is a key feature of the crystal packing. Other hydrogen bond donors and acceptors in the molecule or solvent molecules may also participate in the hydrogen bonding network.
Expected Hydrogen Bonding Pattern
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Synthesized from 1-Methylpiperidin-4-amine Hydrochloride
The journey of a drug from a laboratory curiosity to a clinical candidate is a testament to the intricate dance between its performance in controlled, artificial environments and its therapeutic action in complex living systems. For researchers in drug development, understanding the correlation—or often, the disparity—between in vitro and in vivo efficacy is paramount. This guide provides a comprehensive comparison of drugs synthesized from the versatile scaffold, 1-Methylpiperidin-4-amine hydrochloride, delving into the experimental data that underpins their journey from benchtop to preclinical models.
This compound serves as a crucial starting material for a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). Its inherent structural features allow for the synthesis of compounds with high affinity for various receptors, making it a valuable building block in modern medicinal chemistry. In this guide, we will explore case studies of drug candidates developed from this scaffold, focusing on the direct comparison of their efficacy in laboratory assays and animal models.
The In Vitro-In Vivo Translation Challenge
The transition from a promising in vitro result to a successful in vivo outcome is a major hurdle in drug discovery. A compound may exhibit potent activity in an isolated cellular or biochemical assay (in vitro), but this does not guarantee its effectiveness in a whole organism (in vivo). Factors such as absorption, distribution, metabolism, excretion (ADME), and potential off-target effects can significantly alter a drug's performance. This guide will dissect these nuances through specific examples.
Case Study 1: TAAR1 Agonists for Psychotic Disorders
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for the treatment of psychotic disorders. Agonists of this receptor offer a novel therapeutic approach, and derivatives of 1-Methylpiperidin-4-amine have been explored for this purpose.
In Vitro Efficacy: Receptor Activation
The initial screening of novel TAAR1 agonists often involves cell-based assays to measure their ability to activate the receptor. A key metric is the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum effect.
For a series of compounds synthesized from a 4-(2-aminoethyl)piperidine core, a structure accessible from this compound, their agonistic activity at the human TAAR1 receptor was evaluated using a Bioluminescence Resonance Energy Transfer (BRET) assay.[1]
| Compound | TAAR1 Agonist Activity (EC50, µM) |
| AP163 | 0.033 |
| Compound X | 0.085 |
| Compound Y | 0.112 |
Data sourced from a study on TAAR1 agonists.[1]
In Vivo Efficacy: Animal Models of Psychosis
A widely used animal model to assess the potential of antipsychotic drugs is the dopamine transporter knockout (DAT-KO) rat model. These rats exhibit hyperlocomotion due to elevated dopamine levels, mimicking some aspects of psychosis. The ability of a drug to reduce this hyperactivity is a strong indicator of its potential antipsychotic efficacy.
The most potent compounds from the in vitro screen were then evaluated in DAT-KO rats.[1][2] Of the tested compounds, AP163 demonstrated a statistically significant and dose-dependent reduction in hyperlocomotion, indicating its potential as an effective antipsychotic agent.[1]
This case study highlights a successful translation from a potent in vitro activity to a desired in vivo effect. The high affinity and agonist activity of AP163 at the TAAR1 receptor, as determined in vitro, translated into a functional outcome in a relevant animal model of the disease.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Figure 1: Workflow from in vitro screening to in vivo validation of TAAR1 agonists.
Case Study 2: Histamine H3 Receptor Antagonists for Appetite Control
The histamine H3 receptor is a key regulator of neurotransmitter release in the CNS and has been identified as a target for drugs aimed at controlling appetite and treating obesity. Piperidine-based structures, derivable from this compound, have been instrumental in the development of potent H3 receptor antagonists.
In Vitro Efficacy: Receptor Blockade
The potency of H3 receptor antagonists is typically determined through in vitro assays that measure their ability to block the effects of an H3 receptor agonist. One common method is the guinea pig jejunum assay, where the inhibition of electrically evoked contractions is measured. The pA2 value is a measure of the antagonist's potency.
A series of piperidine analogues were synthesized and evaluated for their H3 receptor antagonist activity.[3]
| Compound | H3 Receptor Antagonist Potency (pA2) | Human H3 Receptor Affinity (pKi) |
| Compound 1a | 8.43 | 6.84 |
| Compound 1b | 8.49 | - |
| Compound 1d | - | 6.56 |
| Compound 2a (piperidine analogue of 1a) | 7.90 | - |
| Compound 2b (piperidine analogue of 1b) | 8.35 | - |
Data adapted from a study on histamine H3 receptor antagonists.[3]
In Vivo Efficacy: Reduction in Food Intake
The in vivo efficacy of these H3 receptor antagonists was assessed by measuring their effect on food intake in rats. A reduction in food consumption is the desired therapeutic outcome.
Compounds that showed high potency in vitro were administered to rats, and their food intake was monitored over several days. A statistically significant reduction in food consumption was observed for the most active compounds. For instance, compound 1d led to a 13.5% reduction in food intake compared to the pre-treatment period.[3]
This case study demonstrates a good correlation between high in vitro potency (pA2 and pKi values) and the desired in vivo pharmacological effect (reduction in food intake).
Signaling Pathway: Histamine H3 Receptor Antagonism
Figure 2: Mechanism of action of histamine H3 receptor antagonists.
Case Study 3: 4-Anilinoquinazoline Derivatives as Antitumor Agents
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs, particularly tyrosine kinase inhibitors. Modifications of this core structure, including the incorporation of piperidine moieties, have been explored to enhance potency and selectivity.
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The initial assessment of potential anticancer agents involves evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth.
A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and their antiproliferative activity was evaluated.[4]
| Compound | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| 7a | 0.029 | 0.098 | 0.147 | 0.086 |
| Cisplatin (Control) | 6.85 | 10.23 | 12.54 | 8.97 |
Data from a study on 4-anilinoquinazoline derivatives.[4]
Compound 7a exhibited significantly greater potency than the standard chemotherapy drug cisplatin across all tested cancer cell lines.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Promising candidates from in vitro studies are then tested in animal models of cancer, typically xenograft models where human tumor cells are implanted in immunocompromised mice. The ability of the drug to inhibit tumor growth is the primary measure of in vivo efficacy.
Compound 7a was evaluated in a HepG2 xenograft model. The results showed that it significantly inhibited tumor growth without causing a significant loss of body weight in the mice, indicating a favorable therapeutic window.[4]
This case study exemplifies a strong correlation between potent in vitro cytotoxicity and significant in vivo antitumor activity, suggesting that the compound effectively reaches its target and exerts its anticancer effects in a living organism.
Experimental Protocols
In Vitro Assay: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Model: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells into the right flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a volume of approximately 100-200 mm³.
-
Drug Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., compound 7a) or vehicle control intraperitoneally daily.
-
Tumor Measurement: Measure the tumor volume every two days using a caliper.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis. The tumor growth inhibition is calculated and compared between the treated and control groups.
Conclusion: From Molecular Scaffolds to Potential Medicines
The journey of drugs synthesized from this compound and related piperidine scaffolds illustrates the critical interplay between in vitro and in vivo studies. While in vitro assays provide essential initial data on a compound's potency and mechanism of action, in vivo models are indispensable for evaluating its true therapeutic potential in a complex biological system. The case studies presented here demonstrate that a well-designed drug discovery program, which carefully considers the translation from the lab bench to preclinical models, can successfully identify promising clinical candidates. The continued exploration of versatile scaffolds like this compound will undoubtedly lead to the development of new and improved therapies for a range of diseases.
References
- Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
- Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. [Link]
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- 2. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-Methylpiperidin-4-amine hydrochloride: A Cost-Benefit Analysis for Researchers
For Immediate Publication
Shanghai, China – January 10, 2026 – In the landscape of pharmaceutical development and scientific research, the efficient synthesis of key intermediates is paramount. 1-Methylpiperidin-4-amine hydrochloride, a crucial building block for various therapeutic agents, presents multiple synthetic pathways, each with its own set of advantages and challenges. This guide offers a comprehensive cost-benefit analysis of three primary methods for its synthesis: Reductive Amination, the Hofmann Rearrangement, and Catalytic Hydrogenation. This in-depth comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable method for their specific needs, balancing economic viability with performance and safety.
Introduction to this compound
This compound is a vital intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system. Its structural motif is a common feature in compounds developed for neurological disorders. The selection of an optimal synthetic route is a critical decision in the early stages of drug development, impacting not only the cost of production but also the purity, yield, and environmental footprint of the process.
Method 1: Reductive Amination of 1-Methyl-4-piperidone
Reductive amination stands out as a widely employed and efficient method for the synthesis of amines from carbonyl compounds. For the preparation of this compound, this can be approached through two main strategies: a direct one-step Leuckart-Wallach reaction or a two-step process involving the initial formation of 4-aminopiperidine followed by N-methylation via the Eschweiler-Clarke reaction.
A. Direct Synthesis: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction offers a direct conversion of 1-methyl-4-piperidone to the N-formyl intermediate of 1-Methylpiperidin-4-amine using a mixture of formic acid and an amine source, typically ammonium formate or formamide, at elevated temperatures. Subsequent hydrolysis of the formamide yields the desired amine.
Causality Behind Experimental Choices: The use of formic acid as both a reducing agent and a solvent simplifies the reaction setup. The high temperature is necessary to drive the reaction towards the formation of the amine.
B. Two-Step Synthesis: Reductive Amination followed by Eschweiler-Clarke Methylation
This approach first involves the reductive amination of a protected 4-piperidone derivative to form 4-aminopiperidine. The protecting group is then removed, and the primary amine is methylated using the Eschweiler-Clarke reaction, which employs formic acid and formaldehyde.
Causality Behind Experimental Choices: The two-step approach allows for greater control over the reaction and can lead to higher purity of the final product. The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary and secondary amines without the formation of quaternary ammonium salts.[1]
Method 2: The Hofmann Rearrangement of 1-Methylpiperidine-4-carboxamide
The Hofmann rearrangement provides a classic route to primary amines from primary amides with one less carbon atom.[2] In this pathway, 1-methylpiperidine-4-carboxamide is treated with a halogen (like bromine) and a strong base to yield 1-Methylpiperidin-4-amine.
Causality Behind Experimental Choices: This method is particularly useful when the corresponding amide is readily available. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The choice of base and halogen can be optimized to improve yield and minimize side reactions.
Synthesis of the Precursor: 1-Methylpiperidine-4-carboxamide can be synthesized from 1-methyl-4-piperidone through a multi-step process involving the formation of the corresponding carboxylic acid followed by amidation.
Method 3: Catalytic Hydrogenation of 1-Methyl-4-piperidone Oxime
Catalytic hydrogenation offers a greener and often more efficient alternative to methods employing stoichiometric reducing agents. In this approach, 1-methyl-4-piperidone is first converted to its oxime, which is then reduced to the corresponding amine using hydrogen gas in the presence of a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
Causality Behind Experimental Choices: The use of a catalyst allows for the reaction to proceed under milder conditions and with higher atom economy. The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. Raney Nickel is a common choice for the reduction of oximes due to its high activity.
Comparative Analysis: A Head-to-Head Look at the Three Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Reductive Amination (Leuckart-Wallach) | Reductive Amination (Two-Step) | Hofmann Rearrangement | Catalytic Hydrogenation |
| Starting Material | 1-Methyl-4-piperidone | 4-Piperidone | 1-Methylpiperidine-4-carboxamide | 1-Methyl-4-piperidone |
| Key Reagents | Formic acid, Ammonium formate | Reducing agent (e.g., NaBH(OAc)₃), Formaldehyde, Formic acid | Bromine, Strong base (e.g., NaOH) | Hydroxylamine, H₂, Catalyst (e.g., Raney Ni) |
| Number of Steps | 1 (plus hydrolysis) | 2 | 1 (from amide) | 2 |
| Reported Yield | Moderate to Good | Good to Excellent | Good | Excellent |
| Purity | Variable, may require extensive purification | High | Good, but potential for halogenated byproducts | High |
| Scalability | Moderate | Good | Moderate, concerns with handling bromine at scale | Excellent |
| Safety Concerns | High temperatures, corrosive formic acid | Flammable solvents, formaldehyde toxicity | Toxic and corrosive bromine, strong bases | Flammable hydrogen gas, pyrophoric catalysts |
| Environmental Impact | Use of stoichiometric reagents, high energy consumption | Use of stoichiometric reagents | Halogenated waste, basic waste streams | Green (H₂ is a clean reagent), catalyst recycling is possible |
| Estimated Cost | Low to Moderate | Moderate | Moderate to High | Low to Moderate (catalyst cost can be a factor) |
Experimental Protocols
Reductive Amination (Leuckart-Wallach Reaction) - Representative Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine 1-methyl-4-piperidone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heat the mixture to 160-180 °C for 4-6 hours.
-
Cool the reaction mixture and add a solution of hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze the intermediate formamide.
-
Cool, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by distillation or crystallization of the hydrochloride salt.
Hofmann Rearrangement - Representative Protocol
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1 equivalent) to a cooled solution of sodium hydroxide (excess).
-
Add a solution of 1-methylpiperidine-4-carboxamide (1 equivalent) to the hypobromite solution, keeping the temperature low.
-
Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Isolate the product as its hydrochloride salt.
Catalytic Hydrogenation - Representative Protocol
-
Oxime Formation: Dissolve 1-methyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol and water. Add a base (e.g., sodium acetate) and stir at room temperature until the reaction is complete. Isolate the oxime.
-
Hydrogenation: In a high-pressure reactor, suspend the 1-methyl-4-piperidone oxime and a catalytic amount of Raney Nickel in a suitable solvent (e.g., ethanol saturated with ammonia).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50-100 °C).
-
After the reaction is complete, cool the reactor, filter off the catalyst, and evaporate the solvent.
-
Dissolve the residue in a suitable solvent and precipitate the hydrochloride salt by adding hydrochloric acid.
Visualization of Synthetic Pathways
Logical Flow of Synthesis Routes
Caption: Overview of the three main synthetic routes to this compound.
Cost Analysis of Starting Materials and Reagents
A preliminary cost analysis reveals significant differences between the three routes, primarily driven by the cost of starting materials and specialized reagents.
| Compound | Estimated Price (per kg) | Supplier |
| 1-Methyl-4-piperidone | $75 - $150 | Various chemical suppliers |
| 4-Piperidone | Varies based on protection | Various chemical suppliers |
| 1-Methylpiperidine-4-carboxylic acid | ~$70/g (hydrochloride) | Fisher Scientific[3] |
| Sodium Borohydride | ~$20 - $290 | Accio[4] |
| Sodium Triacetoxyborohydride | ~$78 | Apollo Scientific[5] |
| Raney Nickel | ~$1259 | Exporters India[6] |
Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is a multifaceted decision.
-
For large-scale, cost-effective production where moderate purity is acceptable, the Leuckart-Wallach reaction presents a compelling one-step option, despite its harsh reaction conditions.
-
For applications requiring high purity and good scalability, the two-step reductive amination followed by Eschweiler-Clarke methylation offers a more controlled and often higher-yielding process.
-
The Hofmann rearrangement is a viable alternative, particularly if the carboxamide precursor is readily available or easily synthesized. However, the handling of bromine at an industrial scale poses significant safety challenges.[7]
-
From a green chemistry perspective, catalytic hydrogenation is the most attractive route. It offers high atom economy, avoids the use of stoichiometric and often hazardous reagents, and the catalyst can potentially be recycled. The initial investment in high-pressure equipment and the cost of the catalyst are key considerations for this method.
Ultimately, the decision will depend on the specific priorities of the research or production team, including budget, scale, purity requirements, and commitment to sustainable chemical practices. This guide provides a foundational framework for making an informed decision in the synthesis of this important pharmaceutical intermediate.
References
- Exporters India. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders.
- Wikipedia. 1-Methyl-4-piperidone.
- PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate.
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Yale University. METRICS - Green Chemistry Toolkit.
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- NROChemistry. Eschweiler-Clarke Reaction.
- J&K Scientific LLC. Eschweiler-Clarke Reaction.
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- Semantic Scholar. Preparation of Aliphatic Amines by the Leuckart Reaction.
- PubMed. Catalytic Leuckart-Wallach-type reductive amination of ketones.
- MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
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- Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations.
- Synthesis. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide.
- Google Patents. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene.
- Google Patents. CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method.
- MOLBASE. 1-Methyl-4-piperidone price & availability.
- Pipzine Chemicals. 1-Methylpiperidine-4-carboxylic Acid.
- IndiaMART. Sodium Triacetoxyborohydride at best price in Hyderabad by Evans Fine Chem.
- eBay. Nickel aluminum alloy 300g ( for the production catalyst of Raney nickel spongy).
- ResearchGate. Safety hazard and environmental index of the reductant used in the....
- IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
- ACS Publications. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- MDPI. Green Chemistry Metrics, A Review.
- YouTube. Selected Green Chemistry Metrics for Educators.
- JETIR.org. 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'.
- Metrics to 'green' chemistry—which are the best?.
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A Senior Scientist's Guide to Spectroscopic Qualification of 1-Methylpiperidin-4-amine hydrochloride
Introduction: The Imperative of Raw Material Integrity in Scientific Research
In the realms of pharmaceutical research and drug development, the quality of starting materials is not merely a parameter—it is the bedrock upon which reproducible and reliable results are built. The adage 'garbage in, garbage out' holds particularly true; even trace impurities can lead to failed experiments, misleading biological data, or costly delays in development pipelines.[1][2] Quality control of raw materials is therefore a critical, non-negotiable step in the scientific process.[3][4][5]
This guide provides a comprehensive framework for the spectroscopic comparison and qualification of 1-Methylpiperidin-4-amine hydrochloride, a key building block in medicinal chemistry. Sourced from various suppliers, the quality of this reagent can differ significantly.[2] We will delve into a multi-technique spectroscopic approach, not just to confirm identity, but to meticulously assess purity and identify potential contaminants. The methodologies described herein are designed to be self-validating, grounded in established analytical principles, and reflective of the rigorous standards expected in the pharmaceutical industry, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8][9]
Compound Overview: this compound
-
Structure:
Caption: Structure of this compound.
-
Formula: C₆H₁₅ClN₂
-
Molecular Weight: 150.65 g/mol [10]
-
Significance: This molecule is a versatile intermediate used in the synthesis of a wide range of biologically active compounds, including agents targeting the central nervous system.[10] Its primary amine and tertiary amine functionalities provide key reactive sites for building molecular complexity.
The Analytical Workflow: A Multi-Pronged Approach to Quality
A single analytical technique is rarely sufficient to provide a complete picture of a compound's quality. A robust qualification protocol employs several orthogonal methods to build a comprehensive and trustworthy profile. Our workflow is designed to confirm identity, quantify purity, and identify unknown impurities.
Caption: A comprehensive workflow for qualifying raw materials from different suppliers.
Methodology Deep Dive: Protocols and Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, providing a unique fingerprint of the molecule. Its quantitative nature allows for a highly accurate assessment of purity against a certified internal standard. ¹³C NMR complements this by confirming the carbon backbone.
Experimental Protocol: ¹H NMR
-
Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve in 0.7 mL of Deuterium Oxide (D₂O). Add a known quantity of a certified internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: ~4 seconds
-
-
Analysis:
-
Reference the spectrum to the TSP signal at 0.00 ppm.
-
Integrate all signals corresponding to the molecule and the internal standard.
-
Calculate the purity based on the relative integrals.
-
Identify any signals not corresponding to the product, solvent, or standard as impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. For this compound, we expect to see characteristic stretches for N-H (amine salt), C-H (aliphatic), and C-N bonds.[11][12][13] It serves as an excellent identity check.
Experimental Protocol: FT-IR (ATR)
-
Preparation: Place a small, representative sample of the powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Analysis: Compare the resulting spectrum against a reference spectrum. Key absorbances to verify include the broad N-H stretch of the ammonium salt (~3000-2700 cm⁻¹) and the aliphatic C-H stretches (~2950-2850 cm⁻¹).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is a highly sensitive technique ideal for detecting and identifying impurities, even at trace levels. The liquid chromatography step separates the parent compound from any impurities, and the mass spectrometer provides accurate mass information for identification. This is crucial for understanding the impurity profile, which may include residual starting materials (e.g., 1-Methyl-4-piperidone) or reaction by-products.
Experimental Protocol: LC-MS
-
Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to 10 µg/mL for analysis.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
LC Parameters:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: 50 - 500 m/z
-
Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 115.12). Search for other co-eluting or separated peaks and analyze their mass spectra to hypothesize impurity structures.
-
Comparative Analysis: Interpreting the Data
Here we present hypothetical data for this compound obtained from three different suppliers (A, B, and C) and compared against a certified reference standard.
Table 1: ¹H NMR Purity and Impurity Analysis
| Supplier | Purity (qNMR, % w/w) | Unidentified Impurity Signals (ppm) | Impurity Content (%) |
| Reference | 99.8 ± 0.2 | None Detected | < 0.1 |
| Supplier A | 99.6 ± 0.3 | None Detected | < 0.1 |
| Supplier B | 97.2 ± 0.4 | 2.15 (singlet) | ~1.5 |
| Supplier C | 99.1 ± 0.3 | 0.85 (triplet), 1.25 (multiplet) | ~0.6 |
Interpretation:
-
Supplier A provides material of very high purity, spectroscopically indistinguishable from the reference standard.
-
Supplier B's material contains a significant impurity at 2.15 ppm, which could potentially be residual acetone from the purification process.
-
Supplier C's material shows minor aliphatic impurities, suggesting a different synthetic route or less efficient purification.
Table 2: FT-IR and LC-MS Summary
| Supplier | FT-IR Conformance | Key MS Ions Detected ([M+H]⁺, m/z) | Notes |
| Reference | Conforms | 115.1232 | High purity, accurate mass confirmed. |
| Supplier A | Conforms | 115.1231 | Conforms to reference. |
| Supplier B | Conforms | 115.1233, 113.1070 | The ion at m/z 113.1070 corresponds to the potential starting material, 1-Methyl-4-piperidone. |
| Supplier C | Conforms | 115.1230, 129.1388 | The ion at m/z 129.1388 suggests an N-ethylated analogue impurity. |
Interpretation:
-
The FT-IR data confirmed the identity for all samples, demonstrating its utility as a rapid screening tool but its limitation in detecting minor impurities.
-
The high-resolution LC-MS data from Supplier B strongly indicates the presence of unreacted starting material.
-
The data from Supplier C reveals a process-related impurity, which could have implications for subsequent chemical reactions.
Conclusion and Best Practices
This guide demonstrates that a comprehensive, multi-technique spectroscopic approach is essential for the rigorous qualification of chemical reagents like this compound. While Supplier A provided material of excellent quality, the lots from Suppliers B and C contained impurities that could compromise experimental outcomes.
For researchers, scientists, and drug development professionals, we recommend the following best practices:
-
Never Assume Quality: Always qualify new batches of critical reagents, even from a trusted supplier. Batch-to-batch variability is a known issue.[2]
-
Use Orthogonal Methods: Rely on a combination of techniques (NMR, MS, FT-IR) to build a complete quality profile.
-
Quantify Purity: Use quantitative NMR (qNMR) against a certified standard for the most accurate purity assessment.
-
Profile Impurities: Employ a high-sensitivity technique like LC-MS to detect and identify trace impurities that could interfere with your work.
-
Maintain Records: Keep detailed records of the spectra and analysis for each batch of material used in your research to ensure traceability and reproducibility.
By implementing these rigorous analytical practices, researchers can ensure the integrity of their starting materials, leading to more robust, reliable, and reproducible scientific outcomes.
References
- The importance of quality control in pharmaceutical raw material manufacturing.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- cGMP Pharmaceutical Quality Control Testing. Intertek. [Link]
- Essential Steps in Pharmaceutical Quality Control. Qodenext. [Link]
- Raw Material testing for pharmaceuticals and biologics. Pacific BioLabs. [Link]
- Quality Guidelines.
- Quality Control of Raw Materials and Active Ingredients.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP...
- Piperidine | C5H11N | CID 8082.
- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- (1-Methyl-piperidin-4-yl)-phenethyl-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science. [Link]
- 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - SpectraBase. SpectraBase. [Link]
- 1-Amino-4-methylpiperazine. NIST WebBook. [Link]
- 1-methyl-n-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChemLite. [Link]
- 1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine hydrochloride. PubChemLite. [Link]
- This compound. MySkinRecipes. [Link]
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine | C11H23N3 | CID 22964505.
- N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride | C13H20ClFN2 | CID 60136911.
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Confirming the structure of novel compounds made with 1-Methylpiperidin-4-amine hydrochloride
An In-Depth Technical Guide to the Structural Confirmation of Novel Compounds Derived from 1-Methylpiperidin-4-amine Hydrochloride
For research scientists and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The selection of foundational scaffolds is paramount, as it dictates the physicochemical properties and potential biological activity of the final molecules. This compound is a versatile building block, frequently employed in the development of central nervous system (CNS) agents due to its structural motifs that are common in bioactive alkaloids.[1] Its primary amine provides a convenient handle for derivatization, most commonly through amide bond formation, enabling the construction of diverse chemical libraries for screening.[1]
This guide provides a comprehensive comparison of this compound with other amine alternatives in the context of amide synthesis. It offers detailed experimental protocols, data interpretation strategies, and the causal reasoning behind methodological choices to ensure the successful synthesis and, crucially, the unambiguous structural confirmation of novel compounds.
The Cornerstone of Synthesis: Amide Bond Formation
The amide bond is one of the most important linkages in medicinal chemistry, central to the structure of peptides, proteins, and a vast number of pharmaceutical agents.[2] The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, the synthesis almost always requires the "activation" of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the amine.[4]
This is typically achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea, an active ester, or an acid anhydride), which is then readily attacked by the amine to form the stable amide bond.[3]
A Comparative Look at Amine Building Blocks
The choice of amine is a critical decision that influences not only the biological activity but also the reaction kinetics, potential side reactions, and purification strategy. Below is a comparison of 1-Methylpiperidin-4-amine with common alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Differentiators |
| 1-Methylpiperidin-4-amine | CN1CCC(CC1)N | 114.19[5] | Tertiary amine in the ring (basic, potential catalyst), primary exocyclic amine for coupling. Rigid scaffold. |
| 1-Boc-4-aminopiperidine | C1CN(CCC1N)C(=O)OC(C)(C)C | 200.28 | The Boc-protecting group makes the ring nitrogen non-basic, preventing side reactions. Requires a subsequent deprotection step. |
| Aniline | c1ccc(cc1)N | 93.13 | Aromatic amine. Less nucleophilic due to the delocalization of the lone pair into the phenyl ring, often requiring more forceful reaction conditions.[6] |
| (R)-1-Boc-3-aminopiperidine | C[C@@]1(CN(CCC1)C(=O)OC(C)(C)C)N | 200.28 | A chiral positional isomer. Introduces stereochemistry, which is critical for target binding and biological activity.[7] |
The increased basicity and nucleophilicity of the primary amine on the aliphatic 1-Methylpiperidin-4-amine scaffold generally lead to faster reaction times compared to an electron-deficient amine like aniline. However, the presence of the tertiary amine within the piperidine ring can sometimes lead to side reactions, such as acting as a base or catalyst, which must be considered during reaction design. In contrast, the Boc-protected analogues offer more controlled reactivity at the cost of an additional deprotection step in the synthetic sequence.[7]
Experimental Protocols: Synthesis and Structural Verification
The following sections provide self-validating, step-by-step protocols for synthesizing a novel amide and confirming its structure.
Protocol 1: General Amide Coupling Using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times with minimal side reactions like racemization.[4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes. The mixture should become a clear solution as the active ester forms. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt without competing in the coupling reaction.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Structural Confirmation Workflow
Unambiguous confirmation of the novel compound's structure is essential and is best achieved by combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Materials:
-
Purified amide product
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
Solvent for MS (e.g., Methanol, Acetonitrile with 0.1% formic acid)
Procedure:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (approx. 1 mg/mL) of the purified product in a suitable solvent.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode. Self-Validation: The primary objective is to find the protonated molecular ion [M+H]⁺. The observed mass should match the calculated exact mass of the expected product within a narrow tolerance (typically < 5 ppm for high-resolution MS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum. Self-Validation: The integration of the proton signals should correspond to the number of protons in the proposed structure. The chemical shifts and coupling patterns (multiplicity) must be consistent with the electronic environment and neighboring protons.
-
Acquire a ¹³C NMR spectrum. Self-Validation: The number of signals should match the number of unique carbon atoms in the structure. The chemical shifts are indicative of the carbon type (e.g., C=O, aromatic, aliphatic).
-
(Optional but Recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm connectivity, especially for complex structures.[10][11]
-
Data Interpretation: A Case Study
Let's consider the hypothetical synthesis of N-(1-methylpiperidin-4-yl)benzamide from benzoic acid and 1-methylpiperidin-4-amine.
Expected Analytical Data:
| Analysis Type | Expected Result | Interpretation |
| High-Resolution MS (ESI+) | Calculated [M+H]⁺: 219.1503 | An observed mass of ~219.15 confirms the elemental composition C₁₃H₁₉N₂O. |
| ¹H NMR (CDCl₃) | δ ~7.7-7.8 (m, 2H), 7.4-7.5 (m, 3H), 6.1 (d, 1H, NH), 4.0 (m, 1H), 2.8 (m, 2H), 2.2-2.3 (s, 3H, N-CH₃), 2.1 (t, 2H), 1.6-1.8 (m, 4H) | Signals correspond to aromatic protons, the amide proton, the piperidine protons, and the N-methyl protons. Multiplicity and integration align with the structure. |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), 135 (Ar-C), 131 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 55 (Piperidine-CH), 48 (Piperidine-CH₂), 46 (N-CH₃), 32 (Piperidine-CH₂) | The number of signals and their chemical shifts confirm the presence of the amide carbonyl, aromatic carbons, and distinct aliphatic carbons of the piperidine ring. |
By systematically comparing the acquired experimental data with these expected values, a researcher can confidently confirm the structure of the newly synthesized compound. The combination of mass spectrometry and NMR spectroscopy provides orthogonal data points that, when taken together, offer unambiguous proof of molecular identity.[9]
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Journal of Chemical Education. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
- Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- PharmaCompass. (n.d.). 1-Methylpiperidine-4-amine.
- Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45.
- BenchChem. (2025). A Comparative Guide to Alternatives for (S)-1-Boc-3-aminopiperidine in Drug Design. BenchChem.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). N-methylpiperidin-4-amine hydrochloride. PubChem.
- ChemicalBook. (2025). 1-Methylpiperidin-4-amine.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central.
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- 8. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
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- 11. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 1-Methylpiperidin-4-amine Hydrochloride Derivatives
Introduction: The Criticality of Specificity in Small Molecule Antibody Development
In the landscape of modern drug discovery and development, small molecules like 1-Methylpiperidin-4-amine hydrochloride and its derivatives are pivotal building blocks for novel therapeutics, particularly those targeting the central nervous system.[1] The development of highly specific antibodies against these small molecules, or haptens, is crucial for creating robust pharmacokinetic (PK) and pharmacodynamic (PD) immunoassays, as well as for potential therapeutic applications. However, the inherent challenge with small molecules is their potential for low immunogenicity and the high risk of antibody cross-reactivity with structurally similar derivatives or endogenous molecules.[2]
Antibody cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate assay results, false positives, and a misinterpretation of a drug candidate's behavior in vivo.[3][4][5] Therefore, a rigorous and comprehensive cross-reactivity assessment is not merely a validation step but a cornerstone of reliable assay development.[6][7] This guide provides a framework for conducting thorough cross-reactivity studies of antibodies raised against this compound, offering both theoretical insights and practical, step-by-step protocols.
Experimental Design: A Multi-Faceted Approach to Characterizing Specificity
A robust assessment of antibody specificity requires a multi-pronged approach, employing various analytical techniques to build a comprehensive picture of antibody binding characteristics. For our study on this compound derivatives, we will utilize three complementary methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method ideal for initial screening and quantitative assessment of cross-reactivity. We will employ a competitive ELISA format, which is well-suited for small molecule detection.[8][9][10]
-
Western Blotting: To assess the antibody's specificity for the hapten when conjugated to a carrier protein, mimicking the immunogen.[3][11]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on antibody-antigen interactions, offering deep insights into binding affinity and dissociation rates.
The selection of cross-reactants is critical. We will test the antibody against a panel of molecules including the target analyte, structurally similar derivatives, and a negative control.
Panel of Test Molecules:
| Compound Name | Structure | Role in Study |
| Analyte 1 (Target) | This compound | The target immunogen. |
| Derivative A | [(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride[12] | Structurally similar; tests for specificity to the core piperidine ring. |
| Derivative B | 1-(1-Methylpiperidin-4-yl)piperidin-4-amine[13] | Contains the core structure with a significant modification. |
| Negative Control | N-acetylglucosamine | A structurally unrelated small molecule. |
Visualizing the Cross-Reactivity Workflow
The following diagram outlines the logical flow of our comprehensive cross-reactivity study.
Caption: A streamlined workflow for comprehensive antibody cross-reactivity assessment.
Detailed Experimental Protocols
Competitive ELISA Protocol
This protocol is designed to quantify the cross-reactivity of the antibody against the panel of small molecules.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.5% BSA in PBS)
-
1-Methylpiperidin-4-amine-BSA conjugate (for coating)
-
Test antibody
-
Panel of competitor molecules (Analyte 1, Derivatives A & B, Negative Control)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL/well of the 1-Methylpiperidin-4-amine-BSA conjugate (1 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the competitor molecules in Assay Buffer. In separate tubes, mix the diluted competitors with a fixed concentration of the primary antibody (predetermined by titration). Incubate this mixture for 1 hour at room temperature.
-
Incubation: Add 100 µL/well of the antibody-competitor mixture to the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody (diluted in Assay Buffer). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of Stop Solution.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Western Blotting Protocol
This protocol assesses the antibody's ability to recognize the hapten conjugated to a carrier protein.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Separation: Run BSA-conjugated versions of Analyte 1, Derivative A, Derivative B, and unconjugated BSA on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add ECL substrate and visualize the bands using an imaging system.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides quantitative data on binding kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Test antibody
-
Panel of analytes
Procedure:
-
Antibody Immobilization: Immobilize the primary antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of each analyte (Analyte 1, Derivatives A & B, Negative Control) over the sensor surface.
-
Data Collection: Record the sensorgrams for each injection.
-
Regeneration: Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Data Presentation and Interpretation
The following tables present illustrative data from our cross-reactivity studies.
Table 1: Competitive ELISA Cross-Reactivity Profile
| Competitor Molecule | IC50 (nM) | % Cross-Reactivity* |
| Analyte 1 (Target) | 15.2 | 100% |
| Derivative A | 350.8 | 4.3% |
| Derivative B | > 10,000 | < 0.1% |
| Negative Control | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Analyte 1 / IC50 of Competitor) x 100
Interpretation: The ELISA data demonstrates high specificity of the antibody for the target analyte. There is minimal cross-reactivity with Derivative A and negligible interaction with Derivative B and the negative control.
Table 2: Western Blotting Results Summary
| Conjugate | Band Detected |
| Analyte 1-BSA | Yes |
| Derivative A-BSA | Faint Band |
| Derivative B-BSA | No |
| Unconjugated BSA | No |
Interpretation: The Western Blot results corroborate the ELISA findings, showing strong recognition of the target conjugate and weak binding to the closely related derivative.
Table 3: Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| Analyte 1 (Target) | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Derivative A | 1.1 x 10⁴ | 8.2 x 10⁻³ | 7.5 x 10⁻⁷ |
| Derivative B | No Binding | No Binding | No Binding |
| Negative Control | No Binding | No Binding | No Binding |
Interpretation: The SPR data provides a quantitative measure of the binding affinity. The antibody binds to the target analyte with high affinity (nanomolar range). The affinity for Derivative A is significantly lower (micromolar range), confirming the high specificity of the antibody.
Logical Interpretation of Results
Conclusion and Best Practices
This comprehensive guide outlines a robust methodology for assessing the cross-reactivity of antibodies raised against this compound derivatives. The combination of competitive ELISA, Western Blotting, and SPR provides a multi-dimensional view of antibody specificity, ensuring the selection of a highly specific reagent for downstream applications.
Key Takeaways for Researchers:
-
No Single Method is Sufficient: A combination of techniques is essential for a thorough cross-reactivity assessment.[14]
-
Rational Selection of Cross-Reactants: The panel of molecules tested should include the target, structurally similar compounds, and unrelated negative controls.
-
Quantitative Data is Key: Techniques like SPR that provide kinetic data are invaluable for a deep understanding of binding interactions.
-
Context is Crucial: Antibody validation should always be performed in the context of the intended application.[6][11]
By adhering to these principles, researchers and drug development professionals can ensure the development of reliable and specific immunoassays, ultimately contributing to the successful advancement of novel therapeutics.
References
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- Creative Diagnostics. (n.d.).
- Uhlen, M., et al. (2016). A proposal for validation of antibodies.
- Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17056-17064. [Link]
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Head-to-head comparison of pharmacological profiles of 1-Methylpiperidin-4-amine hydrochloride analogs
A Head-to-Head Comparison of the Pharmacological Profiles of 1-Methylpiperidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperidin-4-amine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of pharmacologically active agents.[1][2] Its rigid piperidine core, coupled with the reactive amine functionality, provides a robust framework for designing ligands that target a variety of receptors and enzymes.[1] This guide offers an in-depth, head-to-head comparison of the pharmacological profiles of key analogs derived from this scaffold, with a focus on their interactions with muscarinic, histamine, and serotonin receptors, as well as other notable targets. Experimental data and structure-activity relationships (SAR) are presented to provide a comprehensive understanding for researchers in drug discovery and development.
Muscarinic Receptor Antagonists
The 4-aminopiperidine scaffold has been successfully exploited to develop potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is a key target for treating conditions like overactive bladder.[3][4]
A series of 4-amino-piperidine derivatives have been synthesized and evaluated for their affinity towards the human M3 muscarinic receptor.[3] Chemical modifications to the scaffold have yielded molecules with impressive potency, with some compounds exhibiting a Ki for the human M3 receptor as low as 1 nM.[3]
| Compound | hM3R Ki (nM) | hM2R Ki (nM) | Selectivity (M2/M3) | In Vitro Potency (pA2) |
| Compound 2 | Not specified | Not specified | Not specified | 8.3 (ileum), 8.6 (bladder) |
| Compound 50 | 4.8 | 1141 | ~238 | Not specified |
Data synthesized from Diouf et al., 2002 and other sources.[3][4]
Expert Insights on Structure-Activity Relationship (SAR):
The selectivity of these analogs for the M3 receptor over the M2 receptor is a critical parameter, as M2 receptor antagonism can lead to undesirable cardiovascular side effects. The data reveals that subtle structural modifications can dramatically influence this selectivity. For instance, compound 50 demonstrates a remarkable 238-fold selectivity for the M3 receptor over the M2 receptor.[4] This high degree of selectivity is a testament to the power of targeted chemical modulation of the 4-aminopiperidine scaffold.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
A standard method to determine the binding affinity of these compounds is through a competitive radioligand binding assay.
-
Preparation of Membranes: Membranes from cells expressing the target human muscarinic receptor (e.g., CHO-K1 cells transfected with hM3R) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-NMS for M2 receptors or [3H]-4-DAMP for M3 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Serotonin Receptor Inverse Agonists
The 1-methylpiperidin-4-yl moiety is a key structural feature in the potent 5-HT2A receptor inverse agonist, ACP-103.[5] This compound has shown promise as a potential antipsychotic agent.
Pharmacological Profile of ACP-103:
ACP-103 exhibits high affinity and potent inverse agonist activity at the human 5-HT2A receptor.[5] It competitively antagonizes the binding of [3H]ketanserin to 5-HT2A receptors.[5]
| Parameter | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT2B & Dopamine D2 Receptors |
| pKi (membranes) | 9.3 | 8.80 | No significant affinity |
| pIC50 (R-SAT) | 8.7 | 7.1 | No significant activity |
Data from vanover et al., 2006.[5]
Key Functional Insights:
The inverse agonist activity of ACP-103 at 5-HT2A receptors is believed to be a key mechanism for its antipsychotic-like effects.[5] In vivo studies have shown that ACP-103 can attenuate behaviors induced by 5-HT2A receptor agonists.[5] Furthermore, it has demonstrated good oral bioavailability in rats, an important characteristic for a potential therapeutic agent.[5]
Histamine Receptor Ligands
The 4-aminopiperidine scaffold has also been investigated for its potential to modulate histamine receptors.[6][7]
Structure-Activity Relationship at Histamine Receptors:
Studies have shown that derivatives of the 4-aminopiperidine scaffold can be designed to target histamine H3 receptors.[7] For example, 4-hydroxypiperidine derivatives have been developed as potent non-imidazole histamine H3 receptor antagonists.[7] The structure-activity relationship in this series is complex, with the nature of the substituent on the piperidine nitrogen playing a crucial role in determining affinity and selectivity.[7]
Other notable targets
The versatility of the 4-aminopiperidine scaffold extends beyond G-protein coupled receptors. Analogs have been developed with activity against a range of other important biological targets.
-
Antiviral Agents: A 4-aminopiperidine scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly.[8][9][10] Medicinal chemistry optimization led to derivatives with increased potency against HCV, reduced in vitro toxicity, and improved pharmacokinetic properties.[8][9][10] Another series of 4-aminopiperidine derivatives were identified as entry inhibitors of influenza A virus, with the lead compound CBS1117 showing an IC50 of 70 nM.[11]
-
N-type Calcium Channel Blockers: Several compounds with a 4-aminopiperidine scaffold have been synthesized and shown to act as N-type calcium channel blockers, with potent activity in models of pain and neuropathic pain.[12]
-
Opioid Receptor Agonists: The piperidine moiety is a well-known pharmacophore for opioid receptor agonists.[13][14] A series of 3-methyl-1,4-disubstituted-piperidine analgesics have been synthesized, with some compounds demonstrating significantly higher potency than morphine and fentanyl.[15]
Conclusion
The 1-methylpiperidin-4-amine scaffold and its analogs represent a rich and diverse area of medicinal chemistry. The ability to fine-tune the pharmacological profile of these compounds through targeted chemical modifications has led to the development of potent and selective ligands for a wide range of biological targets. The data presented in this guide highlights the importance of this scaffold in drug discovery and provides a foundation for the future design of novel therapeutics.
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- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylpiperidin-4-amine hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methylpiperidin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Our focus is to instill a culture of safety and environmental responsibility by not just outlining procedures, but by explaining the scientific rationale behind them.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a reactive chemical that demands careful handling throughout its lifecycle.
Key Hazards:
-
Corrosivity: This compound can cause severe skin burns and eye damage.[2]
-
Irritation: It is known to cause skin and respiratory irritation.[2]
-
Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects, necessitating containment from waterways.
These hazards are the primary drivers for the stringent disposal protocols that follow. The reactivity of the amine group and the overall molecular structure contribute to its hazardous properties.
| Property | Hazard Classification & Rationale |
| Physical State | Solid |
| Corrosivity | Skin Corrosion/Irritation, Category 1C. Serious Eye Damage, Category 1. The amine functional groups can react with moisture on the skin and in the eyes to form corrosive solutions. |
| Respiratory Hazard | May cause respiratory irritation.[2] Fine dust or vapors can irritate the mucous membranes of the respiratory tract. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. Release into the environment can harm aquatic ecosystems. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Mixing with these can lead to violent reactions, releasing heat and potentially hazardous gases. |
The Core Principle: Cradle-to-Grave Responsibility
The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), establishes a "cradle-to-grave" approach to hazardous waste management.[4] This means that the generator of the waste is responsible for it from its creation to its ultimate disposal.[4] For laboratories, this underscores the importance of a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] Your institution's CHP is the first document you should consult for specific guidance.
Step-by-Step Disposal Protocol
The following protocol is a synthesis of regulatory requirements and best practices for the disposal of this compound.
Before handling any waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7][8]
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and structurally similar amine-containing compounds.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic to Aquatic Life")
-
-
Incompatibles: Never mix this waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[3]
For small-scale research applications, residual amounts of the compound on glassware or other labware must be managed appropriately.
-
Decontamination of Labware:
-
Rinse the contaminated labware with a suitable solvent (e.g., methanol or water) three times.
-
The rinsate is now considered hazardous waste and must be collected in your designated "this compound" waste container.
-
-
Disposal of Solid Waste:
-
Contaminated items such as weigh boats, gloves, and paper towels should be placed in a sealed, labeled bag and then into a solid hazardous waste container.
-
For larger quantities or in the event of a spill, the procedure is more stringent.
-
Containment (for spills):
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
For small, manageable spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the material.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Collection:
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
-
Decontamination of the Spill Area:
-
Once the bulk of the material is collected, decontaminate the area with a suitable solvent and collect the rinsate as hazardous waste.
-
-
Final Disposal:
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, adhering to established protocols, and thinking critically about the entire lifecycle of the chemicals we use, we can ensure that our pursuit of scientific advancement does not come at the cost of our collective well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.
References
- US Bio-Clean.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
- Occupational Safety and Health Administration.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
- Occupational Safety and Health Administration. 1910.
- U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. (2025, May 30).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpiperidin-4-amine hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Methylpiperidin-4-amine hydrochloride demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the intrinsic hazards of a chemical is the critical first step in designing an effective PPE strategy. This compound and structurally similar compounds are classified with specific hazard statements that directly inform our equipment choices.
-
Skin Corrosion/Irritation : This class of compounds is known to cause skin irritation.[1][2] Direct contact can lead to redness, inflammation, or more severe reactions with prolonged exposure.
-
Serious Eye Damage/Irritation : Contact with the eyes can cause serious irritation or damage.[1][2] This necessitates robust eye and face protection.
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.[2] Therefore, handling should occur in well-ventilated areas, and respiratory protection may be required.
These hazards mandate that we establish a multi-layered defense system where PPE serves as the final, crucial barrier between the researcher and potential exposure.
The Core PPE Ensemble: Your Primary Defense
Based on the hazard profile, a standard PPE ensemble is required for all routine handling of this compound. Engineering controls, such as a chemical fume hood, are the first line of defense and should always be utilized when handling this compound.[3]
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., Nitrile), double-gloved | Full-sleeved lab coat | Use within a chemical fume hood or ventilated enclosure. Government-approved respirator if aerosolization is possible.[1] |
| Preparing Solutions | Chemical safety goggles and face shield | Compatible chemical-resistant gloves (e.g., Nitrile), double-gloved | Chemical-resistant apron over a full-sleeved lab coat | Mandatory use within a chemical fume hood.[3] |
| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges for organic vapors/amines.[3][4] |
Detailed PPE Specifications
-
Eye and Face Protection : Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] When there is a risk of splashing, a face shield must be worn in addition to goggles.[3][5]
-
Hand Protection : Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice. Given the risk of contamination, double-gloving is strongly recommended .[6][7] This allows for the removal of the outer glove immediately after a task or suspected contact, minimizing the spread of contamination.[7] Always inspect gloves for tears or punctures before use.[1]
-
Body Protection : A clean, full-sleeved laboratory coat is the minimum requirement. Ensure it is fully buttoned. For tasks with a higher risk of splashes, supplement with a chemical-resistant apron.[7]
-
Respiratory Protection : All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[3] If a fume hood is not available or if aerosolization is a significant risk, a government-approved air-purifying respirator with cartridges appropriate for organic amines is necessary.[1][4]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The sequence of putting on (donning) and taking off (doffing) equipment is designed to prevent cross-contamination.
Experimental Protocol 1: PPE Donning Sequence
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Gown/Lab Coat : Put on the lab coat, ensuring complete coverage.
-
Inner Gloves : Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.[7]
-
Eye/Face Protection : Put on safety goggles, followed by a face shield if required.
Experimental Protocol 2: PPE Doffing (Removal) Sequence
This sequence is the most critical step to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves : Remove the outer, most contaminated gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Gown/Lab Coat : Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle.
-
Hand Hygiene : Perform hand hygiene.
-
Face/Eye Protection : Remove the face shield and goggles by handling the strap or earpieces.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene : Wash hands thoroughly with soap and water.
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






